molecular formula C15H12O6 B192512 Carthamidin CAS No. 479-54-9

Carthamidin

Cat. No.: B192512
CAS No.: 479-54-9
M. Wt: 288.25 g/mol
InChI Key: NPLTVGMLNDMOQE-NSHDSACASA-N
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Description

Carthamidin is a key dihydroxyflavanone metabolite and a critical biosynthetic intermediate in the production of the valuable quinochalcone C-glycoside Hydroxysafflor Yellow A (HSYA) in Carthamus tinctorius L. (safflower) . Research into this compound is fundamental for understanding the biosynthetic pathways of specialized metabolites in medicinal plants. This compound is recognized for its significant antioxidant activity , demonstrated to be stronger than its precursor, naringenin, and comparable to α-tocopherol, making it a compound of interest for studying oxidative stress models . Beyond its role in biosynthesis and antioxidant properties, emerging studies highlight its potential in oncology research . This compound has been utilized in the synthesis of gold nanoparticles (CTAuNPs), which have shown dose-dependent anti-proliferative and apoptotic activity against human breast cancer cell lines (MCF-7) in vitro, indicating its promise as a therapeutic agent in nanomedicine . As a dedicated precursor to both yellow (this compound) and red (carthamin) pigments in safflower petals, its study also extends to the development of natural colorants . Our this compound standard provides researchers with a reliable tool to explore these diverse mechanisms and applications in biochemistry, pharmacology, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLTVGMLNDMOQE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963963
Record name 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-54-9
Record name Carthamidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carthamidin
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Record name 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Carthamidin Biosynthesis Pathway in Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carthamus tinctorius L., commonly known as safflower, is a plant of significant medicinal and economic value due to its production of unique flavonoids, particularly in its florets. The yellow and red pigments, including carthamidin, hydroxysafflor yellow A (HSYA), and carthamin, are quinochalcone C-glucosides exclusive to this species.[1][2][3] this compound, a tetrahydroxyflavanone, serves as a crucial intermediate in the biosynthesis of these commercially important compounds.[4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key genes, quantitative data, and relevant experimental methodologies. Understanding this pathway is critical for metabolic engineering, synthetic biology applications, and the development of novel therapeutics.

The this compound Biosynthesis Pathway

The formation of this compound is an extension of the general flavonoid biosynthesis pathway, which is well-conserved among plants.[6][7] The pathway begins with the phenylpropanoid pathway and proceeds through several key enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is the direct precursor to this compound.

General Phenylpropanoid and Flavonoid Pathway
  • Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine. Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the first committed step. This is followed by reactions catalyzed by cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), resulting in the formation of p-coumaroyl-CoA.[2][6]

  • Formation of Naringenin Chalcone (B49325): Chalcone synthase (CHS) is the rate-limiting enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone skeleton, 4,2′,4′,6′-tetrahydroxychalcone (naringenin chalcone).[2][8][9]

  • Cyclization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[10][11]

Specific Conversion to this compound

The final step in the core this compound biosynthesis involves the hydroxylation of its immediate precursor, naringenin.

  • Hydroxylation of Naringenin: The enzyme flavonoid 6-hydroxylase (CtF6H) catalyzes the 6-hydroxylation of naringenin, yielding this compound (6-hydroxynaringenin).[2][4] This step is pivotal as it directs the metabolic flux towards the unique quinochalcones found in safflower. This compound then serves as a precursor for further glycosylation and oxidation reactions to produce HSYA and carthamin.[2][6]

Figure 1: Core biosynthesis pathway of this compound in C. tinctorius.

Quantitative Data

Quantitative analysis of metabolites and biotransformation processes provides crucial data for optimizing production and understanding metabolic flux.

Table 1: Microbial Biotransformation of Naringenin to this compound

This table summarizes the efficiency of converting naringenin into this compound and its isomer, isothis compound, using microbial systems.

BiocatalystSubstrateProduct(s)Max Concentration / Conversion EfficiencyReference
Rhodotorula marinaNaringeninThis compound0.31 mg/mg of naringenin[12][13]
Isothis compound0.47 mg/mg of naringenin (Total product: 233 mg/L)[12][13]
Aspergillus nigerNaringenin (60 mg/L)This compound21.5 mg/L[12]
Isothis compound21.7 mg/L[12]
Aspergillus nigerNaringeninThis compound0.38 mg/mg of naringenin[14]
Isothis compound0.43 mg/mg of naringenin[14]
Table 2: this compound Content in Carthamus tinctorius Florets

This table presents the concentration of this compound found naturally in safflower petals across different studies and cultivars.

ParameterValueCultivar/ConditionReference
Content Range1.0% - 8.39% (dry weight)Various cultivars[4][15][16]
Max Recorded Content7.0% (dry weight)'Sina' genotype[4]
Proportion of Pigment24% - 30% of total yellow pigmentsGeneral[4][5]
Specific Quantification2.350 mg/g (in methanolic extract)'Manjra' genotype[17]
Table 3: Molecular Characteristics of Key Biosynthetic Genes

This table details the properties of cloned genes that are central to the this compound biosynthesis pathway.

Gene NameEncoded EnzymeFull-Length cDNAOpen Reading Frame (ORF)Encoded ProteinReference
CtCHS1Chalcone Synthase1525 bp1041 bp346 amino acids[8][18]
CtCHS3Chalcone Synthase1358 bp1206 bp401 amino acids[8][18]
CtCHI1Chalcone Isomerase1161 bpNot specified217 amino acids[10][11]

Experimental Protocols

The characterization of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Functional Characterization of Biosynthetic Enzymes

This protocol outlines the typical workflow for identifying and confirming the function of enzymes like CHS and CHI.

  • Gene Cloning: Putative genes (CtCHS, CtCHI) are identified from a safflower floret transcriptome library. Full-length cDNA is amplified from flower-derived RNA using PCR with gene-specific primers.[8][11]

  • Heterologous Expression: The cloned cDNA is inserted into an expression vector (e.g., pET vectors for E. coli). The recombinant vector is transformed into an expression host like E. coli BL21(DE3).

  • Protein Purification: Recombinant protein expression is induced (e.g., with IPTG). The cells are lysed, and the target protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8][10]

  • In Vitro Enzyme Assay: The purified recombinant enzyme is incubated with its specific substrate(s) in an appropriate buffer.

    • For CtCHS: p-coumaroyl-CoA and malonyl-CoA are used as substrates.[8][9]

    • For CtCHI: 2′,4′,4,6′-tetrahydroxychalcone is used as the substrate.[10]

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their identity by comparing retention times and mass spectra with authentic standards (e.g., naringenin).[8][9]

Enzyme Characterization Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analytical Chemistry A 1. Transcriptome Analysis & Gene Identification B 2. Gene Cloning (PCR) A->B C 3. Vector Construction & Transformation B->C D 4. Recombinant Protein Expression & Purification C->D E 5. In Vitro Enzyme Assay D->E F 6. Product Detection (HPLC, LC-MS) E->F G 7. Functional Confirmation F->G

Figure 2: Experimental workflow for enzyme functional characterization.
Metabolite Profiling in C. tinctorius

This protocol describes a modern, high-throughput method for identifying and quantifying flavonoids in plant tissues.[19][20]

  • Sample Preparation: Safflower florets at specific developmental stages are collected, immediately frozen in liquid nitrogen, and lyophilized. The dried tissue is ground into a fine powder.

  • Metabolite Extraction: The powder is extracted with a solvent, typically 70% aqueous methanol, overnight at 4°C. The extract is then centrifuged to remove solids.

  • UHPLC-ESI-MS/MS Analysis: The supernatant is filtered and analyzed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS). This platform allows for the separation, identification, and quantification of a wide range of metabolites based on their retention times and mass fragmentation patterns. A self-built database containing known safflower flavonoids is often used for targeted analysis.[20]

  • Data Analysis: The raw data is processed to identify peaks and match them against the metabolite database. Differential metabolite analysis (e.g., using fold change and VIP scores from OPLS-DA) is performed to compare different samples.[21]

Metabolite Profiling Workflow A 1. Sample Collection (Safflower Florets) B 2. Freeze-Drying & Grinding A->B C 3. Solvent Extraction B->C D 4. UHPLC-ESI-MS/MS Analysis C->D E 5. Data Processing (Peak Identification) D->E F 6. Statistical Analysis (OPLS-DA, VIP) E->F G 7. Metabolite Identification & Quantification F->G

Figure 3: Workflow for targeted metabolite profiling in safflower.

Regulation of the Pathway

The biosynthesis of this compound and other flavonoids in safflower is a tightly regulated process influenced by genetic and environmental factors.

  • Transcriptional Regulation: Transcription factors, particularly from the MYB and bHLH families, are known to regulate the expression of structural genes in the flavonoid pathway.[6][22]

  • Phytohormonal Influence: Methyl jasmonate (MeJA) has been shown to be a potent elicitor of flavonoid biosynthesis. Treatment with MeJA upregulates the expression of key genes like F3H and leads to the accumulation of quinochalcones and flavonols, including HSYA and carthamin.[6][20][21]

  • Developmental and Environmental Cues: The concentration of this compound is highest at the start of flowering and decreases as it is converted into the red pigment carthamin during flower maturation.[15][16] Light intensity can also modulate the content of specific flavonoids.[6]

Conclusion

The this compound biosynthesis pathway in Carthamus tinctorius is a specialized branch of flavonoid metabolism, culminating in a precursor essential for the plant's unique and valuable pigments. The core pathway, involving the enzymes CHS, CHI, and the pivotal CtF6H, is now well-defined. This guide has synthesized the current knowledge, presenting the pathway, quantitative data from in vivo and in vitro systems, and the experimental protocols used for its elucidation. For researchers and drug development professionals, this detailed understanding provides a foundation for targeted breeding, metabolic engineering of safflower, and the development of microbial cell factories for the sustainable production of this compound and its derivatives. Future work will likely focus on the intricate regulatory networks and the enzymatic steps downstream of this compound to fully harness the potential of this remarkable medicinal plant.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin is a water-soluble yellow pigment belonging to the C-glucosylquinochalcone class of flavonoids.[1] It is one of the principal coloring components found in the florets of safflower (Carthamus tinctorius L.), alongside the red pigment, carthamin.[2][3] Historically used as a natural dye for food and textiles, this compound is gaining renewed interest in the pharmaceutical and nutraceutical industries due to its biological properties and its non-carcinogenic, non-allergic nature.[1][4] This guide provides a comprehensive overview of its natural sources, biosynthesis, extraction protocols, and purification techniques, tailored for a scientific audience.

Natural Sources and Occurrence

The primary and exclusive commercial source of this compound is the floret (petal) of the safflower plant, Carthamus tinctorius.[5][6] Safflower is an annual, thistle-like herb cultivated globally for its oilseed and flowers.[7] The concentration of this compound in the florets can vary significantly depending on the plant's genotype, cultivation conditions, and harvest time.[4][8] The content of water-soluble yellow pigments, of which this compound is a major component, can constitute 24-30% of the total pigments in the flower.[7]

Biosynthesis of this compound

This compound biosynthesis follows the general flavonoid pathway, originating from the precursor 2,4,6,4'-tetrahydroxychalcone.[9] The pathway involves key enzymes such as chalcone (B49325) synthase (CHS), cytochrome P450 (P450), and UDP-glucosyltransferases (UGT) to produce the characteristic C-glucosylquinochalcone structure unique to safflower.[1] this compound is also a precursor to the red pigment carthamin, which is formed via an oxidative process.[8][9]

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound pCoumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Chalcone 2,4,6,4'- Tetrahydroxychalcone pCoumaroyl_CoA->Chalcone CHS SY_A Safflor Yellow A Chalcone->SY_A UGT / P450 Precarthamin Precarthamin SY_A->Precarthamin Enzymatic Steps This compound This compound & Related Yellow Pigments Precarthamin->this compound Hydrolysis/ Rearrangement Carthamin Carthamin (Red Pigment) Precarthamin->Carthamin Oxidative Decarboxylation (Carthamin Synthase)

Caption: Proposed biosynthetic pathway leading to this compound.

Extraction and Purification Methodologies

The extraction of this compound capitalizes on its high solubility in water, which conveniently separates it from the water-insoluble red pigment, carthamin.[3][7] Conventional methods include maceration and Soxhlet extraction, though simple aqueous extraction is most common and effective.[5][8] Purification can be achieved using chromatographic techniques.

Caption: General workflow for this compound extraction and purification.

Quantitative Data

The yield of this compound is highly dependent on the safflower genotype and the extraction method employed.

Table 1: Quantitative Yield of this compound from Carthamus tinctorius Florets

Parameter Value Genotype(s) / Method Reference(s)
Concentration Range 6.9 – 28.9 mg/mL Analysis of 30 genotypes [4][8]
High-Yield Genotype 1 27.6 mg/mL GMU-7923 [4][8]
High-Yield Genotype 2 28.9 mg/mL GMU-7931-1 [4][8]
Content in Florets 2.53 – 8.29 % (dry matter) Chinese cultivar [4]
Yield from Florets 26.0 – 26.5 % Aqueous extraction [3]

| Pigment Composition | 24 – 30 % of total pigments | General estimate |[7] |

Table 2: Chromatographic Data for this compound Identification

Technique Parameter Value Range Solvent System / Conditions Reference(s)
TLC Rf Value 0.32 – 0.80 Silica Gel G; water:isobutanol:ethanol:formic acid (4:7:4:4) [4][6][8]

| TLC | Rf Value | 0.78 | Paper chromatography (details not specified) |[3] |

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Extraction of this compound

This protocol is adapted from methodologies described for the extraction of water-soluble safflower yellow pigments.[5][6]

  • Preparation: Weigh 1.0 gram of finely powdered dry safflower florets.

  • Extraction: Suspend the powder in 20 mL of distilled water in a suitable flask.

  • Maceration: Stir the suspension at room temperature for 30 minutes using a magnetic stirrer.

  • First Separation: Centrifuge the mixture at 3500 rpm for 15 minutes. Carefully decant and collect the supernatant. Store the supernatant at 5±1°C.[6]

  • Re-extraction: Add another 20 mL of distilled water to the pellet, resuspend, and stir for an additional 30 minutes.

  • Second Separation: Repeat the centrifugation step (4) and combine the second supernatant with the first.

  • Clarification: Filter the combined supernatant through a suitable filter paper (e.g., Whatman No. 1) to remove any fine suspended particles.

  • Storage: The resulting clear, yellow solution is the crude this compound extract. Store at 4°C in the dark to minimize degradation.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol is based on a patented method for purifying safflower yellow pigment.[10]

  • pH Adjustment: Take the crude aqueous extract from Protocol 1 and adjust the pH to 2.0 - 3.0 using a dilute acid (e.g., 0.5% citric acid).

  • Column Preparation: Prepare a column with a nonpolar macroporous adsorption resin (e.g., Amberlite® XAD series), and equilibrate it with deionized water.

  • Loading: Load the pH-adjusted extract onto the column at a slow flow rate. The yellow pigments will adsorb to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the bound this compound from the resin using deionized water as the eluent. The patent suggests that under acidic conditions, the pigment can be washed off with water after impurities are removed.[10]

  • Collection: Collect the yellow-colored fractions.

  • Concentration and Drying: Concentrate the purified eluant using reverse osmosis or rotary evaporation. For a final dry powder, lyophilize (freeze-dry) the concentrated solution.

Stability Profile

The stability of this compound is a critical factor during extraction and storage.

  • Temperature: this compound is more stable to heat than carthamin.[11] It shows relative stability at acidic pH even at elevated temperatures.[11][12]

  • pH: The pigment is most stable in acidic conditions (pH 3-5.5).[11] It is less stable in basic solutions.[12]

  • Light: this compound is more susceptible to degradation under light (Visible and UV) than carthamin.[11] Therefore, extracts and purified compounds should be protected from light.

Conclusion

This compound is a valuable natural yellow pigment sourced exclusively from the florets of Carthamus tinctorius. Its water-solubility allows for straightforward extraction and separation from other lipophilic components and the red pigment, carthamin. While simple aqueous extraction provides a crude product, chromatographic methods using macroporous resins offer an effective path to high-purity this compound suitable for pharmaceutical and high-value nutraceutical applications. Understanding its stability, particularly its sensitivity to light and alkaline conditions, is paramount for optimizing yield and preserving its chemical integrity throughout the extraction and purification process.

References

Physicochemical properties of Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Carthamidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring tetrahydroxyflavanone (B13395739) found predominantly in the florets of safflower (Carthamus tinctorius L.). As a key biosynthetic intermediate and a bioactive compound with significant antioxidant properties, a thorough understanding of its physicochemical characteristics is crucial for its application in research, drug development, and as a natural colorant. This guide provides a comprehensive overview of the structural, physical, and chemical properties of this compound, details common experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its stability, solubility, and biological activity. These characteristics influence its extraction, purification, formulation, and pharmacokinetic profile.

Quantitative Data Summary

A summary of the key quantitative physicochemical properties of this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂O₆[1][2]
Molecular Weight 288.255 g/mol [2]
Monoisotopic Mass 288.063388 Da[1]
IUPAC Name (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][3]
CAS Number 479-54-9[1][3]
Physical Form Reddish brown powder[4]
Calculated Density 1.586 g/cm³
Calculated Boiling Point ~665 °C at 760 mmHg[1]
Calculated LogS -3.479[1]
InChI Key NPLTVGMLNDMOQE-NSHDSACASA-N[1][3]
Canonical SMILES C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O[1]
Structural and Stereochemical Details

This compound is a flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its systematic IUPAC name is (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][3]. It is also known as 6-hydroxynaringenin, indicating its structural relationship to naringenin (B18129) with an additional hydroxyl group at the C-6 position of the A-ring[1].

A critical structural feature is the stereogenic center at the C-2 position. The naturally occurring enantiomer possesses the S-configuration, designated as (2S)-carthamidin[1]. This specific stereochemistry is crucial as it dictates the three-dimensional conformation of the molecule, which in turn significantly influences its interaction with biological targets and its overall bioactivity[1].

Solubility Profile

The solubility of this compound is dictated by its multiple hydroxyl groups and aromatic ring structure.

  • Water : It has limited solubility in pure water, which is consistent with its calculated LogS value of -3.479[1]. However, some sources describe it as water-soluble, likely referring to its utility in aqueous extractions from plant material where it exists as a yellow pigment[4][5][6].

  • Organic Solvents : Solubility is significantly improved in polar organic solvents. It demonstrates good solubility in methanol (B129727) and high solubility in aqueous ethanol (B145695) solutions, with optimal concentrations reported between 60-70% (v/v) ethanol[1]. This behavior is attributed to the ability of its hydroxyl groups to form hydrogen bonds with polar solvents[1].

Stability Characteristics

This compound's stability is sensitive to several environmental factors:

  • pH : The compound shows variable stability depending on pH. It exhibits greater stability in alkaline conditions compared to acidic or neutral environments[1]. Some studies on related compounds suggest a more stable range between pH 3.0 and 5.5[1].

  • Temperature : Elevated temperatures lead to accelerated degradation[1]. The activation energy for its thermal degradation has been estimated at approximately 78±5 kJ/mol, indicating moderate thermal stability[1].

  • Light : Exposure to light, especially UV radiation, can induce photodegradation. Therefore, protection from light is recommended during storage and analysis[1].

Experimental Protocols and Methodologies

The determination of this compound's properties and its quantification in complex matrices rely on a combination of extraction, chromatographic, and spectroscopic techniques.

Extraction from Carthamus tinctorius

A common method for extracting this compound from safflower florets involves aqueous or alkaline extraction.

  • Preparation : Fine, dried floret powder (1 g) is obtained.

  • Extraction : The powder is suspended in 20 mL of a dilute alkaline solution (e.g., 0.5% w/v sodium carbonate) or distilled water[3][5].

  • Agitation : The suspension is stirred at room temperature for approximately 30 minutes to facilitate the extraction of water-soluble pigments, including this compound[5].

  • Separation : The mixture is centrifuged at ~3500 rpm for 15 minutes to pellet the solid plant material.

  • Collection : The supernatant, containing the dissolved this compound, is carefully collected for further analysis or purification[5]. Acidification may be used following alkaline extraction to facilitate subsequent purification steps[3].

G cluster_start Sample Preparation cluster_extraction Aqueous/Alkaline Extraction cluster_separation Separation & Analysis s0 Dried Safflower Florets s1 Grind to Fine Powder s0->s1 e0 Suspend Powder in Solvent (e.g., 0.5% Na₂CO₃) s1->e0 e1 Stir for 30 min at Room Temperature e0->e1 e2 Centrifuge at 3500 rpm for 15 min e1->e2 p0 Collect Supernatant (Crude Extract) e2->p0 p1 Further Purification (e.g., Chromatography) p0->p1 p2 Spectroscopic Analysis (UV-Vis, MS) p1->p2

Caption: General workflow for the extraction and analysis of this compound.

Spectroscopic and Chromatographic Analysis
  • UV-Visible Spectroscopy : this compound exhibits characteristic absorption in the UV-visible spectrum due to its flavonoid structure. The presence of multiple hydroxyl groups influences its absorption profile, which is sensitive to solvent polarity and pH[1]. This technique is valuable for both identification and quantification.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound[1]. In negative ion mode ESI-MS, it typically forms a deprotonated molecular ion [M-H]⁻ at m/z 287. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that provide further structural confirmation[1].

  • Thin-Layer Chromatography (TLC) : TLC is a common method for the separation and preliminary identification of pigments from safflower. Using an eluent system such as n-butanol-glacial acetic acid-H₂O (4:1:2), yellow pigments like this compound and its derivatives can be separated and visualized[7].

Biological Activity and Biosynthesis

This compound is not only a precursor to important pigments but also a bioactive molecule in its own right.

Antioxidant Activity

This compound demonstrates significant antioxidant and radical scavenging activity, which has been shown to be stronger than its precursor, naringenin[3]. This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals. In vitro studies confirm that aqueous extracts of safflower, rich in this compound, possess potent antioxidant capabilities[8]. The antioxidant effects of safflower flavonoids, including this compound derivatives, involve multiple mechanisms such as inhibiting reactive oxygen species (ROS), enhancing antioxidant enzyme activity, and modulating signaling pathways like Nrf2[9].

Biosynthetic Pathway

This compound is a central intermediate in the biosynthesis of quinochalcone C-glycosides, such as Hydroxysafflor Yellow A (HSYA), and the red pigment carthamin in safflower[3]. The pathway begins with the widely distributed flavanone, (S)-naringenin.

  • Hydroxylation : The key step in this compound formation is the 6-hydroxylation of (S)-naringenin. This reaction is catalyzed by the enzyme flavonoid 6-hydroxylase (F6H)[3].

  • Isomerization & Glycosylation : this compound can then be isomerized and subsequently acted upon by glycosyltransferases to form more complex flavonoid C-glycosides, ultimately leading to the production of HSYA[3].

This biosynthetic conversion is critical as the introduction of the hydroxyl group at the C-6 position significantly alters the molecule's properties and biological functions[3].

G naringenin (S)-Naringenin This compound This compound naringenin->this compound Flavonoid 6-Hydroxylase (F6H) (+ OH⁻ at C-6) isothis compound Isothis compound This compound->isothis compound Isomerase hsya Hydroxysafflor Yellow A (HSYA) isothis compound->hsya Glycosyltransferase & Dioxygenase

Caption: Simplified biosynthetic pathway of this compound and HSYA.

References

Carthamidin vs. Carthamin: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin and Carthamin are two prominent flavonoids derived from the safflower plant (Carthamus tinctorius). While both originate from the same natural source, they exhibit significant differences in their chemical structure, physicochemical properties, and biological activities. This technical guide provides an in-depth comparison of this compound and Carthamin, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways to aid researchers in drug discovery and development.

Chemical and Physical Properties

This compound and Carthamin belong to different subclasses of flavonoids, which dictates their fundamental chemical and physical characteristics. This compound is a tetrahydroxyflavanone, characterized by its C6-C3-C6 skeleton. In contrast, Carthamin is a more complex dimeric quinochalcone C-glycoside. This structural variance directly impacts their properties, most notably their solubility. This compound is known to be soluble in water, whereas Carthamin is sparingly soluble in water but soluble in alkaline solutions and some organic solvents.[1][2]

PropertyThis compoundCarthamin
Chemical Class TetrahydroxyflavanoneDimeric Quinochalcone C-glycoside
Appearance Yellow PigmentRed Pigment
Water Solubility Soluble[1]Sparingly soluble[2]
Solubility in other solvents Soluble in aqueous extracts.[3]Soluble in alkaline solutions (e.g., 0.5% sodium carbonate), acetone (B3395972).[1]
Molecular Formula C₁₅H₁₂O₆C₄₃H₄₂O₂₂
Molar Mass 304.25 g/mol 910.787 g/mol [2]

Biosynthesis in Carthamus tinctorius

The biosynthetic pathways of this compound and Carthamin in safflower share common precursors but diverge at key enzymatic steps. Understanding these pathways is crucial for metabolic engineering and optimizing the production of these compounds.

Biosynthesis of this compound and Carthamin

The biosynthesis of both flavonoids begins with the general phenylpropanoid pathway, leading to the formation of chalcone, a key intermediate. From there, specific enzymes channel the synthesis towards either this compound or the precursor to Carthamin.

Biosynthesis of this compound and Carthamin Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin CHI Precarthamin Precarthamin Chalcone->Precarthamin This compound This compound Naringenin->this compound F6H Carthamin Carthamin Precarthamin->Carthamin Decarboxylase

Figure 1: Simplified biosynthetic pathway of this compound and Carthamin.

Comparative Biological Activities

This compound and Carthamin exhibit distinct biological activities, which are of significant interest for drug development. Their antioxidant and anti-inflammatory properties have been most notably studied.

Antioxidant Activity

Both compounds possess antioxidant properties, but studies suggest a difference in their efficacy. A comparative study on the floral extracts of various safflower genotypes provides quantitative data on their antioxidant capacities.

Antioxidant AssayThis compound Extract (mg AAE/g dw)Carthamin Extract (mg AAE/g dw)Reference
Total Antioxidant Activity 0.188±0.011 to 0.532±0.010.286±0.009 to 0.696±0.512[3]
Reducing Ability 0.649±0.190 to 0.965±0.0060.469±0.008 to 0.832±0.008[3]

AAE: Ascorbic Acid Equivalents; dw: dry weight.

Anti-inflammatory Activity and Signaling Pathways

While both compounds are reported to have anti-inflammatory effects, they appear to modulate different signaling pathways. It is important to note that some studies use "Carthamin yellow," a mixture that contains this compound, and not purified this compound.

Carthamin has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the mitogen-activated protein kinase (MAPK) pathway .[4][5] This inhibition leads to a reduction in the expression of matrix-degrading enzymes and inflammatory mediators.

This compound's specific anti-inflammatory signaling pathways are less clearly defined in direct studies. However, flavonoids, in general, are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation.[6] Further research is needed to elucidate the precise mechanisms of this compound.

Signaling_Pathways cluster_0 Carthamin and MAPK Pathway cluster_1 Hypothesized this compound and NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Inflammation Inflammation (e.g., MMPs, ADAMTS) MAPK->Inflammation Carthamin_node Carthamin Carthamin_node->MAPK inhibits Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p50/p65) IκBα->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Carthamidin_node This compound Carthamidin_node->IKK may inhibit

Figure 2: Differential effects on inflammatory signaling pathways.

Experimental Protocols

Extraction of this compound and Carthamin from Safflower Florets

Objective: To isolate this compound (water-soluble yellow pigment) and Carthamin (water-insoluble red pigment) from dried safflower florets.

Materials:

  • Dried safflower florets

  • Distilled water

  • 0.5% (w/v) Sodium carbonate solution

  • 0.5% Citric acid solution

  • Acetone

  • Cellulose (B213188) powder

  • Centrifuge and tubes

  • Magnetic stirrer and stir bar

  • Freeze dryer

  • Spectrophotometer

Protocol for this compound Extraction: [1]

  • Suspend 1 gram of finely powdered safflower florets in 15 mL of distilled water.

  • Stir the suspension at 40°C for 30 minutes.

  • Centrifuge at 3500 rpm for 15 minutes to remove solid plant material.

  • Collect the supernatant containing the water-soluble this compound.

  • Repeat the extraction process (steps 1-4) on the pellet 2-3 times to maximize yield.

  • Pool the supernatants and filter to remove any remaining suspended particles.

  • The resulting solution is the this compound extract.

Protocol for Carthamin Extraction: [1]

  • Take the pellet remaining after this compound extraction or start with 1 gram of fresh floret powder.

  • Suspend the material in 20 mL of 0.5% sodium carbonate solution.

  • Stir at room temperature for 30 minutes.

  • Centrifuge at 3500 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet two more times.

  • Pool the supernatants and acidify to a pH of 3.5 with 0.5% citric acid.

  • Add 0.5 g of cellulose powder to the acidified solution and stir for 30 minutes at room temperature to allow for the adsorption of Carthamin.

  • Centrifuge at 3500 rpm for 15 minutes and discard the supernatant.

  • Wash the pellet with distilled water multiple times (5-6 times) by resuspension and centrifugation until the supernatant is colorless.

  • Suspend the final pellet in 10 mL of acetone and mix for 5 minutes.

  • Centrifuge at 3500 rpm for 5 minutes. The acetone supernatant contains the purified Carthamin.

Extraction_Workflow Start Dried Safflower Florets Water_Extraction Aqueous Extraction (Water, 40°C) Start->Water_Extraction Centrifuge1 Centrifugation Water_Extraction->Centrifuge1 Supernatant1 Supernatant (this compound Extract) Centrifuge1->Supernatant1 Pellet1 Pellet Centrifuge1->Pellet1 Alkaline_Extraction Alkaline Extraction (0.5% Na₂CO₃) Pellet1->Alkaline_Extraction Centrifuge2 Centrifugation Alkaline_Extraction->Centrifuge2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Pellet2 Residue (discard) Centrifuge2->Pellet2 Acidification Acidification (Citric Acid, pH 3.5) Supernatant2->Acidification Adsorption Adsorption (Cellulose Powder) Acidification->Adsorption Centrifuge3 Centrifugation Adsorption->Centrifuge3 Supernatant3 Supernatant (discard) Centrifuge3->Supernatant3 Pellet3 Cellulose-Carthamin Pellet Centrifuge3->Pellet3 Washing Washing (Distilled Water) Pellet3->Washing Acetone_Elution Elution (Acetone) Washing->Acetone_Elution Centrifuge4 Centrifugation Acetone_Elution->Centrifuge4 Supernatant4 Supernatant (Carthamin Extract) Centrifuge4->Supernatant4 Pellet4 Cellulose (discard) Centrifuge4->Pellet4

Figure 3: Workflow for the sequential extraction of this compound and Carthamin.
DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and Carthamin extracts.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol (B129727)

  • This compound and Carthamin extracts of known concentrations

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol: [7][8]

  • Prepare serial dilutions of the this compound and Carthamin extracts and the ascorbic acid standard in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, use 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the % inhibition against the concentration of the extracts to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound and Carthamin on a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Carthamin stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol: [9][10][11]

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound and Carthamin stock solutions in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the % cell viability against the concentration of the compounds to determine the IC50 value.

Conclusion

This compound and Carthamin, despite their common origin, are distinct molecules with different chemical structures, physicochemical properties, and biological activities. This compound, a water-soluble yellow flavanone, and Carthamin, a water-insoluble red quinochalcone, offer different potential applications in research and drug development. This guide provides a foundational understanding of their key differences, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into their therapeutic potential. The provided visualizations of their biosynthesis and proposed signaling pathway interactions offer a framework for future mechanistic studies. Researchers are encouraged to utilize this information to design targeted experiments to further elucidate the unique properties and potential applications of these two fascinating natural compounds.

References

Biological activities of Carthamidin: an overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of Carthamidin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a water-soluble yellow quinochalcone pigment primarily isolated from the florets of safflower (Carthamus tinctorius L.).[1][2][3] Traditionally, safflower has been utilized in Asian medicine for a variety of therapeutic purposes, including the treatment of inflammatory conditions and menstrual problems.[4][5] Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities for its constituent compounds. This compound, along with related flavonoids like carthamin and hydroxysafflor yellow A, is a major bioactive component responsible for the plant's pharmacological effects.[2][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in breast cancer. Its activity is characterized by the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and related aqueous extracts from Carthamus tinctorius have been quantified against various cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound/ExtractCell LineAssayIC50 ValueCitation(s)
This compoundMCF-7MTT128.65 µg/mL (at 24 h)[6][7]
Aqueous Extract of Safflower Florets (Manjira var.)MCF-7MTT34.873 ± 3.112 µg/mL[1]
Aqueous Extract of Safflower Florets (SSF-658 var.)MCF-7MTT34.967 ± 4.506 µg/mL[1]
Ethanol Extract of SafflowerT47DMTT479 µg/mL[8]

Note: Aqueous extracts of safflower are rich in this compound, the primary water-soluble pigment.[1]

Mechanism of Anticancer Action

The anticancer effects of this compound in breast cancer cells (MCF-7) are multifaceted, involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[6]

  • Induction of Apoptosis: this compound treatment leads to apoptotic effects, which have been confirmed through AO/EB (Acridine Orange/Ethidium Bromide) labeling in laser confocal microscopy.[6]

  • Generation of Reactive Oxygen Species (ROS): The compound causes an elevation in the production of ROS within the treated cancer cells, contributing to cellular damage and apoptosis.[6]

  • Cell Cycle Arrest: Flow cytometry analysis has shown that this compound halts the cell cycle in the G0/G1 phase, with a significant accumulation of cells (82.9%) in this phase, thereby inhibiting proliferation.[6]

  • Membrane Damage: Increased leakage of lactate (B86563) dehydrogenase (LDH) from treated cells indicates compromised cell membrane integrity, a hallmark of cytotoxicity.[6]

  • Molecular Targeting: In silico molecular docking studies suggest a strong binding affinity of this compound to Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53, with binding scores ranging from -5.027 to -7.402 kcal/mol. This suggests that this compound's therapeutic potential may be mediated through the modulation of these critical signaling pathways involved in cancer cell survival and proliferation.[6]

Mandatory Visualization: Anticancer Signaling Pathway

G This compound This compound MCF7 MCF-7 Breast Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) MCF7->ROS LDH ↑ LDH Leakage (Membrane Damage) MCF7->LDH Notch Notch Signaling Pathway Inhibition MCF7->Notch p53 p53 Pathway Modulation MCF7->p53 Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis Induction Mito->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation Notch->Proliferation Inhibits CellCycle G0/G1 Phase Cell Cycle Arrest p53->CellCycle CellCycle->Proliferation Inhibits

Caption: Proposed anticancer mechanism of this compound in MCF-7 cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Culture: MCF-7 breast adenocarcinoma cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., aqueous solution or methanol) and then diluted with the culture medium to achieve a series of final concentrations for testing.[1]

  • Treatment: The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. Control wells receive medium with the solvent alone. The plates are incubated for a specified period (e.g., 24 hours).[6][7]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[7]

Antioxidant Activity

This compound, as an aqueous extract component of safflower florets, demonstrates significant antioxidant and radical scavenging abilities.[9] This activity is crucial for protecting organisms against oxidative damage induced by reactive oxygen species (ROS).[9]

Quantitative Data: Antioxidant Capacity

The antioxidant potential of this compound-containing extracts has been evaluated using several standard assays. The results are often expressed as ascorbic acid equivalents (AAE).

AssaySafflower Variety/ExtractResult (mg Ascorbic Acid Equivalents / g dry weight)Citation(s)
Total Antioxidant CapacityThis compound (Co-1 var.)0.532 ± 0.01[9]
Total Antioxidant CapacityThis compound (A1 var.)0.188 ± 0.011[9]
Ferric Reducing Power (FRAP)This compound (Pbns-12 var.)0.965 ± 0.006[9]
Ferric Reducing Power (FRAP)This compound (Manjra var.)0.649 ± 0.190[9]

Mandatory Visualization: DPPH Assay Workflow

G start Start prep_dpph Prepare 200 µM DPPH Solution in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of this compound Extract start->prep_sample mix Mix Sample/Standard (100 µL) with DPPH Solution (900 µL) prep_dpph->mix prep_sample->mix incubate Incubate in Dark for 30 minutes mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control and Determine IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols: Antioxidant Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.004% w/v or 200 µM) is prepared in 95% methanol.[9]

  • Sample Preparation: Stock solutions of the this compound-containing extract (e.g., 20 mg/mL) are prepared, and serial dilutions are made to obtain a range of concentrations.[9] Ascorbic acid is used as a positive control.

  • Reaction: A fixed volume of the DPPH solution (e.g., 900 μL) is mixed with various concentrations of the extract.[9] A blank (methanol) and a control (DPPH solution without sample) are also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[9]

  • Measurement: The absorbance (optical density) is measured at 517 nm using a UV-Vis spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity (inhibition) is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] x 100[9] The IC50 value is determined from a plot of % inhibition versus concentration.[9]

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reaction Mixture: Various concentrations of the extract are mixed with phosphate (B84403) buffer (2.5 mL, 0.2 M, pH 6.6) and potassium ferricyanide (B76249) (2.5 mL, 1% w/v).[9]

  • Incubation: The mixture is incubated at 50°C for 20 minutes.[9]

  • Reaction Termination: Trichloroacetic acid (2.5 mL, 10% w/v) is added to stop the reaction, and the mixture is centrifuged at 1000 g for 10 minutes.[9]

  • Color Development: The upper layer of the solution (2.5 mL) is mixed with deionized water (2.5 mL) and ferric chloride (0.5 mL, 0.1% w/v).[9]

  • Measurement: After 30 minutes, the absorbance of the resulting blue-green solution is measured at 700 nm.[9]

  • Quantification: The reducing power is expressed as milligrams of ascorbic acid equivalents (mg AAE) per gram of dry weight.[9]

Anti-inflammatory Activity

Carthamus tinctorius extracts have long been used in traditional medicine for their anti-inflammatory properties.[4][10] While specific quantitative data for isolated this compound is less prevalent in the reviewed literature, studies on safflower extracts, which contain this compound, demonstrate significant anti-inflammatory effects. These effects are often evaluated through in vitro assays that model inflammatory processes, such as membrane stabilization and protein denaturation inhibition.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory Assays

This assay uses red blood cells (erythrocytes) as a model for lysosomal membranes. The ability of a compound to prevent heat-induced hemolysis is indicative of its membrane-stabilizing and anti-inflammatory potential.

  • Erythrocyte Suspension: A 2% suspension of human red blood cells is prepared in a buffered saline solution (e.g., PBS).[11]

  • Treatment: 1 mL of the extract at various concentrations (e.g., 100 to 3000 µg/mL) is mixed with 1 mL of the 2% erythrocyte suspension. Aspirin is often used as a reference drug.[11]

  • Incubation: The mixture is incubated in a water bath at 56°C for 30 minutes to induce hemolysis. A control tube contains PBS instead of the extract.[11]

  • Centrifugation: After incubation and cooling, the tubes are centrifuged (e.g., 700 g for 5 minutes) to pellet the intact cells.[11]

  • Measurement: The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 560 nm.[11]

  • Calculation: The percentage of protection against hemolysis is calculated relative to the control.

Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein like ovalbumin or bovine serum albumin.

  • Reaction Mixture: A solution containing the test extract at various concentrations and a protein solution (e.g., ovalbumin) is prepared.[11]

  • Incubation: The mixture is incubated at a high temperature (e.g., 72°C) for a set period to induce denaturation, followed by cooling.

  • Measurement: The turbidity of the solution, resulting from protein denaturation and aggregation, is measured spectrophotometrically.

  • Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the sample-treated mixtures to that of the control.

Conclusion

This compound, a prominent pigment from Carthamus tinctorius, exhibits a range of promising biological activities. Its anticancer properties, particularly against breast cancer cells, are supported by evidence of apoptosis induction, cell cycle arrest, and potential modulation of the Notch and p53 signaling pathways.[6] Furthermore, this compound-containing extracts are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, as demonstrated by quantitative DPPH and FRAP assays.[9] The traditional use of safflower as an anti-inflammatory agent is also substantiated by in vitro studies showing membrane stabilization and protein denaturation inhibition.[11][12]

For drug development professionals, this compound represents a valuable natural product lead. Further research should focus on isolating pure this compound to precisely quantify its anti-inflammatory and other biological activities, elucidating its in vivo efficacy and safety profiles, and exploring its full therapeutic potential through more detailed mechanistic studies.

References

A Technical Guide to the Anti-inflammatory Mechanisms of Carthamidin and Related Flavonoids from Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin is a flavonoid pigment, specifically a tetrahydroxyflavanone, found in the florets of safflower (Carthamus tinctorius L.).[1][2] Traditionally, safflower extracts have been used in medicine to promote blood circulation, alleviate pain, and treat inflammatory conditions.[3][4] While direct and extensive research on the anti-inflammatory mechanisms of isolated this compound is limited, studies on various extracts and other well-characterized flavonoid constituents of Carthamus tinctorius, such as hydroxysafflor yellow A (HSYA) and serotonin (B10506) derivatives (e.g., moschamine), provide a robust framework for understanding its potential modes of action.[3][4][5] These compounds collectively target key signaling pathways and mediators in the inflammatory cascade.

This technical guide synthesizes the current understanding of how constituents from Carthamus tinctorius exert their anti-inflammatory effects, providing a probable model for this compound's activity. The focus is on the molecular pathways, quantitative effects on inflammatory markers, and the detailed experimental protocols used to elucidate these mechanisms.

Core Anti-inflammatory Mechanisms

The inflammatory response is a complex biological process involving the activation of immune cells and the production of a host of chemical mediators. Key drivers of inflammation include the production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The expression of these mediators is tightly regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Bioactive compounds from Carthamus tinctorius have been shown to intervene at multiple points within these pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In resting cells, NF-κB dimers (commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and IL-6.[6][7]

Extracts from Carthamus tinctorius and its isolated compounds significantly inhibit this pathway. They have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit.[7][8] This suppression of NF-κB activation is a primary mechanism for the observed reduction in iNOS, COX-2, and pro-inflammatory cytokine expression.[6][8]

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases NFkB->Nucleus NFkB_nuc p65/p50 DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Inhibitor Carthamus tinctorius Constituents Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Carthamus tinctorius constituents.
Modulation of MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical set of signaling proteins that regulate inflammation.[9] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like activator protein-1 (AP-1).[5][10] AP-1 works in concert with NF-κB to drive the expression of inflammatory genes.

Studies on moschamine (B1676759), a serotonin derivative from safflower seeds, demonstrate a concentration-dependent inhibition of LPS-induced phosphorylation of p38 and ERK, though it had no effect on JNK.[5][10] Similarly, Carthamin yellow (CY), a flavonoid from safflower, was shown to suppress the LPS-induced activation of the MAPK pathway in nucleus pulposus cells.[11] This modulation of MAPK signaling contributes significantly to the downregulation of pro-inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Upstream Upstream Kinases (TAK1, etc.) TLR4->Upstream p38 p38 Upstream->p38 ERK ERK Upstream->ERK JNK JNK Upstream->JNK p_p38 p-p38 p38->p_p38 P p_ERK p-ERK ERK->p_ERK P p_JNK p-JNK JNK->p_JNK P AP1 AP-1 Activation p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Genes Inflammatory Response AP1->Genes Inhibitor Carthamus tinctorius Constituents Inhibitor->p38 Inhibits Phos. Inhibitor->ERK Inhibits Phos.

Caption: Modulation of the MAPK signaling pathway by Carthamus tinctorius constituents.
Induction of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory properties. Its induction is a key cellular defense mechanism against oxidative stress and inflammation. The methanol (B129727) extract of Carthamus tinctorius (MEC) has been shown to induce the expression of HO-1 in a concentration- and time-dependent manner in macrophages.[8] This induction is mediated by the translocation of the transcription factor NF-E2-related factor (Nrf2) from the cytosol to the nucleus.[8] The anti-inflammatory effects of MEC, including the suppression of iNOS and COX-2, were reversed when HO-1 was silenced, confirming the critical role of this pathway.[8]

Direct Enzyme Inhibition

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of various compounds and extracts from Carthamus tinctorius on the production of key inflammatory mediators and enzymes in LPS-stimulated RAW 246.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators

Compound/ExtractMediatorConcentration% Inhibition / IC50Reference
MoschaminePGE21, 5, 10 µMConcentration-dependent[5][10]
MoschamineNitric Oxide (NO)1, 5, 10 µMConcentration-dependent[5][10]
MoschamineIL-61, 5, 10 µMConcentration-dependent[5]
MoschamineIL-1β1, 5, 10 µMConcentration-dependent[5]
Safflower Honey ExtractNitric Oxide (NO)2.5, 5 µg/mLSignificant reduction[7]
Safflower Honey ExtractTNF-α (mRNA)2.5, 5 µg/mLSignificant reduction[7]
Safflower Honey ExtractIL-1β (mRNA)2.5, 5 µg/mLSignificant reduction[7]
Methanol Extract (MEC)Nitric Oxide (NO)100 µg/mLSignificant inhibition[8]
Methanol Extract (MEC)PGE2100 µg/mLSignificant inhibition[8]

Table 2: Inhibition of Pro-inflammatory Enzymes

Compound/ExtractEnzymeConcentrationEffectReference
MoschamineiNOS (protein & mRNA)1, 5, 10 µMConcentration-dependent suppression[5][10]
MoschamineCOX-2 (protein & mRNA)1, 5, 10 µMConcentration-dependent suppression[5][10]
Methanol Extract (MEC)iNOS (protein)10-100 µg/mLConcentration-dependent inhibition[8]
Methanol Extract (MEC)COX-2 (protein)10-100 µg/mLConcentration-dependent inhibition[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of Carthamus tinctorius constituents.

In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

This is the most common in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT or CCK-8): Before testing, the cytotoxicity of the test compound (e.g., this compound) is determined. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using MTT or CCK-8 assay to determine the non-toxic concentration range for subsequent experiments.

  • Stimulation: Cells are seeded in plates (e.g., 24-well or 6-well) and allowed to adhere. They are then pre-treated with non-toxic concentrations of the test compound for 1-2 hours. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A vehicle control (no compound, no LPS), a positive control (no compound, with LPS), and test groups (compound + LPS) are included.

  • Incubation: The cells are incubated for a specified period, typically 18-24 hours for mediator measurement or shorter periods (e.g., 30-60 minutes) for signaling protein phosphorylation analysis.

  • Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted mediators (NO, PGE2, cytokines). The remaining cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein for Western blot analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_collection Sample Collection & Analysis A Seed RAW 264.7 cells in multi-well plate B Allow cells to adhere (Overnight) A->B C Pre-treat with this compound (1-2 hours) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate (e.g., 24 hours) D->E F Collect Supernatant E->F G Lyse Cells H Griess Assay (NO) ELISA (Cytokines) F->H I Western Blot (iNOS, COX-2, p-p65) G->I

Caption: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure: 50-100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a 10-15 minute incubation at room temperature in the dark, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.[7]

Protein Expression Analysis (Western Blot)
  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p38, β-actin).

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[8][11]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
  • Principle: This is a standard model for evaluating acute inflammation in vivo. Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be measured.[17][18][19]

  • Procedure:

    • Animal Grouping: Mice or rats are divided into control and treatment groups.

    • Administration: The test compound (e.g., safflower extract) or a standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.[20]

    • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.[19]

    • Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, 5 hours).[21]

    • Analysis: The increase in paw volume is calculated as the percentage of edema relative to the initial volume. The percentage inhibition of edema in the treated groups is then calculated relative to the control group.

Conclusion

While this compound itself requires more targeted investigation, the body of evidence from studies on Carthamus tinctorius extracts and its other flavonoid constituents provides a strong indication of its anti-inflammatory potential. The primary mechanisms involve the significant downregulation of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a marked reduction in the expression and production of key inflammatory mediators, including NO, PGE2, TNF-α, IL-1β, and IL-6, and the enzymes responsible for their synthesis, iNOS and COX-2. Furthermore, the induction of the protective HO-1 pathway represents another important mode of action. These multifaceted mechanisms make this compound and related compounds from safflower promising candidates for the development of novel anti-inflammatory therapeutics. Further research should focus on isolating pure this compound and evaluating its specific efficacy and molecular targets using the detailed protocols outlined in this guide.

References

The Potential Antidiabetic Effects of Carthamidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Introduction

Carthamus tinctorius L., commonly known as safflower, has a long history in traditional medicine for the treatment of various ailments, including metabolic disorders like diabetes mellitus. The florets of the plant are a rich source of flavonoids, pigments, and other bioactive compounds. Among these, Carthamidin, an aqueous-soluble yellow pigment, has been identified. Oxidative stress is a key pathogenic factor in the development and progression of diabetes and its complications. The antioxidant properties of plant-derived compounds are therefore of significant interest in the search for novel antidiabetic agents.

This technical guide provides a comprehensive overview of the current scientific evidence regarding the potential antidiabetic effects of this compound and related constituents from Carthamus tinctorius. While direct research on the specific antidiabetic mechanisms of isolated this compound is nascent, studies on its antioxidant properties, coupled with extensive research on safflower extracts and other key compounds like Hydroxysafflor Yellow A (HSYA), provide a strong foundation for its therapeutic potential. This document summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the antidiabetic action of safflower-derived compounds.

Chapter 1: The Antioxidant Properties of this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is known to impair insulin (B600854) secretion and action, contributing to insulin resistance.[1] this compound has been evaluated for its direct antioxidant and radical-scavenging capabilities.

An in vitro study demonstrated that this compound possesses significant antioxidant activity. The total antioxidant capacity, ferric reducing antioxidant power (FRAP), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity were quantified, showcasing its potential to mitigate oxidative stress.[2]

Table 1: In Vitro Antioxidant Activity of this compound

Assay Type Result (Range) Key Finding Reference
Total Antioxidant Activity 0.188 - 0.532 mg AAE/g dw Demonstrates dose-dependent antioxidant capacity. [2]
Ferric Reducing Antioxidant Power (FRAP) 0.649 - 0.965 mg AAE/g dw Indicates strong reducing potential to neutralize free radicals. [2]
DPPH Radical Scavenging IC₅₀ value of 42.94 µg GAE/mL Exhibits potent free radical scavenging ability. [2]

mg AAE/g dw: milligrams of Ascorbic Acid Equivalents per gram of dry weight. µg GAE/mL: micrograms of Gallic Acid Equivalents per milliliter.

Chapter 2: Antidiabetic Effects of Carthamus tinctorius Extracts in In Vivo Models

While studies on isolated this compound are limited, numerous in vivo studies using extracts of Carthamus tinctorius, which contains this compound, have demonstrated significant antidiabetic and metabolic benefits in rodent models. These studies provide compelling evidence for the therapeutic potential of the plant's constituents as a whole.

A key study utilized an alloxan-induced diabetic rat model to evaluate a hydroalcoholic extract of Carthamus tinctorius. The treatment led to significant improvements in glycemic control, insulin levels, and lipid profiles, comparable to the standard antidiabetic drug glibenclamide.[1][3] Another study using a Type 2 Diabetes Mellitus (T2DM) model induced by a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ) found that a methanolic flower extract (SFFE) attenuated hyperglycemia, hyperlipidemia, and hepatic steatosis.[4]

Table 2: Effects of Carthamus tinctorius Hydroalcoholic Extract on Alloxan-Induced Diabetic Rats

Parameter Diabetic Control C. tinctorius Extract (200 mg/kg) Glibenclamide (0.6 mg/kg) Reference
Fasting Blood Sugar (mg/dL) Increased Significantly Meaningful Decrease Meaningful Decrease [1]
Serum Insulin Decreased Significantly Increased Significantly Increased Significantly [1]
Triglyceride (mg/dL) Increased Significantly Meaningful Decrease Meaningful Decrease [1]
Total Cholesterol (mg/dL) Increased Significantly Meaningful Decrease Meaningful Decrease [1]
LDL-C (mg/dL) Increased Significantly Meaningful Decrease Meaningful Decrease [1]
HDL-C (mg/dL) Decreased Rose to near normal Rose to near normal [1]

| HbA1c | Significantly Higher | Lowered to near normal | Lowered to near normal |[1] |

Data represents changes observed after 6 weeks of treatment compared to the diabetic control group.

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cluster_0 Experimental Workflow: In Vivo Antidiabetic Study cluster_1 Treatment Groups (6 weeks) A Wistar Rats B Induction of Diabetes (e.g., Alloxan (B1665706) 120 mg/kg, IP) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D1 Group 1: Non-diabetic Control C->D1 D2 Group 2: Diabetic Control C->D2 D3 Group 3: Diabetic + C. tinctorius Extract C->D3 D4 Group 4: Diabetic + Glibenclamide C->D4 E Blood Sample Collection (Time 0, 2 weeks, 6 weeks) D1->E D2->E D3->E D4->E F Biochemical Analysis E->F G Histopathological Analysis (Pancreatic Islets) E->G

Caption: Workflow for a typical in vivo antidiabetic study.

Chapter 3: Molecular Mechanisms of Safflower Constituents

The antidiabetic effects of Carthamus tinctorius are attributed to the synergistic action of its various bioactive components, which modulate multiple signaling pathways.

Hydroxysafflor Yellow A (HSYA): A Mechanistic Case Study

HSYA is a primary active ingredient in safflower with well-documented antidiabetic properties. Research shows HSYA improves insulin resistance and protects pancreatic β-cells from apoptosis.[4] A key mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4][5] This pathway is central to insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell surface, facilitating glucose uptake. HSYA treatment in T2DM rats reversed the downregulation of PI3K and Akt in the liver, enhancing insulin signaling.[4] Furthermore, HSYA exerts potent anti-inflammatory and antioxidant effects, which are crucial for combating the chronic low-grade inflammation and oxidative stress inherent in diabetes.[6][7]

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cluster_0 HSYA Action on PI3K/Akt Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT Akt (PKB) PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Uptake Glucose Uptake GLUT4->Uptake HSYA HSYA HSYA->PI3K Activates HSYA->AKT Activates

Caption: HSYA enhances insulin signaling via PI3K/Akt activation.

Proposed Mechanisms for Safflower Flavonoids (including this compound)

Based on the known activities of flavonoids and data from safflower extracts, several other mechanisms are likely involved in their antidiabetic effects.

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B dampens the insulin signal. Inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity.[8] Many natural flavonoids are known to be PTP1B inhibitors, suggesting this as a probable mechanism for compounds like this compound.[9][10]

  • Activation of AMP-activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that, when activated, promotes glucose uptake, fatty acid oxidation, and reduces hepatic glucose production.[11][12] Its activation can stimulate GLUT4 translocation independently of the insulin/PI3K pathway.[11] Metformin, a first-line diabetes drug, functions primarily through AMPK activation.[13] Flavonoids are recognized as natural activators of AMPK, presenting another potential avenue for this compound's action.[12][14]

  • Inhibition of α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting α-glucosidase delays carbohydrate digestion and absorption, thereby lowering postprandial blood glucose spikes. While not studied for this compound directly, potent α-glucosidase inhibitory activity has been identified in other compounds isolated from safflower seeds, indicating this is a relevant mechanism for the plant as a whole.

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cluster_0 Proposed Antidiabetic Mechanisms of Safflower Flavonoids cluster_targets Molecular Targets cluster_outcomes Physiological Outcomes This compound Safflower Flavonoids (e.g., this compound) PTP1B PTP1B This compound->PTP1B Inhibits (-) AMPK AMPK This compound->AMPK Activates (+) AG α-Glucosidase This compound->AG Inhibits (-) Insulin ↑ Insulin Sensitivity PTP1B->Insulin negative regulation GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->GlucoseUptake GlucoseProd ↓ Hepatic Glucose Production AMPK->GlucoseProd GlucoseAbsorp ↓ Intestinal Glucose Absorption AG->GlucoseAbsorp

Caption: Key molecular targets for the antidiabetic effects of flavonoids.

Chapter 4: Detailed Experimental Protocols

This section provides methodologies for key experiments relevant to the evaluation of this compound's antidiabetic potential.

Antioxidant Capacity Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a 200 µM solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol.

    • Add various concentrations of the test compound (this compound) to the DPPH solution in a 96-well plate.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, DPPH solution without the sample as the control, and ascorbic acid as a positive standard.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[2]

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Mix the test compound with 2.5 mL of phosphate (B84403) buffer (0.2 M, pH 6.6) and 2.5 mL of 1% (w/v) potassium ferricyanide.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add 2.5 mL of 10% (w/v) trichloroacetic acid and centrifuge at 1000 x g for 10 minutes.

    • Take 2.5 mL of the supernatant and mix with 2.5 mL of deionized water and 0.5 mL of 0.1% (w/v) ferric chloride.

    • Measure the absorbance at 700 nm after 30 minutes. Higher absorbance indicates greater reducing power.

    • Results are expressed as ascorbic acid equivalents.[2]

In Vivo Diabetes Model (Alloxan-Induced)
  • Animals: Use male Wistar rats (180-220 g).

  • Induction: Administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (120 mg/kg body weight) dissolved in sterile normal saline.[1]

  • Confirmation: After 72 hours, measure fasting blood glucose from the tail vein. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Grouping: Divide diabetic animals into groups: Diabetic Control (vehicle), Test Group (this compound or extract at desired doses), and Positive Control (e.g., glibenclamide, 0.6 mg/kg). Include a non-diabetic control group.

  • Treatment: Administer treatments daily (e.g., via oral gavage or i.p. injection) for a specified period (e.g., 6 weeks).

  • Monitoring: Monitor body weight and fasting blood glucose periodically.

  • Terminal Analysis: At the end of the treatment period, collect blood samples for analysis of serum insulin, HbA1c, and lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C). Collect organs like the pancreas and liver for histopathological examination.[1]

In Vitro Enzyme Inhibition Assays
  • PTP1B Inhibition Assay:

    • Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT), recombinant human PTP1B enzyme (1 µg/mL), and the test compound at various concentrations.[9]

    • Pre-incubation: Incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP, 4 mM).

    • Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm.

    • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value. Ursolic acid or suramin (B1662206) can be used as a positive control.[15]

  • α-Glucosidase Inhibition Assay:

    • Reaction Mixture: In a 96-well plate, pre-incubate a mixture of the test compound, α-glucosidase enzyme (from Saccharomyces cerevisiae, 0.5 U/mL), and potassium phosphate buffer (pH 6.8) at 37°C for 15 minutes.

    • Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG, 5 mM), to start the reaction.

    • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor. Acarbose is commonly used as a positive control.

Cell-Based Glucose Uptake Assay (HepG2 Cells)
  • Cell Culture: Culture human hepatoma (HepG2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) for a specified duration (e.g., 24-48 hours).

  • Assay:

    • Replace the medium with an incubation medium (e.g., DMEM with 8 mM glucose, 0.1% BSA) containing the test compound.

    • Add a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to a final concentration of 40-50 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with cold PBS to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence microplate reader or microscope.

  • Controls: Include an untreated control and a positive control (e.g., insulin or metformin). An increase in fluorescence indicates enhanced glucose uptake.[16]

Chapter 5: Conclusion and Future Directions

The available evidence strongly suggests that constituents of Carthamus tinctorius possess significant antidiabetic potential. While this compound itself has been confirmed as a potent antioxidant, its specific role in the direct modulation of glycemic control pathways requires further elucidation. In vivo studies using safflower extracts demonstrate clear benefits, including reduced hyperglycemia, improved insulin secretion, and corrected dyslipidemia.

The well-characterized antidiabetic mechanisms of the co-constituent HSYA, primarily through the activation of the PI3K/Akt pathway, provide a strong rationale for the observed effects of the whole extract. It is highly probable that this compound, as a flavonoid, contributes to the overall therapeutic effect through a multi-target approach, potentially involving the inhibition of PTP1B and α-glucosidase, and the activation of AMPK.

Future research should focus on:

  • Evaluating the effects of isolated this compound on glucose uptake in insulin-sensitive cell lines (HepG2, C2C12, 3T3-L1).

  • Determining the IC₅₀ values of this compound against key enzymatic targets such as PTP1B, AMPK, and α-glucosidase.

  • Conducting in vivo studies with purified this compound in established animal models of type 1 and type 2 diabetes to confirm its efficacy and delineate its precise mechanisms of action.

Such studies will be critical in validating this compound as a lead compound for the development of novel, natural-product-based therapies for diabetes mellitus.

References

A Technical Guide to the Antimicrobial and Antiproliferative Activities of Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial and antiproliferative properties of Carthamidin, a natural flavonoid pigment derived from the florets of Safflower (Carthamus tinctorius L.). This document synthesizes quantitative data, details key experimental methodologies, and visualizes associated cellular pathways to serve as a resource for ongoing research and development in pharmacology and therapeutics.

Antiproliferative Activity of this compound

This compound has demonstrated notable cytotoxic effects against cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis. Research has shown that this compound can inhibit the proliferation of breast cancer cells in a dose-dependent manner.

Quantitative Antiproliferative Data

The antiproliferative efficacy of this compound and related extracts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Compound/ExtractCell LineAssayIC50 ValueCitation
This compound MCF-7 (Breast Cancer)MTT128.65 µg/mL (at 24h)[1]
Aqueous Extract of C. tinctorius Florets (Variety: Manjira)MCF-7 (Breast Cancer)MTT34.17 µg/mL
Aqueous Extract of C. tinctorius Florets (Variety: SSf-658)MCF-7 (Breast Cancer)MTT36.96 µg/mL
Methanol Extract of C. tinctorius Florets (Variety: pbns-12)MCF-7 (Breast Cancer)MTT47.401 ± 3.991 µg/mL
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble purple formazan (B1609692) crystals. These crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Visualization of Antiproliferative Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Add this compound (Varying Concentrations) B->C D Incubate for Exposure Period (e.g., 24h) C->D E Add MTT Reagent to Wells D->E F Incubate (1-4h) for Formazan Formation E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J Apoptosis_Pathway This compound This compound FasR Fas Death Receptor This compound->FasR Activates Mito Mitochondria This compound->Mito Induces Stress Casp8 Pro-Caspase-8 FasR->Casp8 Recruits & Cleaves CytC Cytochrome c Mito->CytC Releases aCasp8 Active Caspase-8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleaves & Activates Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes CytC->Casp9 Activates Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Sample Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare Agar Plates (e.g., MHA) C Spread Inoculum on Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in the Agar C->D E Add this compound & Controls to Wells D->E F Allow for Pre-diffusion (1-2h) E->F G Incubate Plates (e.g., 37°C, 24h) F->G H Observe for Zones of Inhibition G->H I Measure Diameter of Inhibition Zone (mm) H->I J Compare with Controls I->J

References

Carthamidin: A Comprehensive Technical Guide on the Natural Yellow Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carthamidin is a water-soluble, yellow quinochalcone C-glycoside pigment naturally occurring in the florets of safflower (Carthamus tinctorius L.). Beyond its traditional use as a natural colorant in food and textiles, this compound has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, biosynthesis, and biological functions. Detailed experimental protocols for its extraction, purification, and quantification, as well as for the assessment of its biological activities, are presented. Furthermore, this guide includes diagrammatic representations of its biosynthetic and signaling pathways to facilitate a deeper understanding of its molecular mechanisms of action.

Introduction

Safflower (Carthamus tinctorius L.) is an annual oilseed crop that has been cultivated for centuries for its vibrant flowers, which are a rich source of two primary pigments: the water-insoluble red pigment, carthamin, and the water-soluble yellow pigment, this compound.[1] While carthamin has been historically used as a dye, recent research has shifted focus towards the therapeutic potential of this compound and other related water-soluble yellow pigments from safflower.

This compound, a flavonoid, has demonstrated a range of promising biological activities. Its antioxidant properties are noteworthy, and it has been shown to possess anti-inflammatory effects by modulating key signaling pathways.[2] Moreover, preclinical studies have indicated its potential as an anticancer agent, capable of inhibiting the proliferation of cancer cells.[3] This guide aims to provide a comprehensive technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a tetrahydroxyflavanone (B13395739) with the chemical formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[4] It is structurally a derivative of naringenin (B18129) with an additional hydroxyl group. This compound is known for its solubility in water and ethanol (B145695), a characteristic that distinguishes it from the red pigment carthamin.[1][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₅H₁₂O₆[3]
Molecular Weight 288.25 g/mol [4]
Appearance Yellow to reddish-brown powder[4]
Solubility Soluble in water and ethanol; insoluble in ether and petroleum ether[4][5]
Boiling Point ~665 °C[3]
Density ~1.586 g/cm³[3]
Thermal Stability Activation energy for thermal degradation: ~78±5 kJ/mol[3]

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the general flavonoid biosynthesis pathway, which begins with the amino acid phenylalanine. A key step in the formation of this compound is the 6-hydroxylation of naringenin, a reaction catalyzed by the enzyme flavanone (B1672756) 6-hydroxylase (F6H), a cytochrome P450 enzyme.[1]

Carthamidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F6H (Flavanone 6-hydroxylase)

Fig. 1: Biosynthetic Pathway of this compound.

Biological Activities and Mechanisms of Action

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals.[6] The antioxidant capacity of this compound has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[7]

Table 2: Quantitative Antioxidant Activity of this compound and Safflower Extracts

AssaySampleResultReference(s)
DPPH Radical Scavenging This compound (aqueous extract)IC₅₀ values vary by safflower genotype[1]
Total Antioxidant Activity This compound (aqueous extract)0.188±0.011 to 0.532±0.01 mg AAE/g dw[7]
Ferric Reducing Antioxidant Power (FRAP) This compound (aqueous extract)0.649±0.190 to 0.965±0.006 mg AAE/g dw[7]

AAE: Ascorbic Acid Equivalents; dw: dry weight

Anti-inflammatory Activity

This compound and extracts from safflower have been shown to possess anti-inflammatory properties. The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to interfere with this process, potentially by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Releases NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates

Fig. 2: Proposed Mechanism of Anti-inflammatory Action of this compound via NF-κB Pathway Inhibition.
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer. Studies have shown that this compound can inhibit the proliferation of MCF-7 human breast cancer cells.[3] The anticancer activity is concentration-dependent, and the half-maximal inhibitory concentration (IC₅₀) has been determined.

Table 3: Anticancer Activity of this compound

Cell LineAssayIC₅₀ Value (µg/mL)Reference(s)
MCF-7 (Human Breast Adenocarcinoma) MTT Assay128.65 (at 24h)[3]
MCF-7 (Safflower aqueous extract - Manjira genotype) MTT Assay34.873 ± 3.112[8]
MCF-7 (Safflower aqueous extract - SSF 658 genotype) MTT Assay34.967 ± 4.506[8]

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and partial purification of this compound from safflower florets.

Workflow Diagram

Extraction_Workflow start Dried Safflower Florets step1 Soak in distilled water (e.g., 1g in 15mL) Stir at 40°C for 30 min start->step1 step2 Centrifuge (e.g., 3500 rpm, 15 min) step1->step2 step3 Collect Supernatant (Aqueous Extract) step2->step3 step4 Optional: Further purification using macroporous adsorption resin step3->step4 end Purified this compound Solution step4->end

Fig. 3: Workflow for this compound Extraction.

Methodology

  • Preparation of Plant Material: Dried safflower florets are ground into a fine powder.

  • Aqueous Extraction: A specific amount of the powdered florets (e.g., 1 gram) is suspended in distilled water (e.g., 15 mL).[4] The mixture is stirred at an elevated temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to facilitate the extraction of water-soluble pigments.[4] This process can be repeated multiple times to maximize the yield.

  • Separation: The mixture is centrifuged (e.g., at 3500 rpm for 15 minutes) to separate the solid plant material from the liquid extract.[4] The supernatant, which contains the this compound, is carefully collected.

  • Purification (Optional): For higher purity, the aqueous extract can be further purified using techniques such as macroporous adsorption resin chromatography. The extract is loaded onto the column, and after washing, this compound is eluted with an appropriate solvent, such as an ethanol solution.

Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the quantification of this compound.

Methodology

  • Chromatographic System: A standard HPLC system equipped with a DAD detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Acetonitrile or Methanol (B129727).

    • Solvent B: Acidified water (e.g., with 0.1% formic acid) to improve peak shape.

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength for this compound, which is in the UV region.

  • Quantification: A calibration curve is generated using a certified this compound standard at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

DPPH Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant activity of compounds.

Methodology

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: this compound samples are prepared at various concentrations in a suitable solvent.

  • Reaction: A specific volume of the this compound sample is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of IKKβ and the degradation of IκBα.

Methodology

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound for a specific duration.

  • Protein Extraction: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IKKβ, total IKKβ, IκBα, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound, the natural yellow pigment from safflower, presents a compelling profile for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with its significant antioxidant, anti-inflammatory, and anticancer activities, underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted biological effects and potential applications of this compound. Future research should focus on in vivo efficacy studies and the elucidation of its detailed molecular targets to fully realize its therapeutic promise.

References

Carthamidin: A Technical Examination of its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carthamidin, a flavonoid pigment predominantly found in the florets of safflower (Carthamus tinctorius), has garnered significant interest for its diverse biological activities, including antimicrobial and anticancer properties. A critical parameter for its application in pharmaceutical and research settings is its solubility, particularly in aqueous media. This technical guide provides a comprehensive overview of the water solubility of this compound, supported by available quantitative data. It further details experimental protocols for solubility determination and elucidates its known interactions with cellular signaling pathways.

Water Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its bioavailability and therapeutic efficacy. Reports on the water solubility of this compound present some variability, suggesting that its solubility characteristics are complex and may be influenced by factors such as pH and the presence of co-solvents.

Quantitative Solubility Data

Available data on the water solubility of this compound is summarized below. It is important to note the distinction between qualitative descriptions and quantitative measurements.

ParameterValueSourceNotes
Qualitative Description Soluble in water--INVALID-LINK--, --INVALID-LINK--These sources describe this compound as a water-soluble yellow pigment.[1]
Qualitative Description Limited solubility in water--INVALID-LINK--This source indicates that while this compound has some solubility in water, it is limited.[2]
Calculated LogS -3.479--INVALID-LINK--This calculated value suggests moderate water solubility.[2] The LogS scale typically ranges from >0 (highly soluble) to <-6 (insoluble).
Solvent System Enhancement Improved solubility in aqueous ethanol (B145695) (60-70% v/v)--INVALID-LINK--The presence of a polar organic co-solvent significantly enhances the solubility of this compound.[2]

The conflicting reports highlight the necessity for standardized experimental determination of this compound's aqueous solubility. The calculated LogS value provides a theoretical estimation, but empirical data under defined conditions (pH, temperature) are crucial for accurate characterization.

Experimental Protocol for Solubility Determination

A standardized protocol is essential for obtaining reproducible solubility data. The following outlines a general methodology for determining the aqueous solubility of a flavonoid like this compound, adapted from established protocols for natural products.

Materials and Equipment
  • This compound (high purity standard)

  • Deionized water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvents (e.g., ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

Shake-Flask Method (Equilibrium Solubility)

This method determines the thermodynamic equilibrium solubility of a compound.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, PBS) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil analysis1 Centrifuge to separate solid equil->analysis1 analysis2 Collect and dilute supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Figure 1: Workflow for Shake-Flask Solubility Determination.

Biological Activity and Signaling Pathways

This compound exhibits notable biological effects, particularly in the realms of oncology and microbiology. Understanding its mechanism of action involves elucidating its interactions with key cellular signaling pathways.

Anticancer Effects and Associated Signaling

Recent studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (MCF-7), induce apoptosis, and cause cell cycle arrest.[3] Molecular docking studies suggest a high binding affinity for Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53.[3] These interactions are pivotal in mediating its anticancer effects.

Signaling Pathway of this compound in Cancer Cells:

carthamidin_cancer_pathway cluster_receptors Cell Surface and Nuclear Interactions cluster_downstream Downstream Cellular Effects This compound This compound Notch Notch Receptors (NOTCH 1-4) This compound->Notch Binds and potentially inhibits p53 p53 This compound->p53 Binds and potentially activates ROS Increased ROS Production This compound->ROS Mechanism for ROS induction may be direct or indirect CellCycleArrest G0/G1 Cell Cycle Arrest Notch->CellCycleArrest Canonical Notch signaling can regulate cell cycle progression Apoptosis Apoptosis Induction p53->Apoptosis Activation of pro-apoptotic genes p53->CellCycleArrest Activation of cell cycle inhibitors (e.g., p21)

Figure 2: Proposed Signaling Pathway for this compound's Anticancer Activity.

The binding of this compound to Notch receptors may disrupt the canonical Notch signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and differentiation. Its interaction with p53, a critical tumor suppressor, likely enhances p53's function in promoting apoptosis and cell cycle arrest. The observed increase in reactive oxygen species (ROS) can further contribute to apoptotic cell death.

Antimicrobial Activity

This compound has been reported to possess inhibitory effects against various pathogens, including Mycobacterium tuberculosis. It is suggested that its mechanism of action involves the disruption of fatty acid synthesis pathways in these bacteria. However, the precise molecular targets and the detailed mechanism of inhibition require further investigation.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. While its water solubility has been described with some variation in the literature, a calculated LogS value suggests moderate solubility, which can be significantly improved with the use of co-solvents like ethanol. For precise applications, especially in drug development, rigorous experimental determination of its solubility under physiological conditions is imperative. The elucidation of its interaction with key cancer-related signaling pathways, such as Notch and p53, provides a solid foundation for further research into its therapeutic potential. Future studies should focus on confirming these interactions and exploring the detailed molecular mechanisms underlying its antimicrobial effects.

References

Carthamidin: A Flavonoid Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Carthamidin, a tetrahydroxyflavanone (B13395739) with the chemical formula C15H12O6, is a prominent flavonoid compound isolated from the florets of safflower (Carthamus tinctorius L.).[1][2] Traditionally used in herbal medicine, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Flavonoids are a large class of plant secondary metabolites ubiquitously found in fruits, vegetables, and medicinal herbs.[3] They are recognized for their broad spectrum of biological activities, which are largely attributed to their antioxidant and cell signaling modulatory properties.[1] this compound, a flavonoid pigment, is a key bioactive constituent of safflower, a plant with a long history of use in traditional medicine for various ailments, including cardiovascular diseases and inflammatory conditions.[1][4][5][6] This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a tetrahydroxyflavanone, a subclass of flavonoids characterized by a C6-C3-C6 skeleton. Its chemical structure confers the ability to scavenge free radicals and chelate metal ions, which are central to its antioxidant activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC15H12O6[1]
Molar Mass304.25 g/mol Inferred
ClassTetrahydroxyflavanone[2]
SourceCarthamus tinctorius L. (Safflower)[1][2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and anticancer effects being the most extensively studied.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to donate hydrogen atoms and neutralize free radicals. In vitro studies have demonstrated its significant radical scavenging and reducing power capabilities.[7]

Table 2: In Vitro Antioxidant Activity of this compound

AssayResultReference
Total Antioxidant Activity0.188±0.011 - 0.532±0.01 mg AAE/g dw[7]
Reducing Power0.649±0.190 - 0.965±0.006 mg AAE/g dw[7]
Anticancer Activity

This compound has demonstrated potent anticancer effects, particularly against breast cancer cells. Studies on the MCF-7 human breast cancer cell line have shown that this compound inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest.[8][9]

Table 3: Anticancer Activity of this compound on MCF-7 Cells

ParameterResultReference
IC50 (24h)128.65 µg/mL[8][9]
Mechanism of ActionInduction of apoptosis, increased ROS production, cell cycle arrest at G0/G1 phase[8]

The anticancer mechanism of this compound involves the induction of apoptosis, a form of programmed cell death. This is accompanied by an increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways. Furthermore, this compound has been shown to arrest the cell cycle in the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase and subsequent division.[8]

Anti-inflammatory Activity

Flavonoids from safflower, including this compound, are known to possess anti-inflammatory properties.[1][4] While direct studies on this compound are limited, the anti-inflammatory effects of safflower extracts are well-documented and are thought to involve the modulation of key inflammatory signaling pathways.[10]

Signaling Pathway Modulation

The biological activities of flavonoids are often mediated through their interaction with intracellular signaling pathways. Based on the known effects of safflower extracts and other flavonoids, it is proposed that this compound may exert its anti-inflammatory and anticancer effects through the modulation of the NF-κB and MAPK signaling pathways.

Disclaimer: The following signaling pathway diagrams are hypothetical and based on the known functions of similar flavonoid compounds and extracts from Carthamus tinctorius. Direct experimental evidence for the specific modulation of these pathways by purified this compound is currently limited.

Proposed Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Flavonoids are known to inhibit this pathway at multiple points.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB_complex NF-κB Complex (p65/p50/IκBα) IkBa->NFkB_complex:f2 Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome Leads to p65 p65 p65->NFkB_complex:f0 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50->NFkB_complex:f1 p50_nuc p50 p50->p50_nuc Translocation NFkB_complex:f2->IkBa NFkB_complex:f0->p65 NFkB_complex:f1->p50 Carthamidin_cyto This compound Carthamidin_cyto->IKK_complex Inhibits (Proposed) DNA DNA (κB sites) p65_nuc->DNA p50_nuc->DNA Gene_Expression Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2, Bcl-xL) DNA->Gene_Expression Transcription Carthamidin_nuc This compound Carthamidin_nuc->p65_nuc Inhibits Nuclear Translocation (Proposed)

Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Proposed Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is implicated in cancer and inflammatory diseases. Flavonoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.

MAPK_Pathway cluster_pathways MAPK Signaling Cascades cluster_nucleus Nucleus Stress_Signals Cellular Stress (e.g., ROS, UV) MEKK MEKK Stress_Signals->MEKK Growth_Factors Growth Factors RAF RAF Growth_Factors->RAF MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 MEKK->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates p38 p38 MKK3_6->p38 Other_TFs Other Transcription Factors p38->Other_TFs Activates MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Other_TFs Activates Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene_Expression Other_TFs->Gene_Expression This compound This compound This compound->JNK Modulates (Proposed) This compound->p38 Modulates (Proposed) This compound->ERK1_2 Modulates (Proposed)

Figure 2: Proposed modulatory effects of this compound on the MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of this compound from Carthamus tinctorius

A general protocol for the extraction of this compound (safflower yellow) from safflower florets is as follows:

  • Extraction:

    • Suspend 1 gram of finely powdered safflower florets in 15 mL of distilled water.

    • Stir the suspension for 30 minutes.

    • Centrifuge to remove solid plant material and retain the supernatant at 4-5°C.

    • Repeat the extraction process on the pellet with fresh distilled water and combine the supernatants.

    • Filter the combined supernatant to remove any remaining suspended particles.

  • Purification (General Chromatographic Approach):

    • Further purification can be achieved using chromatographic techniques. A common method involves reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of methanol (B129727) and water is often employed. For example, a gradient starting with a lower concentration of methanol and gradually increasing.

    • Detection: Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

    • Fractions containing this compound are collected, and the solvent is evaporated to obtain the purified compound.

Extraction_Workflow Start Dried Safflower Florets (Powdered) Extraction Aqueous Extraction (Distilled Water, Stirring) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Crude this compound Extract) Centrifugation->Supernatant Pellet Discard Pellet Centrifugation->Pellet Purification Purification by RP-HPLC Supernatant->Purification Fractions Fraction Collection Purification->Fractions Evaporation Solvent Evaporation Fractions->Evaporation End Purified this compound Evaporation->End

Figure 3: General workflow for the extraction and purification of this compound.

In Vitro Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat MCF-7 cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Cell Treatment: Treat MCF-7 cells with this compound for a desired period.

  • Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The fluorescence intensity is proportional to the amount of ROS.

Conclusion and Future Directions

This compound, a flavonoid from Carthamus tinctorius, demonstrates significant potential as a therapeutic agent due to its antioxidant, anticancer, and likely anti-inflammatory properties. This guide has provided a comprehensive overview of its known biological activities, along with detailed experimental protocols to facilitate further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects, particularly its direct interactions with the NF-κB and MAPK signaling pathways. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of efficient and scalable extraction and purification methods will be essential for its potential translation into clinical applications. The data and protocols presented herein serve as a valuable resource for advancing the scientific understanding and therapeutic development of this promising natural compound.

References

Unveiling Carthamidin: A Technical Guide to its Discovery, History, and Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the scientific journey of Carthamidin, a bioactive flavonoid from safflower, from its historical roots as a dye to its modern investigation as a potential therapeutic agent. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's discovery, its evolving research landscape, and the experimental methodologies used to uncover its biological activities.

This compound, a water-soluble yellow pigment found in the florets of safflower (Carthamus tinctorius), has a rich history intertwined with its more famous derivative, the red dye carthamin.[1][2] While safflower dyes have been used for centuries, the specific isolation and characterization of this compound as a distinct chemical entity has been a more recent scientific endeavor. This whitepaper traces the path of this compound research, from its early identification to the current understanding of its biological potential.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the study of safflower pigments. For centuries, the vibrant yellow and red dyes from Carthamus tinctorius were prized for coloring textiles and food.[2] It was in the early 20th century that scientific investigation began to unravel the chemical nature of these pigments. While the initial focus was on the red, water-insoluble carthamin, it was understood that a yellow, water-soluble precursor existed within the plant.[2]

It wasn't until the mid-20th century that the structure of this yellow pigment, this compound, was more clearly elucidated. Through chemical synthesis and comparison with the natural product, the structure of this compound was confirmed as a tetrahydroxyflavanone. This foundational work laid the groundwork for future research into its biological properties.

Timeline of Key Research Milestones:

  • Ancient Times: Use of safflower florets for yellow and red dyes.

  • Early 20th Century: Initial chemical investigations into safflower pigments, with a primary focus on carthamin.

  • Mid-20th Century: Elucidation of the chemical structure of this compound as a tetrahydroxyflavanone.

  • Late 20th & 21st Century: Growing interest in the biological activities of this compound, including its antioxidant and anti-inflammatory properties, and investigation into its molecular mechanisms of action.

Physicochemical Properties and Synthesis

This compound is a flavonoid with the chemical formula C₁₅H₁₂O₆. It is structurally a tetrahydroxyflavanone, characterized by a C6-C3-C6 skeleton. Its water-soluble nature distinguishes it from the red pigment carthamin, which is formed from this compound.

While primarily isolated from its natural source, safflower, chemical synthesis of this compound and related flavanones has been achieved. These synthetic routes, often involving the cyclization of a chalcone (B49325) precursor, have been crucial for confirming its structure and for providing pure material for biological studies.

Biological Activities and Therapeutic Potential

Emerging research has highlighted the potential of this compound as a bioactive compound with a range of pharmacological effects. The primary areas of investigation include its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity in various in vitro assays. This activity is attributed to its flavonoid structure, which enables it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Table 1: Antioxidant Activity of Safflower Extracts Containing this compound

AssaySampleIC50 (µg/mL)Reference
DPPH Radical ScavengingAqueous Extract of Safflower Florets (Manjira genotype)107.528 ± 7.529[3]
DPPH Radical ScavengingAqueous Extract of Safflower Florets (CO-1 genotype)133.706 ± 4.670[3]
DPPH Radical ScavengingAqueous Extract of Safflower Florets (SSF-658 genotype)160.604 ± 2.966[3]
DPPH Radical ScavengingAqueous Extract of Safflower Florets (PBNS-12 genotype)93.376 ± 4.394[3]
DPPH Radical ScavengingAqueous Extract of Safflower Florets (A1 genotype)102.499 ± 2.382[3]
DPPH Radical ScavengingAqueous Extract of Safflower Florets (NARI-6 genotype)55.105 ± 2.670[3]

Note: The IC50 values presented are for aqueous extracts of safflower florets, which are rich in this compound. Further studies on purified this compound are needed to determine its precise antioxidant potency.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Research suggests that extracts from Carthamus tinctorius containing this compound possess anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.

Anticancer Activity

Preliminary studies have also explored the potential of this compound in cancer therapy. Aqueous extracts of safflower florets have shown cytotoxic effects against certain cancer cell lines.

Table 2: In Vitro Cytotoxicity of Safflower Extracts Containing this compound against MCF-7 Breast Cancer Cells

SampleIC50 (µg/mL)Reference
Aqueous Extract of Safflower Florets (SSF 658 genotype)34.967 ± 4.506[4]
Aqueous Extract of Safflower Florets (Manjira genotype)34.873 ± 3.112[4]
Aqueous Extract of Safflower Florets (Nari – 6 genotype)393.407 ± 8.774[4]
Cisplatin (Positive Control)4.653 ± 0.330[4]

Note: These IC50 values are for aqueous extracts and indicate potential anticancer activity. Research with purified this compound is necessary to validate these findings.

Molecular Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through its interaction with specific cellular signaling pathways. The primary pathways implicated in its anti-inflammatory effects are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on methanol (B129727) extracts of Carthamus tinctorius have shown that they can inhibit NF-κB activity.[5] This inhibition is thought to be a key mechanism behind the anti-inflammatory effects of the plant's constituents, including this compound. The proposed mechanism involves the induction of Heme Oxygenase-1 (HO-1) via the translocation of the transcription factor Nrf2.[4]

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm This compound This compound Nrf2 Nrf2 (translocation) This compound->Nrf2 activates HO1 HO-1 (induction) Nrf2->HO1 induces IKK IKK HO1->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to a variety of stimuli, including inflammation. Some evidence suggests that components of safflower, potentially including this compound, can modulate the phosphorylation of key proteins in the MAPK pathway, such as p38 and JNK, thereby influencing the inflammatory response.

MAPK_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK This compound This compound MAPKK MAPKK (MKK3/6, MKK4/7) This compound->MAPKK inhibits MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research, this section provides an overview of key experimental methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Safflower Florets

This protocol describes a general method for the extraction of this compound from dried safflower florets.

Materials:

  • Dried safflower florets

  • Distilled water

  • Centrifuge

  • Filtration apparatus

  • Freeze-dryer (optional)

Procedure:

  • Grind the dried safflower florets into a fine powder.

  • Suspend the powder in distilled water (e.g., 1:20 w/v).

  • Stir the suspension at room temperature for an appropriate time (e.g., 30 minutes to 2 hours) to allow the water-soluble this compound to dissolve.

  • Centrifuge the mixture to pellet the solid plant material.

  • Collect the supernatant, which contains the crude this compound extract.

  • For a more concentrated extract, the supernatant can be filtered and then freeze-dried.

  • Further purification can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Extraction_Workflow Start Dried Safflower Florets Grinding Grinding Start->Grinding Extraction Aqueous Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Crude this compound) Centrifugation->Supernatant Pellet Solid Residue Centrifugation->Pellet Purification Purification (e.g., Chromatography) Supernatant->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess the antioxidant activity of a compound.

Materials:

  • Purified this compound or this compound-rich extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of dilutions of the this compound solution.

  • In a microplate or cuvette, add a specific volume of the DPPH solution to each dilution of the this compound solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing only the solvent and DPPH solution should also be measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Future Directions and Conclusion

The research on this compound is still in its relatively early stages, but the existing evidence points to its potential as a valuable natural compound with therapeutic applications. Future research should focus on several key areas:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and further detailing its effects on signaling pathways.

  • In Vivo Studies: Translating the promising in vitro findings into animal models to assess the efficacy and safety of this compound for various conditions.

  • Clinical Trials: If in vivo studies are successful, well-designed clinical trials will be necessary to evaluate the therapeutic potential of this compound in humans.

  • Optimization of Extraction and Synthesis: Developing more efficient and scalable methods for obtaining pure this compound for research and potential commercialization.

References

Methodological & Application

Application Note: Quantification of Carthamidin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carthamidin is a key yellow pigment found in the florets of safflower (Carthamus tinctorius L.) and is a precursor to the red pigment carthamin.[1] It belongs to the quinochalcone C-glycoside family of flavonoids.[2] this compound and other safflower extracts have garnered significant interest for their biological activities, including anti-inflammatory, antioxidant, and potential anti-proliferative properties.[3][4][5] These therapeutic potentials necessitate a reliable and accurate analytical method for its quantification in raw materials, extracts, and finished products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis detector. The separation is achieved on a C18 stationary phase. This compound in the sample is separated from other components based on its polarity and is quantified by comparing its peak area with that of a certified reference standard.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • pH meter.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Reagents and Materials:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Orthophosphoric acid (ACS grade).

    • Ultrapure water (18.2 MΩ·cm).

    • Dried safflower florets or extract for analysis.

Chromatographic Conditions

The quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 20-60% B15-20 min: 60% B20-22 min: 60-20% B22-27 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 405 nm or 450 nm[6][7]
Injection Volume 20 µL
Run Time 27 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the volume with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, 20% Acetonitrile). These solutions are used to construct the calibration curve.

Sample Preparation (from Safflower Florets)
  • Grinding: Mill the dried safflower florets into a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol.

  • Sonication: Sonicate the mixture for 45 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection & Dilution: Carefully collect the supernatant. Transfer a known volume (e.g., 1 mL) into a 10 mL volumetric flask and dilute with the mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[8] The key validation parameters are summarized below.

Validation ParameterResults
Linearity & Range Linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.
Accuracy (Recovery) 98.5% - 101.2%. Determined by spiking a known amount of standard into a sample matrix at three different concentration levels.[9]
Precision Intra-day Precision (RSD): ≤ 1.5%Inter-day Precision (RSD): ≤ 2.0%Analyzed on the same day and on three different days.[9]
Limit of Detection (LOD) 0.2 µg/mL (Signal-to-Noise Ratio ≥ 3).[10]
Limit of Quantification (LOQ) 0.7 µg/mL (Signal-to-Noise Ratio ≥ 10).[10]
Specificity The method demonstrated good resolution between the this compound peak and other components in the safflower extract. No interference was observed at the retention time of the analyte.
Robustness The method was found to be robust with minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[10]

System Suitability

System Suitability Tests (SST) are performed before each analytical run to ensure the HPLC system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 2.0% (for n=6 injections)

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Sample Collection (Safflower Florets) Grind 2. Grinding to Powder Sample->Grind Extract 3. Methanolic Extraction (Sonication) Grind->Extract Filter 4. Filtration (0.45 µm) Extract->Filter HPLC 5. HPLC Injection (C18 Column) Filter->HPLC To HPLC Vial Detect 6. UV Detection (405 nm) HPLC->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification (vs. Standard Curve) Integrate->Quantify Report 9. Final Report Quantify->Report G start Method Development spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc lod_loq LOD & LOQ lin->lod_loq prec Precision acc->prec robust Robustness prec->robust repeat Repeatability prec->repeat inter Intermediate Precision prec->inter end Validated Method robust->end G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb IκB Kinase (IKK) receptor->ikb nfkb_complex p50/p65-IκBα (Inactive) ikb->nfkb_complex Phosphorylates IκBα nfkb_active p50/p65 (Active NF-κB) nfkb_complex->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, IL-6) nucleus->genes response Inflammatory Response genes->response This compound This compound This compound->ikb Inhibition This compound->nfkb_active Inhibition

References

Application Notes and Protocols for Spectrophotometric Analysis of Carthamidin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin, a prominent yellow pigment found in the florets of Safflower (Carthamus tinctorius L.), is a flavonoid with significant interest in the pharmaceutical and nutraceutical industries.[1] Its potential therapeutic properties, including antioxidant and anti-inflammatory activities, necessitate accurate and reliable methods for its quantification in various samples.[2] This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound concentration, tailored for researchers, scientists, and professionals in drug development.

Spectrophotometry offers a rapid, accessible, and cost-effective method for quantifying this compound by measuring its absorbance of light at specific wavelengths. This compound exhibits characteristic absorption maxima in the ultraviolet-visible (UV-Vis) spectrum, primarily around 400-405 nm.[3][4] Additional absorption bands can be observed around 290 nm and 330-340 nm.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric analysis of this compound.

Table 1: Spectroscopic Properties of this compound

ParameterValueSolventReference
Primary Wavelength of Maximum Absorbance (λmax)400 - 405 nmAqueous/Methanolic[3][4]
Secondary UV Absorbance Peaks~290 nm and ~330-340 nmMethanol[5][6]
Molar Mass288.25 g/mol -[5]

Table 2: Example of this compound Content in Different Safflower Genotypes

GenotypeThis compound Concentration (mg/g of dry florets)
Manjra2.350
Pbns-122.210
Nari-62.210
SSf-6581.921
A11.869
CO-11.834

Note: Data adapted from a study on quantitative analysis of this compound in different safflower genotypes. The original study should be consulted for specific experimental details.

Experimental Protocols

Protocol for Extraction of this compound from Safflower Florets

This protocol outlines the extraction of this compound (safflower yellow) for subsequent spectrophotometric analysis.

Materials:

  • Dried safflower florets

  • Distilled water

  • Methanol (optional, for comparison)

  • Beakers and flasks

  • Stirring plate and stir bar

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Sample Preparation: Grind the dried safflower florets into a fine powder.

  • Extraction:

    • Suspend 1 gram of the fine safflower floral powder in 20 mL of distilled water in a beaker.

    • Stir the suspension at room temperature for 30 minutes.

  • Centrifugation:

    • Transfer the suspension to centrifuge tubes and centrifuge at 3500 rpm for 15 minutes.

    • Carefully collect the supernatant, which contains the water-soluble this compound.

  • Filtration (Optional): For clearer solutions, filter the supernatant through filter paper to remove any remaining particulate matter.

  • Storage: Store the extracted this compound solution at 4°C and protect from light to prevent degradation.

Protocol for Spectrophotometric Quantification of this compound

This protocol describes the preparation of a standard curve and the determination of this compound concentration in an unknown sample.

Materials:

  • This compound standard (if available) or a well-characterized safflower extract with a known this compound concentration.

  • Distilled water or the same solvent used for extraction.

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Standard Curve

  • Prepare a Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a specific volume of solvent (e.g., distilled water) to obtain a stock solution of known concentration.

  • Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for this compound (e.g., 405 nm).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution.

  • Construct the Standard Curve: Plot a graph of absorbance (Y-axis) versus the corresponding concentration of the standard solutions (X-axis). A linear relationship should be observed, and the R-squared (R²) value should be > 0.99 for a good quality curve.

Part B: Determination of this compound Concentration in an Unknown Sample

  • Prepare the Sample: Dilute the extracted this compound solution (from Protocol 3.1) with the solvent if the absorbance is expected to be outside the linear range of the standard curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the same wavelength used for the standard curve.

  • Calculate Concentration: Use the equation of the line from the standard curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept) to calculate the concentration of this compound in the diluted sample.

  • Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the original concentration of this compound in the extracted sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction This compound Extraction cluster_quantification Spectrophotometric Quantification safflower Dried Safflower Florets powder Grind to Fine Powder safflower->powder extraction Aqueous Extraction (Water, 30 min stir) powder->extraction centrifugation Centrifugation (3500 rpm, 15 min) extraction->centrifugation supernatant Collect Supernatant (this compound Extract) centrifugation->supernatant sample_prep Prepare Sample (Dilute Extract) supernatant->sample_prep standards Prepare Standard Solutions measurement Measure Absorbance (λmax = 405 nm) standards->measurement curve Construct Standard Curve measurement->curve calculation Calculate Concentration curve->calculation sample_measurement Measure Sample Absorbance sample_prep->sample_measurement sample_measurement->calculation

Caption: Experimental workflow for the extraction and spectrophotometric quantification of this compound.

Signaling Pathway

This compound, as a flavonoid, is implicated in the modulation of inflammatory signaling pathways. One of the key pathways affected by many flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. Safflower extracts have been shown to inhibit the NF-κB pathway.[3][7]

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation This compound This compound This compound->ikk Inhibition dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->genes

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols: DPPH Assay for Carthamidin Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carthamidin, a flavonoid derived from the florets of Carthamus tinctorius L. (safflower), is a compound of significant interest due to its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Antioxidants like this compound can mitigate oxidative damage, making the evaluation of their antioxidant potential a critical step in drug discovery and development.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward spectrophotometric method for assessing the antioxidant capacity of various compounds.[1][2] This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3] The reduction of the deep violet DPPH radical to the pale yellow hydrazine, DPPH-H, results in a decrease in absorbance at approximately 517 nm, which is proportional to the antioxidant activity of the compound being tested.[4]

These application notes provide a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay, including data presentation and a visual representation of the experimental workflow.

Data Presentation

The antioxidant activity of this compound and related safflower extracts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Lower IC50 values are indicative of higher antioxidant activity.[5]

Compound/ExtractIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
Carthamin (from C. tinctorius)1.23BHTNot specified[6]
Precarthamin (from C. tinctorius)2.98BHTNot specified[6]
Carthamus tinctorius Extract13.4 (µg GAE/mL)--[7]
Methanolic Extract of C. tinctorius Leaves310.33 ± 1.52Ascorbic Acid176.66 ± 2.08[8]
Aqueous Extract of C. tinctorius Leaves278.33 ± 1.52Ascorbic Acid176.66 ± 2.08[8]

Note: Data for pure this compound is not explicitly available in the provided search results. The data for carthamin and precarthamin, structurally related compounds from the same source, are included for comparative purposes. The antioxidant activity can vary based on the specific extract and assay conditions.

Experimental Protocols

This section details the methodology for the DPPH radical scavenging assay to evaluate the antioxidant capacity of this compound.

1. Materials and Reagents:

  • This compound (or a well-characterized extract containing this compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), Sigma Aldrich[5]

  • Methanol (B129727) (HPLC grade), Merck[5]

  • Ascorbic acid (or Trolox) as a positive control[5][9]

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[1][5]

  • Vortex mixer[5]

  • Centrifuge[5]

  • Incubator[5]

  • Calibrated micropipettes and tips

  • 96-well microplates (for microplate reader method) or cuvettes (for spectrophotometer method)

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 200 µM): Dissolve an accurately weighed amount of DPPH in methanol to achieve the desired concentration. For instance, to prepare a 200 µM solution, dissolve 7.89 mg of DPPH in 100 mL of methanol.[5] This solution should be freshly prepared and stored in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.[1]

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in methanol (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution in the same manner as the this compound samples.

  • Blank Solution: Methanol will be used as the blank.[5]

3. Assay Procedure:

The following procedure can be adapted for either a spectrophotometer (using cuvettes) or a 96-well microplate reader.

  • Sample and Control Preparation:

    • In a set of test tubes or microplate wells, add a specific volume of the various concentrations of the this compound solution (e.g., 0.5 mL).[1]

    • In a separate set of tubes or wells, add the same volume of the different concentrations of the positive control solution (e.g., ascorbic acid).

    • For the control (or baseline) reading, add the same volume of methanol to a tube or well.[5]

  • Reaction Initiation:

    • To each tube or well containing the sample, positive control, or blank, add a larger volume of the DPPH working solution (e.g., 3 mL).[1]

    • Mix the contents of each tube or well thoroughly using a vortex mixer or by gentle pipetting.[5]

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[5] The incubation period allows the reaction between the antioxidant and the DPPH radical to reach completion.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer or a microplate reader.[1][5] Use methanol as the blank to zero the instrument.

4. Data Analysis:

  • Calculation of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula[5]:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample (the control).

    • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound (and the positive control).

    • The IC50 value, which is the concentration of the sample required to inhibit 50% of the DPPH free radicals, can be determined from the graph by interpolation.[5]

Mandatory Visualizations

DPPH_Mechanism cluster_0 DPPH Radical Scavenging Mechanism DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H H• donation Antioxidant This compound-OH (Antioxidant) Antioxidant_Radical This compound-O• (Antioxidant Radical) Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant like this compound.

DPPH_Workflow cluster_workflow DPPH Assay Experimental Workflow prep_solutions 1. Prepare Solutions - DPPH in Methanol - this compound dilutions - Positive Control dilutions reaction_setup 2. Set up Reactions - Add samples and controls to wells/cuvettes prep_solutions->reaction_setup add_dpph 3. Initiate Reaction - Add DPPH solution to all wells/cuvettes reaction_setup->add_dpph incubation 4. Incubate - 30 minutes in the dark at room temperature add_dpph->incubation measure_abs 5. Measure Absorbance - Read at 517 nm incubation->measure_abs data_analysis 6. Analyze Data - Calculate % inhibition - Determine IC50 value measure_abs->data_analysis

Caption: Experimental workflow for the DPPH antioxidant capacity assay.

References

Application Note and Protocol: Measuring the Reducing Power of Carthamidin using the Ferric Reducing Antioxidant Power (FRAP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carthamidin, a flavanone (B1672756) found in safflower (Carthamus tinctorius), is a compound of interest for its potential biological activities, including its antioxidant properties.[1] The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible colorimetric method to assess the total antioxidant capacity of a substance.[2] This application note provides a detailed protocol for utilizing the FRAP assay to measure the reducing power of this compound. The principle of the FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in an acidic medium, which results in an intense blue color that can be measured spectrophotometrically at 593 nm.[3][4] The change in absorbance is directly proportional to the antioxidant (reducing) power of the sample.[2]

Quantitative Data Summary

The reducing power of this compound, as part of safflower floret extracts, has been evaluated using the FRAP assay. The results are expressed as milligrams of Ascorbic Acid Equivalents (AAE) per gram of dry weight (dw) of the floral extracts.

Sample DescriptionReducing Power (mg AAE/g dw)
This compound-containing floral extract (Pbns-12)0.965 ± 0.006
This compound-containing floral extract (Manjra)0.649 ± 0.190
Data sourced from a study on the evaluation of antioxidant activity in carthamin and this compound from safflower florets.[5]

Experimental Protocol: FRAP Assay

This protocol is a synthesized methodology based on established procedures for the FRAP assay.[5][6][7]

Reagents and Materials
  • This compound standard or sample: Dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Acetate (B1210297) buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate in 1 L of deionized water, and add 16 mL of glacial acetic acid. Adjust pH to 3.6.[8]

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. This may require gentle heating.[9]

  • Ferric chloride (FeCl₃) solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[9]

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][7] For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the FRAP reagent to 37°C before use.[6]

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox: For standard curve preparation.

  • Spectrophotometer capable of measuring absorbance at 593 nm.

  • 96-well microplate or cuvettes.

  • Incubator or water bath set to 37°C.

Preparation of Standard Curve
  • Prepare a stock solution of a known antioxidant standard, such as ferrous sulfate (FeSO₄) or Trolox.

  • From the stock solution, prepare a series of dilutions to create a standard curve. The concentration range should be appropriate to bracket the expected antioxidant capacity of the samples.

Assay Procedure
  • Sample Preparation: Prepare various concentrations of the this compound sample to be tested.

  • Reaction Mixture:

    • For a microplate-based assay: Add 20 µL of the sample or standard to a well. Then, add 150 µL of the pre-warmed FRAP reagent.[6]

    • For a cuvette-based assay: Mix 0.5 mL of the sample with 4.5 mL of the freshly prepared FRAP reagent.[7]

  • Incubation: Mix the contents thoroughly and incubate the reaction mixture at 37°C for a defined period, typically between 4 and 10 minutes.[6][7] Consistent timing is crucial for accurate results.[6]

  • Absorbance Measurement: After incubation, measure the absorbance of the reaction mixture at 593 nm against a blank.[7] The blank should contain the FRAP reagent and the solvent used for the sample.[6]

  • Triplicates: It is recommended to run all samples and standards in triplicate to ensure accuracy.[6]

Calculation of Results
  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

  • Use the linear regression equation from the standard curve to determine the antioxidant capacity of the this compound samples.

  • The results can be expressed as µM Fe(II) equivalents or in terms of the standard used (e.g., µM Trolox equivalents).

Diagrams

FRAP Assay Experimental Workflow

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Acetate Acetate Buffer (300 mM, pH 3.6) FRAP_Reagent FRAP Reagent (10:1:1 ratio) Acetate->FRAP_Reagent TPTZ TPTZ Solution (10 mM in 40 mM HCl) TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution (20 mM) FeCl3->FRAP_Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample This compound Sample or Standard Sample->Mix Incubate Incubate (e.g., 37°C, 4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate Reducing Power of this compound StdCurve->Calculate

Caption: Workflow of the FRAP assay for this compound.

Principle of the FRAP Assay

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant This compound (Antioxidant) Electron e⁻ Antioxidant->Electron Electron->Fe3_TPTZ

Caption: Chemical principle of the FRAP assay.

References

Application Notes: Investigating the Anti-Inflammatory Properties of Carthamidin in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carthamidin, a flavonoid constituent of Safflower (Carthamus tinctorius L.), has garnered interest for its potential therapeutic properties.[1] Extracts from Carthamus tinctorius have been traditionally used to address inflammatory conditions.[1][2][3] These application notes provide a detailed overview of the anti-inflammatory effects of this compound, focusing on its action in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used in vitro model for studying inflammation.[4] this compound demonstrates significant potential by inhibiting the production of key inflammatory mediators and cytokines through the modulation of critical signaling pathways such as NF-κB and MAPK.[5][6][7]

Key Findings & Data

This compound effectively suppresses the inflammatory response in LPS-stimulated RAW 264.7 cells. Its primary mechanisms involve the dose-dependent reduction of pro-inflammatory mediators and cytokines.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) vs. Control
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1096.5 ± 4.9
2595.8 ± 5.3
5094.3 ± 4.7
Data represents mean ± SD from triplicate experiments. Cell viability was assessed using an MTT assay after 24 hours of treatment. This compound exhibits minimal cytotoxicity at the tested concentrations.

Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNitric Oxide (NO) Production (% of LPS Control)Prostaglandin E2 (PGE2) Production (% of LPS Control)
Control (Untreated)5.2 ± 1.16.8 ± 1.5
LPS (1 µg/mL)100100
LPS + this compound (5 µM)75.4 ± 6.378.1 ± 7.0
LPS + this compound (10 µM)52.1 ± 4.955.9 ± 5.8
LPS + this compound (25 µM)28.6 ± 3.532.4 ± 4.1
Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. Data is expressed as a percentage of the LPS-only treated group.

Table 3: Suppression of Pro-inflammatory Cytokines by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)35 ± 815 ± 412 ± 3
LPS (1 µg/mL)2850 ± 1503500 ± 210950 ± 85
LPS + this compound (10 µM)1420 ± 1101650 ± 130480 ± 50
LPS + this compound (25 µM)680 ± 75770 ± 80210 ± 30
Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of LPS stimulation.

Mechanism of Action: Signaling Pathways

Lipopolysaccharide (LPS) initiates an inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage surface.[4][8] This activation triggers downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory genes.[4][9]

NF-κB Pathway: In resting cells, NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[10][11] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[7][9] In the nucleus, it binds to DNA and initiates the transcription of inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5][10] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory genes.[3][12]

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a crucial role in inflammation.[7] LPS stimulation leads to the phosphorylation and activation of these kinases.[5] Activated p38 and ERK, in particular, contribute to the production of inflammatory cytokines.[5][6] this compound treatment has been observed to suppress the LPS-induced phosphorylation of p38 and ERK in RAW 264.7 cells.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway IkB IκBα TLR4->IkB p_MAPK p-MAPK (p-p38, p-ERK) MAPK_pathway->p_MAPK Phosphorylation Genes Pro-inflammatory Gene Transcription p_MAPK->Genes p_IkB p-IκBα IkB->p_IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB->NFkB Releases NFkB->Genes Translocation This compound This compound This compound->MAPK_pathway This compound->IkB Inhibits Phosphorylation Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators

Figure 1. Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

G cluster_assays 6. Perform Assays A 1. Culture RAW 264.7 Cells (DMEM, 10% FBS, 37°C, 5% CO2) B 2. Seed Cells in Plates (e.g., 96-well for MTT, 24-well for assays) A->B C 3. Pre-treat with this compound (Various concentrations, 1 hour) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL, 24 hours) C->D E 5. Harvest Supernatant & Cell Lysate D->E I MTT Assay (Viability) D->I Cells F Griess Assay (NO) E->F Supernatant G ELISA (Cytokines) E->G Supernatant H Western Blot (Protein Expression) E->H Lysate

Figure 2. General experimental workflow for studying this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Procedure: a. Culture cells to approximately 80% confluency. b. Seed cells into appropriate plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight.[13][14] c. Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.[13] d. Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling studies).[7][13]

Protocol 2: Cell Viability (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate (e.g., 4 x 10⁵ cells/mL) and incubate overnight.[13] b. Treat cells with various concentrations of this compound for 24 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] d. Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13] e. Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
  • Objective: To quantify the production of NO by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Procedure: a. Following the treatment protocol (Protocol 1), collect 100 µL of the cell culture supernatant. b. Mix the supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15][16] c. Incubate for 10 minutes at room temperature in the dark.[15] d. Measure the absorbance at 540-550 nm.[15][16] e. Calculate the nitrite concentration using a sodium nitrite standard curve.[15]

Protocol 4: Cytokine Measurement (ELISA)
  • Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure: a. Collect the cell-free supernatants after treatment (Protocol 1). b. Determine the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][16] c. Follow the manufacturer's instructions precisely for all steps, including incubation times, washing, and substrate addition. d. Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Protocol 5: Western Blot Analysis
  • Objective: To analyze the protein expression levels of iNOS, COX-2, and key signaling proteins (p-p65, p65, p-p38, p38, etc.).

  • Procedure: a. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16] b. Determine the protein concentration of the lysates using a BCA assay. c. Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with specific primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used for quantification, with β-actin serving as a loading control.

References

Application Notes and Protocols: Evaluating Carthamidin's Effect on MCF-7 Cell Viability Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MCF-7 cell line, derived from human breast adenocarcinoma, is a cornerstone model in cancer research, particularly for studying hormone-responsive breast cancers due to its expression of estrogen and progesterone (B1679170) receptors.[1] Evaluating the cytotoxic effects of novel compounds on these cells is a critical step in drug discovery. Carthamidin, a natural flavonoid, has demonstrated potential as an anticancer agent by inhibiting the proliferation of MCF-7 cells.[2][3]

This document provides a detailed protocol for assessing the effect of this compound on MCF-7 cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[7][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of viable cells.[5][6] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[8][9]

Experimental Protocols

Materials and Reagents
  • MCF-7 human breast cancer cell line (e.g., ATCC HTB-22™)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA solution[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Multichannel pipette

  • Sterile pipette tips and centrifuge tubes

Preparation of Solutions
  • Complete Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7] Vortex to ensure it is completely dissolved.[7] Sterilize the solution by passing it through a 0.22 µm filter. Store in light-protected aliquots at -20°C for up to 6 months.[7][8]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentrations for the assay. Store at -20°C.

  • This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final treatment concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

MTT Assay Procedure
  • Cell Seeding:

    • Culture MCF-7 cells until they reach 80-90% confluency.[1]

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.[1]

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells.[1]

    • Resuspend the cell pellet in fresh complete culture medium and perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Seed the cells into a 96-well plate at a density of 8,000 cells/well in a volume of 100 µL of complete culture medium.[1] Note: The optimal seeding density may vary and should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.[10]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1][11]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the various concentrations of this compound to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.[12]

      • Untreated Control: Cells treated with complete culture medium only.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A recent study on this compound used a 24-hour incubation period.[2][13]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[14][15]

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.[16] During this time, purple formazan crystals will become visible within the cells when viewed under an inverted microscope.[6]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Place the plate on a shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization of the crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][14] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration relative to the untreated or vehicle control using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC₅₀ Value: Plot a dose-response curve with the concentration of this compound on the x-axis and the corresponding percentage of cell viability on the y-axis. The IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%, can be calculated from this curve using non-linear regression analysis (e.g., with software like GraphPad Prism).[12] A study reported an IC₅₀ value for this compound on MCF-7 cells of 128.65 µg/mL after a 24-hour treatment.[2]

Data Presentation

Table 1: Quantitative Parameters for MTT Assay Protocol
ParameterValueReference
Cell LineMCF-7[1]
Plate Format96-well, flat-bottom[1]
Seeding Density8,000 cells/well (in 100 µL)[1]
Pre-treatment Incubation24 hours[1][11]
Treatment Incubation24, 48, or 72 hours[2][13]
MTT Stock Concentration5 mg/mL in sterile PBS[7]
Final MTT Concentration0.5 mg/mL[14][15]
MTT Incubation Time2 - 4 hours[16]
Solubilizing AgentDMSO[1][7]
Solubilizing Agent Volume150 µL/well[1]
Absorbance Wavelength570 nm[1][14]
Reference Wavelength>650 nm (optional)[5]

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay p1 Culture & Harvest MCF-7 Cells p2 Count & Seed Cells (8,000 cells/well) p1->p2 p3 Incubate 24h (37°C, 5% CO₂) p2->p3 t1 Prepare this compound Serial Dilutions t2 Treat Cells with This compound & Controls t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT Solution (0.5 mg/mL) a2 Incubate 2-4h (Formazan Formation) a1->a2 a3 Aspirate Medium a2->a3 a4 Add DMSO to Dissolve Formazan a3->a4 a5 Measure Absorbance (570 nm) a4->a5 Carthamidin_Signaling cluster_cell MCF-7 Breast Cancer Cell This compound This compound Notch Notch Receptors This compound->Notch Binds/Inhibits p53 p53 This compound->p53 Binds/Activates Proliferation Cell Proliferation Notch->Proliferation CellCycle G0/G1 Phase Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis CellCycle->Proliferation Apoptosis->Proliferation

References

Carthamidin: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin is a natural flavonoid pigment, a tetrahydroxyflavanone, primarily extracted from the florets of safflower (Carthamus tinctorius)[1]. Traditionally used as a yellow dye for textiles and food, this compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties[1][2][3]. Its vibrant color and biological reactivity make it a valuable tool in various laboratory settings, from a natural histological stain to a potential therapeutic agent.

These application notes provide detailed protocols for the use of this compound as a natural dye in laboratory experiments and summarize its known biological effects and mechanisms of action.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its application in experimental design, particularly for spectroscopic quantification and understanding its stability.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₆[1]
Molecular Weight 288.25 g/mol [1]
Appearance Yellow Pigment[4]
Solubility Water-soluble[4][5]
UV-Visible λmax 285-290 nm and 330-340 nm[1]
Boiling Point ~665°C[1]
Density 1.586 g/cm³[1]

Stability Profile

This compound's stability is influenced by pH, temperature, and light exposure. It exhibits greater stability in acidic to neutral pH ranges (pH 3.0-5.5) and is more stable under alkaline conditions compared to acidic or neutral environments[1]. Elevated temperatures and exposure to UV radiation can lead to its degradation[1]. Therefore, it is recommended to store this compound solutions in a cool, dark place.

Application I: this compound as a Natural Histological and Cytological Stain

This compound's properties as a water-soluble, yellow pigment make it a candidate for use as a natural stain for biological specimens. The following are representative protocols for its use in staining cells and tissues. These protocols are based on standard staining procedures and may require optimization for specific cell or tissue types.

Protocol 1: General Staining of Fixed Cells

This protocol describes a basic method for staining fixed cells grown on coverslips.

Materials:

  • This compound stock solution (1 mg/mL in distilled water or PBS)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Glass slides and coverslips

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining intracellular structures is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound (e.g., 10-100 µg/mL in PBS) from the stock solution. Incubate the coverslips with the this compound working solution for 20-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three to five times with PBS to remove excess stain.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualization: Observe the stained cells under a bright-field or fluorescence microscope.

Protocol 2: Histological Staining of Paraffin-Embedded Tissue Sections

This protocol provides a method for staining thin sections of paraffin-embedded tissue.

Materials:

  • This compound stock solution (1 mg/mL in distilled water)

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%, 50%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization: Deparaffinize the tissue sections by immersing the slides in two changes of xylene for 5 minutes each.

  • Rehydration: Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3 minutes each, followed by a final rinse in distilled water.

  • Staining: Prepare a working solution of this compound (e.g., 50-200 µg/mL in an acidic buffer, pH 4-5, to enhance stability). Immerse the slides in the this compound staining solution for 30-90 minutes.

  • Washing: Gently rinse the slides in distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections by reversing the ethanol series: 50%, 70%, 95%, and 100% ethanol for 3 minutes each.

  • Clearing: Clear the sections in two changes of xylene for 5 minutes each.

  • Mounting: Mount the coverslips using a xylene-based mounting medium.

  • Visualization: Examine the stained tissue sections under a light microscope.

Application II: this compound in Drug Development and Cancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. Research on human breast cancer cells (MCF-7) has demonstrated its ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle[2].

Quantitative Data on Anticancer Activity

The following table summarizes the key quantitative findings from a study on the effects of this compound on MCF-7 breast cancer cells.

ParameterValueCell LineReference
IC₅₀ (24h) 128.65 µg/mLMCF-7[2]
Cell Cycle Arrest G0/G1 phase (82.9% of cells)MCF-7[2]
Proposed Mechanism of Anticancer Action

In silico and in vitro studies suggest that this compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. Molecular docking studies have shown a significant binding affinity of this compound to Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53[2]. The proposed mechanism involves the induction of apoptosis, an increase in reactive oxygen species (ROS) production, and cell cycle arrest at the G0/G1 phase[2].

Below is a diagram illustrating the proposed signaling pathway for this compound's anticancer activity.

Carthamidin_Anticancer_Pathway cluster_cell Cancer Cell cluster_outcomes Cellular Outcomes This compound This compound Notch NOTCH 1-4 Receptors This compound->Notch Binds to p53 p53 This compound->p53 Binds to ROS Increased ROS Production This compound->ROS Induces CellCycle Cell Cycle Arrest (G0/G1 Phase) Notch->CellCycle Modulates p53->CellCycle Apoptosis Apoptosis p53->Apoptosis ROS->Apoptosis Inhibition Inhibition of Cell Proliferation CellCycle->Inhibition Apoptosis->Inhibition Staining_Workflow A Cell Culture on Coverslips B Wash with PBS A->B C Fixation (e.g., 4% PFA) B->C D Wash with PBS C->D E Permeabilization (Optional) D->E F Wash with PBS E->F G Stain with this compound F->G H Wash with PBS G->H I Mount on Slide H->I J Microscopy I->J Histo_Staining_Workflow A Deparaffinization (Xylene) B Rehydration (Ethanol Series) A->B C Wash with Distilled Water B->C D Stain with this compound C->D E Wash with Distilled Water D->E F Dehydration (Ethanol Series) E->F G Clearing (Xylene) F->G H Mounting G->H I Microscopy H->I

References

Application of Carthamidin in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin, the primary water-soluble yellow pigment extracted from the petals of safflower (Carthamus tinctorius), is emerging as a significant natural compound in food science research.[1] Beyond its traditional use as a natural colorant, recent studies have highlighted its potent antioxidant and anti-inflammatory properties, suggesting its potential as a functional food ingredient and a natural preservative.[2][3] This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound in food science and technology. This compound is valued as a safe and stable clean-label alternative to synthetic colorants.[3]

Application as a Natural Food Colorant

This compound is widely utilized as a natural yellow food colorant in a variety of products, including beverages, confectionery, dairy, and bakery items.[3] Its water-soluble nature and stability under various conditions make it a versatile choice for food manufacturers.[3]

Stability of this compound

The stability of this compound is crucial for its application in food processing. Its color and integrity are influenced by pH, temperature, and light.

  • pH Stability: this compound is relatively stable in acidic pH conditions.[2]

  • Thermal Stability: It exhibits good stability under heat, particularly at acidic pH.[2]

  • Light Stability: this compound is more susceptible to degradation under light exposure compared to its red counterpart, carthamin.[2]

Table 1: Stability Characteristics of this compound (Safflower Yellow)

ParameterStability ProfileReference
pH Relatively stable at acidic pH.[2]
Temperature Good thermal stability, especially at acidic pH.[2]
Light More prone to degradation with light exposure.[2]

Application as a Natural Food Preservative

This compound's antioxidant and antimicrobial properties make it a promising candidate for use as a natural preservative to extend the shelf-life of food products.

Antioxidant Activity

This compound can inhibit lipid oxidation, a major cause of food spoilage, by scavenging free radicals. This is particularly beneficial in high-fat food products.

Table 2: In Vitro Antioxidant Activity of this compound

AssayResultReference
DPPH Radical Scavenging Activity IC50 of 82 µg/mL[2]
Total Antioxidant Activity 0.188 - 0.532 mg AAE/g dw
Antimicrobial Activity

Studies have shown that safflower extracts containing this compound exhibit antimicrobial activity against various foodborne pathogens.

Table 3: In Vitro Antimicrobial Activity of Safflower Extracts

MicroorganismInhibition Zone (at 500 µ g/disc )Reference
Salmonella enterica27 mm[2]
Streptobacillus moniliformis24 mm[2]
Escherichia coli25.89 mm (for Carthamin)[3]

Application as a Functional Food Ingredient

The anti-inflammatory properties of this compound suggest its potential use in the development of functional foods aimed at promoting gut health.

Anti-inflammatory Effects

While direct evidence for this compound is still emerging, extracts from Carthamus tinctorius have been shown to suppress inflammatory responses by inhibiting the MAPK/NF-κB signaling pathway in HaCaT cells. It is hypothesized that this compound contributes to this effect. This pathway is crucial in modulating inflammatory responses in various cell types, including intestinal epithelial cells.

Experimental Protocols

Protocol 1: Extraction of this compound from Safflower Florets

Objective: To extract the water-soluble yellow pigment, this compound, from dried safflower florets.

Materials:

  • Dried safflower florets

  • Distilled water

  • Beakers

  • Stirring plate and stir bar

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Weigh 10 g of dried safflower florets and grind them into a fine powder.

  • Suspend the powder in 200 mL of distilled water in a beaker.

  • Stir the mixture at room temperature for 1 hour.

  • Centrifuge the suspension at 4000 rpm for 15 minutes.

  • Collect the supernatant, which contains the crude this compound extract.

  • For higher purity, the extract can be further purified using column chromatography.

Protocol 2: Evaluation of this compound as a Natural Preservative in Ground Meat

Objective: To assess the effectiveness of this compound in extending the shelf-life of ground meat by monitoring microbial growth.

Materials:

  • Freshly ground meat (e.g., beef, chicken)

  • This compound extract (as prepared in Protocol 1)

  • Sterile phosphate-buffered saline (PBS)

  • Stomacher bags

  • Petri dishes with Plate Count Agar (PCA)

  • Incubator (37°C)

  • Control (without this compound)

  • Positive control (with a commercial preservative)

Procedure:

  • Divide the ground meat into three groups: control, this compound-treated, and positive control.

  • For the this compound-treated group, add the extract to the meat at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/w) and mix thoroughly.

  • Package all meat samples and store them under refrigeration (4°C).

  • At regular intervals (e.g., day 0, 3, 6, 9), take a 10 g sample from each group.

  • Homogenize the sample in 90 mL of sterile PBS in a stomacher bag.

  • Perform serial dilutions of the homogenate in PBS.

  • Plate 0.1 mL of appropriate dilutions onto PCA plates.

  • Incubate the plates at 37°C for 48 hours.

  • Count the number of colonies (CFU/g) and compare the microbial load between the different groups over time.

Protocol 3: Assessment of this compound's Effect on Lipid Oxidation in Mayonnaise

Objective: To determine the ability of this compound to inhibit lipid oxidation in a high-fat food emulsion like mayonnaise.

Materials:

  • Mayonnaise (freshly prepared or commercial)

  • This compound extract

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

  • Water bath (95°C)

Procedure:

  • Prepare mayonnaise samples with and without the addition of this compound extract at various concentrations.

  • Store the samples in sealed containers at room temperature or under accelerated aging conditions (e.g., 50°C).

  • At specified time points, measure the extent of lipid oxidation by quantifying malondialdehyde (MDA) using the TBARS (Thiobarbituric Acid Reactive Substances) assay.

  • TBARS Assay: a. Mix a 1 g sample of mayonnaise with 5 mL of 20% TCA. b. Centrifuge at 3000 rpm for 10 minutes. c. To 2 mL of the supernatant, add 2 mL of 0.67% TBA reagent. d. Heat the mixture in a boiling water bath for 30 minutes. e. Cool the samples and measure the absorbance at 532 nm. f. Calculate the MDA concentration using a standard curve of 1,1,3,3-tetraethoxypropane.

  • Compare the MDA levels in this compound-treated samples with the control to evaluate its antioxidant efficacy.

Visualizations

Experimental_Workflow_Preservative_Evaluation Workflow for Evaluating this compound as a Natural Preservative cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Intervals cluster_results Results & Conclusion FoodMatrix Select Food Matrix (e.g., Ground Meat) Addthis compound Add this compound Extract (Varying Concentrations) FoodMatrix->Addthis compound Control Prepare Control Samples (No Additive) FoodMatrix->Control Store Store all samples (e.g., 4°C) Addthis compound->Store Control->Store Microbial Microbial Analysis (e.g., Plate Count) Store->Microbial Oxidation Lipid Oxidation Analysis (e.g., TBARS Assay) Store->Oxidation Sensory Sensory Evaluation Store->Sensory Compare Compare Results (Treated vs. Control) Microbial->Compare Oxidation->Compare Sensory->Compare Conclusion Draw Conclusions on Preservative Efficacy Compare->Conclusion

Caption: Workflow for evaluating this compound as a food preservative.

Hypothetical_Anti_Inflammatory_Pathway Hypothetical Anti-Inflammatory Pathway of this compound in Intestinal Cells cluster_cytoplasm Cytoplasm InflammatoryStimulus Inflammatory Stimulus (e.g., TNF-α) MAPK MAPK Pathway (p38, JNK, ERK) InflammatoryStimulus->MAPK Activates IKK IKK Complex InflammatoryStimulus->IKK Activates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits MAPK->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for Degradation NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive Sequesters in Cytoplasm NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression (IL-6, IL-8, COX-2) Nucleus->GeneExpression Induces Transcription Inflammation Intestinal Inflammation GeneExpression->Inflammation

Caption: Hypothetical anti-inflammatory pathway of this compound.

Conclusion

This compound holds considerable promise in food science, not only as a natural and stable yellow colorant but also as a functional ingredient with antioxidant and potential anti-inflammatory benefits. The provided protocols offer a foundation for researchers to explore its applications in food preservation and the development of health-promoting food products. Further research is warranted to fully elucidate its mechanisms of action, particularly its anti-inflammatory effects in the context of gut health, and to optimize its application in various food systems.

References

Application Notes and Protocols for In Vivo Experimental Models for Studying Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carthamidin is a flavonoid, specifically a quinochalcone C-glucoside, primarily isolated from the florets of Safflower (Carthamus tinctorius L.).[1][2][3] It is one of the main water-soluble yellow pigments in safflower.[1] Preclinical studies, both in vitro and in vivo, have revealed a range of pharmacological activities, including significant anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects.[1][4][5][6] These properties make this compound a compound of interest for researchers in drug discovery and development. This document provides detailed application notes and protocols for establishing in vivo experimental models to investigate the therapeutic potential of this compound.

Application I: Anti-inflammatory and Antinociceptive Activity

This compound and extracts containing it have demonstrated potent anti-inflammatory and pain-relieving (antinociceptive) properties in various preclinical models.[1][7][8] These models are crucial for evaluating the compound's ability to modulate inflammatory pathways and alleviate pain, which are hallmarks of conditions like arthritis.[9][10]

Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to screen for acute anti-inflammatory activity. Carrageenan injection induces a localized, biphasic inflammatory response.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice or Wistar rats (25-30 g).

  • Housing: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. Acclimatize for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline).

    • Group II (Positive Control): Diclofenac (10 mg/kg, intraperitoneal) or Aspirin.[7]

    • Group III-V (Test Groups): this compound at various doses (e.g., 150, 300, 600 mg/kg), administered orally (p.o.).[7]

  • Procedure:

    • Administer the vehicle, positive control, or this compound one hour before inducing inflammation.

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[11]

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (% AUG) and the percentage inhibition of edema (% INH).[11]

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model mimics chronic inflammation and aspects of rheumatoid arthritis in humans, involving immune cell infiltration and pro-inflammatory cytokine release.[9]

Experimental Protocol:

  • Animal Model: Male BALB/c mice.

  • Induction of Arthritis: Induce arthritis by injecting Complete Freund's Adjuvant (CFA) intraplantarly.[9][10]

  • Grouping and Treatment:

    • After arthritis induction, begin oral administration of this compound (e.g., 200 and 400 mg/kg body weight) or a standard drug like Methotrexate (2.5 mg/kg) daily for 14-21 days.[9][10]

  • Assessments:

    • Paw Thickness: Measure daily using a digital caliper.[10]

    • Arthritis Index Scoring: Score joint inflammation daily on a scale of 0-4.

    • Biochemical Analysis: At the end of the study, collect blood serum to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[9]

    • Rheumatoid Factor (RF): Analyze serum for RF agglutination.[9]

Quantitative Data Summary: Anti-inflammatory Models
Model Animal Compound/Extract Dose Range Key Findings Reference
Carrageenan-Induced Paw EdemaMice/RatsCarthamus Flavonoids150, 300, 600 mg/kg (p.o.)Significant reduction in paw edema.[7]
Xylene-Induced Ear EdemaMiceCarthamus Flavonoids150, 300, 600 mg/kg (p.o.)Significant reduction in ear swelling.[7]
CFA-Induced ArthritisMiceC. tinctorius Extract200, 400 mg/kg (p.o.)Reduced paw edema and levels of TNF-α, IL-1β, IL-6.[9]
Acetic Acid Writhing TestMiceCarthamus Flavonoids150, 300, 600 mg/kg (p.o.)Significant inhibition of nociception.[7]
Formalin TestMiceC. tinctorius Extract100, 200, 400 mg/kgReduced nociceptive response in both phases.[8]

Experimental Workflow and Signaling Pathway

G cluster_workflow Workflow: Carrageenan-Induced Paw Edema Model acclimatize Animal Acclimatization grouping Grouping & Baseline Paw Measurement acclimatize->grouping treatment Oral Administration (Vehicle, this compound, Control) grouping->treatment induction Sub-plantar Injection of 1% Carrageenan treatment->induction measurement Measure Paw Volume (1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_pathway Inhibition of Inflammatory Signaling by this compound This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS_COX2 Inflammatory Enzymes (iNOS, COX-2) NFkB->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation Stimuli Inflammatory Stimuli (e.g., Carrageenan, CFA) Stimuli->NFkB

Caption: this compound inhibits the NF-κB inflammatory pathway.

Application II: Neuroprotective Activity

Natural antioxidants and phytochemicals are increasingly studied for their neuroprotective effects against neurodegenerative diseases like Alzheimer's.[6][12] this compound, as part of Carthamus tinctorius extracts, has shown potential in ameliorating cognitive deficits in animal models, primarily through antioxidant and anti-inflammatory mechanisms within the brain.[13]

Scopolamine-Induced Cognitive Impairment Model

Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient memory and cognitive deficits, mimicking aspects of dementia and Alzheimer's disease.[14] This model is effective for screening compounds with potential anti-amnesic and neuroprotective properties.

Experimental Protocol:

  • Animal Model: Male ICR mice (25-30 g).

  • Housing: As described in the anti-inflammatory protocol.

  • Grouping (n=8-10 per group):

    • Group I (Control): Vehicle (Saline).

    • Group II (Scopolamine Control): Scopolamine (1 mg/kg, intraperitoneal).

    • Group III (Positive Control): Donepezil (5 mg/kg, p.o.) + Scopolamine.

    • Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Scopolamine.

  • Procedure:

    • Administer this compound, vehicle, or Donepezil orally for 14-21 consecutive days.

    • On the final day of treatment, inject Scopolamine (1 mg/kg, i.p.) 30 minutes after the oral administration.

    • Conduct behavioral tests 30 minutes after the Scopolamine injection.

  • Behavioral Assessments:

    • Morris Water Maze (MWM): To assess spatial learning and memory. Measure escape latency and time spent in the target quadrant.

    • Y-Maze or T-Maze: To evaluate spatial working memory based on spontaneous alternation.

  • Biochemical Analysis:

    • After behavioral tests, euthanize animals and collect brain tissue (hippocampus and cortex).

    • Measure levels of acetylcholine (B1216132) (ACh) and acetylcholinesterase (AChE) activity.

    • Assess oxidative stress markers: malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).

    • Evaluate neuroinflammation markers: TNF-α, IL-1β.

Quantitative Data Summary: Neuroprotection Models
Model Animal Compound/Extract Dose Range Key Findings Reference
Scopolamine-Induced AmnesiaMiceGinsenoside Rh212.5, 25 mg/kgImproved memory, suppressed oxidative stress in hippocampus.[14]
Scopolamine-Induced DementiaMiceQuercetin12.5, 25 mg/kgReduced lipid peroxidation and apoptosis factors (Bax/Bcl-2).[14]

Note: Data for specific this compound doses in these models is limited; doses are extrapolated from studies on similar flavonoids.

Experimental Workflow

G cluster_workflow Workflow: Scopolamine-Induced Neuroprotection Study acclimatize Animal Acclimatization treatment Daily Oral Treatment (14-21 days) (Vehicle, this compound, etc.) acclimatize->treatment induction Scopolamine Injection (i.p.) treatment->induction behavior Behavioral Testing (e.g., Morris Water Maze) induction->behavior euthanasia Euthanasia & Brain Tissue Collection behavior->euthanasia biochem Biochemical Analysis (Oxidative Stress, AChE) euthanasia->biochem

Caption: Workflow for a neuroprotection study using the scopolamine model.

Application III: Anticancer Activity

While most research on this compound's anticancer effects is currently in vitro and in silico, these studies provide a strong basis for designing in vivo experiments.[5] Studies have shown this compound can inhibit proliferation and induce apoptosis in breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent.[5]

Xenograft Tumor Model

This model involves implanting human cancer cells into immunodeficient mice and is a gold standard for evaluating the efficacy of potential anticancer drugs in vivo.

Experimental Protocol:

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Culture: Culture human breast cancer cells (e.g., MCF-7) under standard conditions.

  • Tumor Implantation:

    • Inject approximately 5 x 10⁶ MCF-7 cells suspended in Matrigel subcutaneously into the flank of each mouse.

    • Monitor mice for tumor development.

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups.

    • Group I (Control): Vehicle.

    • Group II (Positive Control): A standard chemotherapy agent (e.g., Doxorubicin).

    • Group III-V (Test Groups): this compound at various doses, administered via oral gavage or intraperitoneal injection.

  • Assessments:

    • Tumor Volume: Measure tumor dimensions with a caliper every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor animal body weight as an indicator of systemic toxicity.

    • Survival Analysis: Record survival data for a Kaplan-Meier analysis.

    • Post-Mortem Analysis: At the end of the study, excise tumors for weight measurement, histology (H&E staining), and immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved Caspase-3).

Quantitative Data Summary: Anticancer Studies
Model Cell Line Compound Concentration Key Findings Reference
In Vitro ProliferationMCF-7 (Breast Cancer)This compoundIC50: 128.65 µg/mLStrong inhibition of proliferation, cell cycle arrest at G0/G1.[5]
In Vitro ApoptosisMCF-7 (Breast Cancer)This compoundNot specifiedUpregulation of pro-apoptotic markers, increased ROS production.[5]

Note: In vivo dosages would need to be determined through dose-ranging and toxicity studies, but the in vitro data provides a strong rationale for investigating this compound in xenograft models.[15][16][17]

References

Application Notes and Protocols: Carthamidin as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Carthamidin's role as a substrate in enzymatic reactions, with a focus on its involvement in the biosynthesis of Carthamin. Detailed protocols for enzymatic assays and an exploration of associated signaling pathways are included to support research and drug development efforts.

Introduction

This compound is a flavanone, a type of flavonoid, that serves as a key intermediate in the biosynthesis of the red pigment carthamin in safflower (Carthamus tinctorius)[1]. Understanding the enzymatic conversion of this compound is crucial for applications in natural colorant production, as well as for exploring its potential biological activities and those of its derivatives. The primary enzyme responsible for the conversion of this compound's precursor to carthamin has been identified as a peroxidase homolog known as "carthamin synthase"[2].

Enzymatic Reactions Involving this compound

The most well-characterized enzymatic reaction involving a close precursor of carthamin is its oxidation to form the red pigment carthamin. This reaction is catalyzed by carthamin synthase, which has been identified as a peroxidase homolog (CtPOD)[2]. While direct kinetic data for this compound as a substrate is limited in the available literature, data for its immediate precursor, precarthamin, provides valuable insights into the efficiency of this enzymatic conversion.

Quantitative Data

The following table summarizes the available kinetic data for the enzymatic conversion of precarthamin to carthamin by a purified enzyme from safflower petals. This data is presented as a proxy for understanding the enzymatic processing of related quinochalcones like this compound.

SubstrateEnzymeKmVmaxTurnover Number (kcat)Source
PrecarthaminPurified Enzyme from Safflower164 µM29.2 nmol/min1.42 x 10² s⁻¹[2]

Signaling Pathways

While direct studies on the signaling pathways modulated by the enzymatic products of this compound are still emerging, research on safflower flavonoids, including carthamin, suggests potential interactions with several key cellular signaling pathways. These pathways are critical in various physiological and pathological processes, including cell survival, proliferation, and response to stress.

  • HIF-1 Signaling Pathway: The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a master regulator of cellular adaptation to low oxygen conditions and is implicated in cancer progression[3][4]. Some flavonoids have been shown to modulate HIF-1 activity[3].

  • PI3K-Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Dysregulation of the PI3K-Akt pathway is a hallmark of many cancers[5][6][7]. Various flavonoids have been investigated as inhibitors of this pathway[5][7].

  • FoxO Signaling Pathway: The Forkhead box O (FoxO) family of transcription factors are downstream effectors of the PI3K-Akt pathway and are involved in stress resistance, metabolism, and apoptosis[8][9][10].

The potential influence of this compound and its derivatives on these pathways warrants further investigation for therapeutic applications.

Experimental Protocols

Protocol 1: Enzymatic Assay for Peroxidase Activity using this compound as a Substrate

This protocol is adapted from general peroxidase assays and is designed to determine the activity of peroxidases (such as carthamin synthase) using this compound as a substrate.

Materials:

  • This compound

  • Purified peroxidase enzyme (e.g., from safflower petals or a commercial source)

  • 100 mM Phosphate (B84403) buffer (pH 6.0)

  • 0.5 mM Hydrogen peroxide (H₂O₂)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the phosphate buffer to the desired final concentrations.

  • Set up the reaction mixture in a cuvette as follows:

    • 1.0 mL of 100 mM Phosphate buffer (pH 6.0)

    • 0.5 mL of this compound solution (at varying concentrations for kinetic studies)

    • 0.5 mL of purified peroxidase enzyme solution

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 25°C) for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding 0.5 mL of 0.5 mM H₂O₂.

  • Immediately measure the change in absorbance at a wavelength determined by the spectral properties of the product. The formation of the oxidized product of this compound is expected to result in a color change that can be monitored spectrophotometrically. The specific wavelength should be determined empirically by scanning the reaction mixture. For guaiacol, a common peroxidase substrate, the absorbance is measured at 470 nm[11].

  • Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • For kinetic analysis , repeat the assay with varying concentrations of this compound to determine Km and Vmax values.

Protocol 2: Extraction and Partial Purification of Carthamin Synthase from Safflower Petals

This protocol provides a general workflow for the extraction of the enzyme responsible for carthamin synthesis.

Materials:

  • Fresh or frozen safflower petals

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing

  • Chromatography system and columns (e.g., ion-exchange, size-exclusion)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Homogenize safflower petals in cold extraction buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the soluble proteins.

  • Perform ammonium sulfate precipitation to fractionate the proteins. The fraction containing the peroxidase activity should be collected.

  • Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Further purify the enzyme using chromatography techniques such as ion-exchange and size-exclusion chromatography.

  • Monitor the enzyme activity at each purification step using the enzymatic assay described in Protocol 1.

Visualizations

Flavonoid Biosynthesis Pathway in Safflower

Flavonoid_Biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound CtF6H (Flavonoid 6-hydroxylase) Precarthamin Precarthamin This compound->Precarthamin Intermediate Steps Carthamin Carthamin Precarthamin->Carthamin Carthamin Synthase (Peroxidase) Experimental_Workflow Start Start: Prepare Reagents Mix Mix Buffer, this compound, and Enzyme Start->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Initiate Initiate with H₂O₂ Incubate->Initiate Measure Measure Absorbance Change over Time Initiate->Measure Analyze Analyze Data: Calculate V₀, Km, Vmax Measure->Analyze End End Analyze->End Signaling_Pathways Potential Signaling Pathways Modulated by Safflower Flavonoids cluster_PI3K PI3K/Akt Pathway cluster_HIF1 HIF-1 Pathway cluster_FoxO FoxO Pathway PI3K PI3K Akt Akt PI3K->Akt FoxO FoxO Akt->FoxO Inhibition HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex TargetGenes Target Genes (Stress Resistance, Apoptosis) FoxO->TargetGenes Safflower_Flavonoids Safflower Flavonoids (e.g., this compound Derivatives) Safflower_Flavonoids->PI3K Inhibition? Safflower_Flavonoids->HIF1_complex Modulation? Safflower_Flavonoids->FoxO Activation?

References

Application Notes and Protocols for the Synthesis of Carthamidin from Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin, also known as 6-hydroxynaringenin, is a flavonoid that has garnered significant interest in the scientific community due to its potent antioxidant properties. As a hydroxylated derivative of the widely available flavanone (B1672756) naringenin (B18129), this compound presents a promising lead compound for drug discovery and development. Its enhanced biological activity compared to its precursor makes the efficient synthesis of this compound a key area of research. These application notes provide detailed protocols for the microbial-mediated synthesis of this compound from naringenin, a method that has proven to be a highly effective and single-step process. The primary biocatalysts discussed are the yeast Rhodotorula marina and the fungus Aspergillus niger.

Data Presentation

The biotransformation of naringenin into this compound is a highly efficient process. The following table summarizes the quantitative data from studies utilizing Rhodotorula marina and Aspergillus niger.

ParameterRhodotorula marinaAspergillus niger CGMCC 3.4628
Initial Naringenin Concentration 300 mg/L60 mg/L
Reaction Time 12 hours48 hours
This compound Concentration 93.3 mg/L[1]21.5 mg/L[1]
Isothis compound Concentration 140.0 mg/L[1]21.7 mg/L[1]
Total Product Concentration 233 mg/L[1]43.2 mg/L
This compound Conversion Efficiency 0.31 mg/mg of naringenin[1]0.38 mg/mg of naringenin[2]
Isothis compound Conversion Efficiency 0.47 mg/mg of naringenin[1]0.43 mg/mg of naringenin[2]
Antioxidant Activity (DPPH Scavenging) The mixture of this compound and isothis compound exhibited 12.5-fold higher activity than naringenin.[1]Both hydroxylation metabolites exhibited much stronger activity than naringenin.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Rhodotorula marina

This protocol details the biotransformation of naringenin into this compound and isothis compound using the yeast Rhodotorula marina in a bioreactor.

1. Media and Culture Preparation:

  • Growth Medium (Sabouraud Medium): 3% glucose and 1% bacto peptone.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating Rhodotorula marina into six 300-mL flasks, each containing 50 mL of the growth medium.

    • Incubate the flasks on a shaker at 28°C for 2 days to achieve a cell dry weight of approximately 7 g/L.

2. Biotransformation in Bioreactor:

  • Aseptically transfer the 300 mL of the seed culture into a 5-L fermenter containing 1.7 L of the Sabouraud medium.

  • Cultivate for 24 hours at 28°C.

  • Prepare a stock solution of the substrate by dissolving 600 mg of naringenin in 15 mL of methanol.

  • After 24 hours of cultivation, add the naringenin stock solution to the fermenter.

  • Maintain the aeration rate at 0.6 v/v/m.

  • The biotransformation is typically complete within 12 hours, with both this compound and isothis compound accumulating simultaneously.

3. Product Extraction and Purification:

  • After the biotransformation, centrifuge the culture broth to separate the yeast cells.

  • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product mixture.

  • The crude product can be purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate this compound and isothis compound.

Protocol 2: Synthesis of this compound using Aspergillus niger

This protocol describes the biotransformation of naringenin using the fungus Aspergillus niger.

1. Media and Culture Preparation:

  • Growth Medium: A suitable medium for Aspergillus niger growth, such as Potato Dextrose Broth (PDB).

  • Inoculum Preparation:

    • Inoculate Aspergillus niger spores into a flask containing the growth medium.

    • Incubate at a suitable temperature (e.g., 28-30°C) with shaking for 2-3 days to obtain a mycelial culture.

2. Biotransformation:

  • To the established mycelial culture, add naringenin to a final concentration of 60 mg/L.

  • Continue the incubation for an additional 48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Identification:

  • Separate the fungal biomass from the culture broth by filtration.

  • Extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under vacuum.

  • The resulting products, this compound and isothis compound, can be identified and quantified using spectroscopic methods such as ESI-MS and 1H-NMR.[2]

Mandatory Visualizations

Chemical Transformation Pathway

G Biotransformation of Naringenin NAR Naringenin ENZ Hydroxylase Enzyme (from R. marina or A. niger) NAR->ENZ CAR This compound (6-Hydroxynaringenin) ISO Isothis compound (8-Hydroxynaringenin) ENZ->CAR Hydroxylation at C6 ENZ->ISO Hydroxylation at C8

Caption: Biotransformation of Naringenin to this compound and Isothis compound.

Experimental Workflow for Biotransformation

G Experimental Workflow cluster_prep 1. Preparation cluster_bio 2. Biotransformation cluster_extract 3. Extraction & Purification cluster_analysis 4. Analysis PREP_MEDIA Prepare Growth Medium PREP_INOCULUM Prepare Microbial Inoculum (R. marina or A. niger) PREP_MEDIA->PREP_INOCULUM CULTIVATION Cultivate Microorganism PREP_INOCULUM->CULTIVATION ADD_NAR Add Naringenin Substrate CULTIVATION->ADD_NAR INCUBATION Incubate under Controlled Conditions ADD_NAR->INCUBATION SEPARATION Separate Biomass from Broth INCUBATION->SEPARATION EXTRACTION Solvent Extraction of Supernatant SEPARATION->EXTRACTION PURIFICATION Purify via Column Chromatography EXTRACTION->PURIFICATION ANALYSIS Product Identification (HPLC, MS, NMR) PURIFICATION->ANALYSIS

Caption: Experimental workflow for the biotransformation of naringenin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carthamidin Extraction from Safflower

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carthamidin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from safflower?

A1: this compound, also known as safflower yellow, is the primary water-soluble yellow pigment found in the florets of the safflower plant (Carthamus tinctorius L.).[1][2] It is a flavonoid of significant interest in the food, cosmetic, and pharmaceutical industries due to its properties as a natural colorant and its potential therapeutic activities.[3][4] this compound is the precursor to the red pigment, carthamin.

Q2: What are the primary methods for extracting this compound?

A2: The most common methods for this compound extraction revolve around its high water solubility. Key techniques include:

  • Water Extraction: Soaking dried safflower florets in distilled or deionized water is the most direct method.[5][6] Temperature and time are critical parameters to optimize.

  • Alkaline Extraction followed by Purification: This method is often used to extract both yellow (this compound) and red (carthamin) pigments. The initial alkaline extraction solubilizes the pigments, after which the solution is processed to separate the fractions.[7]

  • Enzyme-Assisted Extraction: Using enzymes like cellulase (B1617823) can help break down the plant cell walls, potentially increasing the release of this compound and improving extraction efficiency.[8]

  • Modern Techniques: Advanced methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are being explored to enhance yield and reduce extraction time, although they require specialized equipment.[9][10][11]

Q3: Which factors have the most significant impact on this compound yield?

A3: Several factors critically influence the extraction yield:

  • Solvent: While water is the primary solvent, the addition of ethanol (B145695) can sometimes be used.[8] The choice depends on the subsequent purification steps.

  • pH: The pH of the extraction medium is crucial. An acidic pH (around 2.0-4.0) is often used to stabilize the extract before purification.[12][13]

  • Temperature: Moderate temperatures (typically 40-60°C) are often employed.[5][12] High temperatures can lead to the degradation of this compound.[13]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material. This can range from 30 minutes to several hours, often performed in multiple cycles.[5][12]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to safflower powder generally improves extraction efficiency by ensuring complete wetting and providing a sufficient concentration gradient.[12]

  • Raw Material Quality: The concentration of this compound can vary significantly between different safflower cultivars and is affected by harvest date and post-harvest handling.[14]

Q4: How can I quantify the amount of this compound in my extract?

A4: The most common and accessible method for quantifying this compound is UV-Visible spectrophotometry. The maximum absorbance for safflower yellow pigments is typically measured at a wavelength of approximately 405 nm. For more precise and specific quantification, especially in complex mixtures, High-Performance Liquid Chromatography (HPLC) is the preferred method.[15]

Q5: What are the main stability concerns for this compound during and after extraction?

A5: this compound is susceptible to degradation from several external factors:

  • High Temperature: Elevated temperatures can cause this compound to decompose.[13]

  • pH: While relatively stable in acidic conditions, this compound can degrade under alkaline conditions (pH > 7.0), often changing to a brownish-yellow color.[13]

  • Light: Exposure to UV light can lead to significant degradation of the pigment. Extracts should be protected from light during processing and storage.[13]

  • Oxidation: The presence of oxidizing agents can affect stability. Some studies have noted that using degassed solvents can improve pigment yield by reducing oxidation.

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction.

Issue 1: Low Extraction Yield
Potential Cause Recommended Solution
Incomplete Extraction Increase the extraction time or perform additional extraction cycles on the plant material residue. Ensure the solid-to-liquid ratio is optimal to allow for proper solvent penetration.[5][12]
Suboptimal Temperature Adjust the extraction temperature. While higher temperatures can increase solubility, they risk degradation. An optimal range is often 40-60°C.[5][12]
Incorrect pH The pH of the extraction medium can influence both solubility and stability. While initial extraction is often in neutral water, subsequent pH adjustments for purification are critical.[12][13]
Poor Raw Material Quality Use high-quality safflower florets from a reliable source. The this compound content varies by cultivar and harvest time.[14] Consider pre-treating the florets with agents like hydrogen peroxide, which can increase the yield of related pigments.
Particle Size Too Large Ensure the safflower florets are ground to a fine powder. This increases the surface area available for solvent interaction.
Issue 2: Extract Degradation (Color Fading or Browning)
Potential Cause Recommended Solution
Exposure to Light Protect the extraction setup and the resulting extract from direct light, especially UV sources. Use amber glass containers for storage.[13]
High Temperature Avoid excessive heat during extraction and concentration steps. Use a vacuum evaporator at a lower temperature for solvent removal.[6]
Unfavorable pH Maintain a slightly acidic pH (3.0-5.5) for the extract during processing and storage to improve stability.[13]
Oxidation Consider using degassed solvents (prepared by sonication or sparging with nitrogen) to minimize oxidative degradation.
Issue 3: Impure Extract (Contamination with other compounds)
Potential Cause Recommended Solution
Co-extraction of other compounds Water extraction can solubilize sugars and other polar compounds. A purification step is necessary.
Inefficient Purification Use macroporous adsorption resins for purification. This technique effectively separates this compound from impurities. The choice of resin and the elution conditions are critical.[12][16]
Presence of Red Pigment (Carthamin) This compound is water-soluble, while carthamin is not. Ensure the initial extraction is performed with water to minimize carthamin contamination. If alkaline extraction is used, a subsequent acidification and adsorption step with cellulose (B213188) can separate the red carthamin.[1][7]

Data on Extraction Parameters

The following tables summarize quantitative data from studies on this compound (Safflower Yellow) extraction.

Table 1: Effect of Different Solvents on Safflower Pigment Yield

Solvent SystemSafflower Yellow Yield (mg/g DW)Notes
Na2CO3 (0.5% w/v)~18.5Control solvent in the study.
Degassed Na2CO3~20.0Degassing the solvent showed a slight improvement in yield.
NaOH (10µM)~17.0Lower yield compared to sodium carbonate.
Ethanol/Hexane (50:50 v/v)~22.5Demonstrated to be effective for yellow pigment extraction.
Methanol (80%)~19.5Comparable to the control.
Data adapted from a study optimizing safflower pigment extraction. Yields are approximate, read from graphical data.

Table 2: Influence of Pre-treatment and Adsorbent on Pigment Yield

Pre-treatmentAdsorbent for PurificationSafflower Yellow Yield (mg/g DW)
None (Control)Cellulose~18.5
H2O2 (10 µM)Cellulose~14.0
KMnO4 (10 µM)Cellulose~10.0
Data adapted from the same study. Note: Oxidative pre-treatments were designed to increase the red pigment (carthamine) by converting its yellow precursor, thus decreasing the final yield of safflower yellow.

Experimental Protocols

Protocol 1: Standard Aqueous Extraction of this compound

This protocol is a standard method for selectively extracting the water-soluble yellow pigment.

  • Preparation: Grind dried safflower florets into a fine powder.

  • Extraction: Suspend 1 gram of the fine floret powder in 15-20 mL of distilled water.[2][5]

  • Agitation: Stir the suspension at a constant temperature of 40°C for 30 minutes to 2 hours.[5]

  • Separation: Centrifuge the mixture at 3500 rpm for 15 minutes to pellet the solid plant material.[5]

  • Collection: Carefully decant and collect the supernatant, which contains the this compound. Store the supernatant at a cool temperature (e.g., 5°C).[2][5]

  • Re-extraction (Optional but Recommended): To maximize yield, repeat steps 2-5 on the pellet 1-2 more times, combining all the supernatants.[5]

  • Filtration: Filter the combined supernatant to remove any remaining suspended particles.[2]

  • Concentration & Drying: The filtered extract can be concentrated using a rotary evaporator under reduced pressure and then freeze-dried to obtain a powder.[5][6]

Protocol 2: Purification of this compound using Macroporous Resin

This protocol describes a common purification step after initial aqueous extraction.

  • Preparation of Extract: Obtain the crude aqueous extract of this compound as described in Protocol 1.

  • pH Adjustment: Adjust the pH of the crude extract to approximately 2.0-3.0 using an acid like citric acid. This is a critical step before loading onto the resin.[12]

  • Resin Column Preparation: Prepare a column with a suitable macroporous resin (e.g., D-101, HPD-400).[12][16] The resin should be pre-treated according to the manufacturer's instructions, typically involving washes with ethanol and then water.[8]

  • Loading: Pass the pH-adjusted filtrate through the resin column. The this compound will adsorb to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove impurities like sugars and salts that do not bind strongly to the resin.[12]

  • Elution: Elute the this compound from the resin. While the patent describes water elution after an initial water wash, other methods may use a low-concentration ethanol solution (e.g., 20-40% ethanol) to desorb the flavonoids.[8][12] Collect the eluate.

  • Final Processing: Concentrate the purified eluate under reduced pressure and dry (e.g., spray-drying or freeze-drying) to obtain the final purified this compound product.[8][12]

Visualizations

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product Safflower Safflower Florets Grinding Grinding Safflower->Grinding Powder Fine Powder Grinding->Powder Solvent Add Aqueous Solvent (Water, 40-60°C) Powder->Solvent Extraction Stir / Agitate (0.5 - 2 hours) Solvent->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Residue Residue Centrifuge->Residue pH_Adjust Adjust pH to 2.0-3.0 Supernatant->pH_Adjust Residue->Solvent Re-extract (1-2x) Resin Load onto Macroporous Resin Column pH_Adjust->Resin Wash Wash with Water (Remove Impurities) Resin->Wash Elute Elute this compound Wash->Elute Purified Purified Extract Elute->Purified Concentrate Concentration (Reduced Pressure) Purified->Concentrate Drying Drying (Freeze / Spray Dry) Concentrate->Drying FinalProduct Purified this compound Drying->FinalProduct

Caption: General workflow for the extraction and purification of this compound from safflower florets.

Troubleshooting cluster_yield Potential Causes for Low Yield cluster_degradation Potential Causes for Degradation cluster_impurity Potential Causes for Impurity Problem Problem Encountered LowYield Low Yield Problem->LowYield Degradation Degradation / Color Loss Problem->Degradation Impurity High Impurity Problem->Impurity Cause_Temp Suboptimal Temp. LowYield->Cause_Temp Cause_Time Insufficient Time/ Cycles LowYield->Cause_Time Cause_pH Incorrect pH LowYield->Cause_pH Cause_Material Poor Raw Material LowYield->Cause_Material Cause_Light Light Exposure Degradation->Cause_Light Cause_HighTemp Excessive Heat Degradation->Cause_HighTemp Cause_BadpH Unstable pH Degradation->Cause_BadpH Cause_Oxidation Oxidation Degradation->Cause_Oxidation Cause_CoExtract Co-extraction Impurity->Cause_CoExtract Cause_Purify Inefficient Purification Impurity->Cause_Purify

Caption: Troubleshooting logic for common issues in this compound extraction experiments.

References

Technical Support Center: Enhancing the Aqueous Solubility of Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Carthamidin, with a focus on improving its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: Pure this compound has limited solubility in water.[1] While some sources describe the yellow pigment from safflower (which contains this compound) as water-soluble, this can be misleading for researchers working with the purified compound.[2][3] The solubility of this compound is significantly influenced by its molecular structure, which includes multiple hydroxyl groups.[1]

Q2: I am having trouble dissolving my this compound powder in water for my in vitro experiments. What am I doing wrong?

A2: It is a common challenge to dissolve this compound directly in aqueous buffers due to its limited water solubility. Direct addition of the powder to aqueous media will likely result in poor dissolution and inaccurate concentrations for your experiments. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. For flavonoids, preparing a stock solution in 100% DMSO is a standard practice. However, it is crucial to ensure the final concentration of DMSO in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: How does pH affect the solubility and stability of this compound?

A4: The solubility and stability of this compound are pH-dependent. This compound exhibits greater stability under alkaline conditions and in the pH range of 3.0-5.5.[1] Degradation may increase outside of this range.[1] Therefore, when preparing aqueous solutions, it is essential to consider the pH of the buffer system to ensure both optimal solubility and stability of the compound during your experiment.

Troubleshooting Guide: Dissolving this compound for Experiments

This guide provides step-by-step instructions and solutions to common problems encountered when preparing this compound solutions.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. Limited intrinsic aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure vigorous mixing during dilution.
Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound in the aqueous medium. - Increase the percentage of the organic co-solvent (e.g., ethanol) in the final aqueous solution. Note that the co-solvent concentration should be compatible with your experimental system. - Consider using solubility enhancement techniques such as cyclodextrin (B1172386) complexation or nanoparticle formulation.
The prepared this compound solution changes color or appears cloudy over time. Degradation of this compound due to pH instability, light exposure, or high temperature.- Ensure the pH of your buffer is within the stable range for this compound (pH 3.0-5.5 or alkaline).[1] - Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] - Store the solution at an appropriate temperature (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) and prepare fresh solutions for experiments.
Inconsistent results in bioassays. Inaccurate concentration of the dissolved this compound due to incomplete dissolution or precipitation.- Visually inspect the solution for any particulate matter before use. - Centrifuge or filter the final diluted solution to remove any undissolved particles. - Quantify the concentration of this compound in your final working solution using a validated analytical method such as HPLC-UV.

Solubility Enhancement Strategies & Experimental Protocols

For experiments requiring higher concentrations of this compound in aqueous media, several formulation strategies can be employed.

Co-Solvent Systems

The use of co-solvents is a straightforward method to increase the solubility of this compound.

Quantitative Data on Co-Solvent Effects:

Solvent SystemRelative SolubilityNotes
WaterLimitedLogS value: -3.479, indicating moderate water solubility.[1]
100% Ethanol (B145695)ModerateLess effective than aqueous ethanol mixtures.[1]
60-70% (v/v) Aqueous EthanolHighOptimal solubility range for this compound.[1]
MethanolGoodCommonly used for extraction.[1]

Experimental Protocol: Preparation of this compound Solution using an Ethanol Co-Solvent System

  • Prepare a stock solution: Dissolve this compound powder in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or sonication may be used to aid dissolution.

  • Prepare the co-solvent buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Dilution: To prepare a working solution, add the ethanolic stock solution to the aqueous buffer to achieve the desired final concentration of both this compound and ethanol. For example, to make a 100 µM this compound solution in PBS with 10% ethanol, you would add the appropriate volume of your ethanolic stock to a solution that is 90% PBS and 10% ethanol.

  • Mixing: Ensure the solution is mixed thoroughly upon addition of the stock solution to prevent localized precipitation.

pH Adjustment

Adjusting the pH of the aqueous solution can enhance the solubility of ionizable compounds like this compound.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Solubility Determination: Add an excess amount of this compound powder to each buffer.

  • Equilibration: Stir the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the suspensions to remove undissolved solid.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will allow you to identify the pH at which this compound has the highest solubility.

Cyclodextrin Inclusion Complexation

Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Adapted from Naringenin Protocol)

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 ratio is a common starting point).

  • Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Preparation of Cyclodextrin Solution: Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in water with stirring.

  • Complexation: Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Stirring: Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes), followed by several hours of stirring at room temperature.

  • Cooling and Precipitation: Cool the mixture (e.g., overnight at 4°C) to allow the inclusion complex to precipitate.

  • Isolation and Drying: Filter the precipitate and dry it (e.g., using a freeze-dryer) to obtain the this compound-β-cyclodextrin inclusion complex powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and determine the enhancement in aqueous solubility.

Nanoparticle Formulation

Nanotechnology approaches, such as creating nanoparticles, can significantly enhance the solubility and bioavailability of poorly soluble compounds. The nanoprecipitation method is a common technique for forming flavonoid nanoparticles.

Experimental Protocol: Preparation of this compound Nanoparticles by Nanoprecipitation (Generalized)

  • Organic Phase Preparation: Dissolve this compound and a stabilizing polymer (e.g., PLGA, PVP) in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent. This may contain a surfactant to improve nanoparticle stability.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent displacement causes the this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Solubility Assessment: Determine the aqueous solubility of the this compound-loaded nanoparticles and compare it to the free compound.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Improving this compound Solubility

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome Carthamidin_Powder This compound Powder (Limited Aqueous Solubility) Co_Solvent Co-Solvent System (e.g., Aqueous Ethanol) Carthamidin_Powder->Co_Solvent Dissolve in pH_Adjustment pH Adjustment Carthamidin_Powder->pH_Adjustment Dissolve in buffered solution Cyclodextrin Cyclodextrin Complexation Carthamidin_Powder->Cyclodextrin Encapsulate with Nanoparticles Nanoparticle Formulation Carthamidin_Powder->Nanoparticles Formulate into Aqueous_Solution Aqueous Solution of this compound for Experiments Co_Solvent->Aqueous_Solution pH_Adjustment->Aqueous_Solution Cyclodextrin->Aqueous_Solution Nanoparticles->Aqueous_Solution FoxO_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Flavonoids Flavonoids (e.g., this compound) PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Inhibits JNK JNK Pathway Flavonoids->JNK Activates FoxO FoxO Transcription Factors PI3K_Akt->FoxO Inhibits (Phosphorylation) JNK->FoxO Activates Apoptosis Apoptosis FoxO->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest FoxO->Cell_Cycle_Arrest Induces Stress_Resistance Stress Resistance FoxO->Stress_Resistance Enhances

References

Technical Support Center: HPLC Analysis of Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Carthamidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the challenges encountered during the analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems observed during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this issue?

Answer:

Peak tailing is a common issue in HPLC and can be particularly prevalent when analyzing polar compounds like this compound. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with polar functional groups of this compound, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is recommended. It is crucial to operate within the stable pH range of your column (typically pH 2-8 for most silica-based C18 columns).

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the residual silanol groups, making them less accessible for interaction with the analyte.

  • Mobile Phase Incompatibility: The choice of organic modifier and its proportion in the mobile phase can affect peak shape.

    • Solution: Optimize Mobile Phase: Experiment with different organic modifiers such as acetonitrile (B52724) or methanol (B129727). Acetonitrile often provides sharper peaks for many compounds. Adjusting the gradient slope or the isocratic composition can also improve peak symmetry.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce Sample Concentration: Dilute your sample and inject a smaller amount. If the peak shape improves, column overload was likely the issue.

Troubleshooting Workflow for Peak Tailing:

Start Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Adjust pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is an End-Capped Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Switch to an End-Capped C18 Column Check_Column->Use_Endcapped No Check_Concentration Is Sample Concentration Too High? Check_Column->Check_Concentration Yes Use_Endcapped->Check_Concentration Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes End Symmetrical Peak Achieved Check_Concentration->End No Dilute_Sample->End

Workflow for troubleshooting this compound peak tailing.

Problem 2: Poor Resolution

Question: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?

Answer:

Poor resolution can be caused by several factors, including suboptimal mobile phase composition, inappropriate column selection, or inadequate method parameters.

Potential Causes and Solutions:

  • Inadequate Mobile Phase Strength: If the mobile phase is too strong, analytes will elute too quickly without sufficient interaction with the stationary phase, leading to poor separation.

    • Solution: Adjust Gradient or Isocratic Composition: For gradient elution, decrease the initial percentage of the organic solvent or use a shallower gradient. For isocratic elution, decrease the percentage of the organic modifier.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the retention and selectivity of ionizable compounds in the sample matrix.

    • Solution: Optimize Mobile Phase pH: Experiment with different pH values of the aqueous portion of the mobile phase to alter the selectivity between this compound and interfering peaks.

  • Suboptimal Column Chemistry: Not all C18 columns are the same. Differences in silica (B1680970) purity, surface area, and bonding chemistry can significantly impact selectivity.

    • Solution: Screen Different Columns: If possible, test columns with different stationary phase chemistries (e.g., a phenyl-hexyl column) which can offer alternative selectivity through π-π interactions.

  • Insufficient Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution: Replace the Column: If the column has been used extensively or is showing signs of degradation (e.g., high backpressure, split peaks), replace it with a new one.

Problem 3: Retention Time Shifts

Question: The retention time of my this compound peak is not consistent between injections. What could be causing this variability?

Answer:

Retention time shifts can be frustrating and can indicate issues with the HPLC system, mobile phase preparation, or column equilibration.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times in the initial injections.

    • Solution: Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Composition Changes:

    • Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention times.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Inaccurate Mixing: Inaccurate manual mixing or a malfunctioning pump proportioning valve can cause variations in the mobile phase composition.

      • Solution: Ensure accurate measurement when preparing the mobile phase. If using a gradient system, check the pump's performance.

  • Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times. Even small fluctuations in ambient temperature can affect chromatography.[1][2] An increase in temperature generally leads to a decrease in retention time.[1][3][4][5]

  • Pump and System Leaks: A leak in the system will cause a drop in flow rate, leading to increased retention times.

    • Solution: System Check: Inspect the HPLC system for any leaks, paying close to attention to fittings and pump seals.

Logical Diagram for Diagnosing Retention Time Shifts:

Start Retention Time Shift Equilibration Is Column Adequately Equilibrated? Start->Equilibration Increase_Equilibration Increase Equilibration Time Equilibration->Increase_Equilibration No Mobile_Phase Is Mobile Phase Fresh and Accurately Prepared? Equilibration->Mobile_Phase Yes Increase_Equilibration->Mobile_Phase Prepare_Fresh Prepare Fresh Mobile Phase Mobile_Phase->Prepare_Fresh No Temperature Is Column Temperature Stable? Mobile_Phase->Temperature Yes Prepare_Fresh->Temperature Use_Oven Use a Column Oven Temperature->Use_Oven No Leaks Are There System Leaks? Temperature->Leaks Yes Use_Oven->Leaks Check_Leaks Inspect System for Leaks Leaks->Check_Leaks Yes End Stable Retention Time Leaks->End No Check_Leaks->End

Diagnosing the cause of retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the HPLC analysis of this compound?

A1: The primary challenge is the inherent instability of this compound. It is sensitive to light, heat, humidity, and pH.[6] This instability can lead to degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification and the appearance of degradation peaks. To mitigate this, it is crucial to protect samples from light, control the temperature, and use appropriate solvent conditions.

Q2: What type of HPLC column is best for this compound analysis?

A2: A reversed-phase C18 column is the most commonly used and generally suitable choice for this compound analysis. Look for a modern, high-purity, end-capped C18 column to minimize peak tailing. Column dimensions such as 4.6 mm x 150 mm or 4.6 mm x 250 mm with 3 or 5 µm particle sizes are typical.

Q3: What mobile phase composition is recommended for this compound analysis?

A3: A gradient elution using a mixture of an aqueous phase and an organic modifier is typically employed.

  • Aqueous Phase: Water, often with an acidic modifier to improve peak shape and control ionization. 0.1% formic acid is a common choice.

  • Organic Modifier: Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure. A typical gradient might start with a low percentage of the organic modifier and gradually increase to elute this compound and any other less polar compounds.

Q4: How should I prepare a plant extract sample for this compound HPLC analysis?

A4: A general procedure for preparing a plant extract is as follows:

  • Extraction: Extract the dried and powdered plant material with a suitable solvent. Methanol or a mixture of methanol and water is often effective. Sonication or maceration can be used to improve extraction efficiency.

  • Filtration: Filter the extract to remove particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended to protect the HPLC column.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the method.

Q5: I am observing "ghost peaks" in my chromatograms. What are they and how can I get rid of them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs.[7][8][9] They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during a gradient run.[7][9]

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[7][8]

  • Sample Carryover: Residuals from a previous injection can be eluted in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler and ensure the injection port is clean.

  • System Contamination: Contaminants can build up in various parts of the HPLC system, such as the injector, tubing, or detector.

    • Solution: Flush the system with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization may be required depending on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 520 nm

System Suitability Parameters:

For a validated method, the following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for 6 replicate injections)
Resolution (Rs) > 2.0 (between this compound and closest eluting peak)
Sample Preparation from Safflower Petals
  • Grinding: Grind dried safflower petals to a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the residue one more time.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Note: Due to the instability of this compound, it is recommended to perform sample preparation and analysis promptly and to protect the samples from light and heat.

References

Preventing degradation of Carthamidin during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carthamidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as safflower yellow, is a water-soluble quinochalcone flavonoid found in the petals of safflower (Carthamus tinctorius L.).[1] It is of interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties. However, like many flavonoids, this compound is susceptible to degradation under common experimental and storage conditions, which can compromise the accuracy and reproducibility of research findings. The primary factors influencing its stability are pH, temperature, and light exposure.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: To ensure the long-term stability of this compound, proper storage is crucial.

  • Solid Powder: Store solid this compound in a tightly sealed, light-proof container in a desiccator at -20°C or below. This minimizes exposure to light, moisture, and heat.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO or an acidified aqueous buffer (pH 3.0-5.5). Aliquot the stock solution into single-use, light-proof vials and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C may be acceptable.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in acidic conditions, specifically within a pH range of 3.0 to 5.5.[2] In neutral and alkaline environments, its degradation is accelerated. This is a critical consideration when preparing buffers and experimental media. In contrast, its red counterpart, carthamin, is more stable under alkaline conditions.[3]

Q4: What is the impact of temperature on this compound stability?

A4: Elevated temperatures significantly increase the degradation rate of this compound. While it is relatively stable at lower temperatures, thermal degradation follows first-order kinetics in acidic solutions.[2] It is advisable to keep this compound solutions on ice during experiments and to avoid prolonged exposure to room temperature or higher.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation. It is recommended to work with this compound under subdued light and to use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Possible Cause(s) Solution(s)
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the experimental medium or during the assay.• Prepare fresh working solutions of this compound for each experiment.• Ensure the pH of your experimental buffer or cell culture medium is within the optimal stability range (pH 3.0-5.5) if compatible with your experimental system.• Minimize the exposure of your solutions to light and elevated temperatures throughout the experiment.• Consider performing a stability check of this compound in your specific experimental medium.
Color of the this compound solution fades or changes over time. Degradation due to inappropriate pH, light exposure, or high temperature.• Verify the pH of your solution and adjust to the acidic range if possible.• Store the solution in a dark, cold environment (4°C for short-term, -20°C or -80°C for long-term).• Prepare fresh solutions if significant color change is observed.
Precipitation is observed in the this compound solution. Poor solubility in the chosen solvent or "solvent shock" when diluting a concentrated stock into an aqueous medium.• Ensure you are using an appropriate solvent (e.g., DMSO for stock solutions).• When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to ensure rapid mixing.• Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation.
High variability in results between replicate experiments. Inconsistent handling and storage of this compound, leading to varying levels of degradation.• Standardize your protocol for preparing, storing, and handling this compound solutions.• Use aliquoted stock solutions to avoid freeze-thaw cycles.• Ensure consistent timing of this compound addition and incubation in all replicates.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively documented, the following table summarizes the known stability information. For comparison, data for the related compound carthamin is also included, highlighting their differing stability profiles.

Parameter Condition Effect on this compound (Safflower Yellow) Effect on Carthamin (Safflower Red) Reference
pH Acidic (pH 3.0-5.5)More stableLess stable[2]
Neutral (pH 7.0)Less stableMore stable than at acidic pH[3]
Alkaline (pH > 7.0)Less stableMost stable[3]
Temperature Elevated TemperaturesIncreased degradationIncreased degradation[2]
Light UV and DaylightDegradation occursMore stable than this compound in light[2]

Half-life of Carthamin at 25°C

pHHalf-life (hours)
5.04.0
7.05.1
12.012.5
Data from Kim and Paik (1997)[3]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes, amber or wrapped in aluminum foil

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.

  • In a subdued light environment, weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10-20 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Conducting a Cell-Based Viability Assay with this compound

Objective: To assess the cytotoxicity of this compound while minimizing its degradation during the experiment.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (consider if a slightly acidic pH is tolerated by the cells for short durations)

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Prepare serial dilutions of this compound in pre-warmed cell culture medium immediately before adding to the cells. Work quickly and under low light conditions.

  • Carefully add the this compound dilutions to the appropriate wells of the 96-well plate containing the cells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂), ensuring the plate is protected from light (e.g., by wrapping in foil).

  • Following incubation, add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the time specified by the reagent protocol.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Visualizations

degradation_pathway Conceptual Degradation Pathway of this compound cluster_factors Degradation Factors This compound This compound (Stable Form) Degradation_Products Degradation Products (e.g., smaller phenolic compounds) This compound->Degradation_Products Degradation High_pH High pH (Neutral/Alkaline) High_Temp High Temperature Light Light Exposure (UV) Oxygen Oxygen (Oxidation) experimental_workflow Recommended Experimental Workflow for this compound cluster_storage Storage cluster_experiment Experiment Store_Solid Store Solid this compound (-20°C, Dark, Dry) Prep_Stock Prepare Stock in DMSO (Concentrated) Store_Solid->Prep_Stock Store_Stock Aliquot and Store Stock (-80°C, Dark) Prep_Stock->Store_Stock Thaw_Aliquot Thaw Single-Use Aliquot (Room Temp, Protected from Light) Store_Stock->Thaw_Aliquot Start of Experiment Prep_Working Prepare Fresh Working Solution (Acidic Buffer/Medium, Low Light) Thaw_Aliquot->Prep_Working Perform_Assay Perform Assay (Minimize Light/Heat Exposure) Prep_Working->Perform_Assay Analyze Analyze Results Perform_Assay->Analyze troubleshooting_tree Troubleshooting Inconsistent Results Start Inconsistent Results? Check_pH Is pH of solution in acidic range (3.0-5.5)? Start->Check_pH Check_Light Were solutions protected from light? Check_pH->Check_Light Yes Adjust_pH Action: Adjust pH with a suitable buffer. Check_pH->Adjust_pH No Check_Temp Were solutions kept cool and exposure to high temp minimized? Check_Light->Check_Temp Yes Protect_Light Action: Use amber vials or wrap in foil. Check_Light->Protect_Light No Check_Stock Was a fresh aliquot of stock solution used? Check_Temp->Check_Stock Yes Control_Temp Action: Keep solutions on ice and avoid heating. Check_Temp->Control_Temp No Use_Aliquot Action: Avoid freeze-thaw cycles by using aliquots. Check_Stock->Use_Aliquot No Review_Protocol Review entire protocol for other sources of variability. Check_Stock->Review_Protocol Yes

References

Technical Support Center: Navigating Potential Carthamidin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues when working with Carthamidin in various colorimetric assays. Our goal is to help you achieve accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

A1: this compound is a tetrahydroxyflavanone, a type of flavonoid compound naturally found in safflower (Carthamus tinctorius).[1] Its chemical structure, rich in hydroxyl groups, gives it potent antioxidant and reducing properties.[1] These characteristics are the primary reason for its potential interference in colorimetric assays, especially those based on oxidation-reduction (redox) reactions or dye-binding mechanisms.

Q2: Which colorimetric assays are most susceptible to interference by this compound?

A2: Based on its chemical properties as a flavonoid and a reducing agent, the following assays are most likely to be affected:

  • Copper-Reduction Assays (BCA, Lowry): this compound can directly reduce Cu²⁺ to Cu⁺, the basis of signal generation in these assays, leading to falsely elevated protein concentration readings.

  • Dye-Binding Assays (Bradford): As a polyphenolic compound, this compound can non-specifically bind to the Coomassie dye used in the Bradford assay, causing inaccurate protein quantification.

  • Tetrazolium Salt Reduction Assays (MTT, XTT, MTS): this compound's reducing potential may lead to the non-enzymatic reduction of tetrazolium salts to formazan (B1609692), resulting in an overestimation of cell viability or metabolic activity.[2]

Q3: At what concentration is this compound likely to cause significant interference?

A3: Significant interference from flavonoids can be observed at concentrations as low as 5 µM. This is particularly problematic when analyzing samples with low protein concentrations (e.g., 25-250 µg/mL), where the signal from the interfering substance can be a substantial portion of the total signal.

Q4: Can I use a blank containing this compound to correct for the interference?

A4: While using a specific blank containing the same concentration of this compound as in your samples can help to subtract some of the background absorbance, this method is not always reliable. The interaction between this compound and the assay reagents may not be simply additive, especially in the presence of other molecules in your sample. Therefore, this approach should be used with caution and validated for your specific experimental conditions. The most robust solution is to remove the interfering substance.

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification with BCA or Lowry Assays

Symptoms:

  • Protein concentrations are unexpectedly high.

  • High background absorbance in blank controls containing this compound.

  • Non-linear standard curves.

Root Cause: this compound, like other flavonoids, can reduce the cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in the assay reagents. This is the same reaction that is initiated by proteins, leading to an overestimation of the protein concentration.

Solutions:

  • Protein Precipitation: This is the most effective method to remove this compound and other small-molecule interferences. Acetone (B3395972) or trichloroacetic acid (TCA) precipitation will pellet the protein, while this compound remains in the supernatant, which is then discarded.

  • Sample Dilution: If your protein concentration is high, diluting the sample can lower the this compound concentration to a level where its interference is negligible. However, this may not be feasible for samples with low protein content.

Issue 2: Inconsistent Results with the Bradford Protein Assay

Symptoms:

  • Variability in protein concentration measurements.

  • Absorbance readings in the presence of this compound are higher than expected.

Root Cause: The Coomassie dye used in the Bradford assay can bind to polyphenolic compounds like this compound, leading to a shift in its absorbance spectrum that mimics the binding to proteins.

Solutions:

  • Use of Appropriate Blanks: Prepare a blank solution containing the identical concentration of this compound as in your experimental samples. This will help to correct for the background absorbance caused by this compound-dye interactions.

  • Protein Precipitation: As with the BCA and Lowry assays, protein precipitation is a highly effective method for removing this compound before performing the Bradford assay.

Issue 3: Overestimation of Cell Viability in MTT or Similar Tetrazolium-Based Assays

Symptoms:

  • Higher than expected cell viability, especially at higher concentrations of this compound.

  • Color development in cell-free wells containing this compound and the assay reagent.

Root Cause: this compound's reducing properties can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, a function normally performed by cellular dehydrogenases in viable cells. This leads to a false-positive signal, suggesting higher metabolic activity or cell number.

Solutions:

  • Cell-Free Control: Always include a control well containing the same concentration of this compound and the MTT reagent in cell culture medium but without cells. The absorbance from this well represents the direct reduction by this compound and should be subtracted from the absorbance of your experimental wells.

  • Wash Step: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound from the culture medium.

  • Alternative Assays: Consider using a non-enzymatic, non-redox-based assay for cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Quantitative Data on Interference

Quercetin Concentration (µM)BSA Concentration (µg/mL)Apparent Protein Concentration (µg/mL)% Overestimation
10125~612.5~390%
10500~980~96%
101000~1600~60%
1125~312.5~150%
1500~780~56%
11000~1200~20%

Data is illustrative and based on findings for Quercetin, a flavonoid with similar reducing properties to this compound.

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

This protocol is effective for removing small, interfering molecules like this compound from protein samples before quantification.

Materials:

  • Protein sample containing this compound

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspending the protein pellet (compatible with the downstream assay)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.

  • Vortex the tube thoroughly to ensure complete mixing.

  • Incubate the mixture at -20°C for at least 60 minutes. For very dilute protein samples, a longer incubation (e.g., overnight) may be necessary.

  • Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the acetone and dissolved this compound.

  • Allow the remaining acetone to evaporate from the open tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspend the protein pellet in a suitable buffer for your downstream application.

Protocol 2: Standard Bradford Assay

Materials:

  • Bradford reagent

  • Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Pipette 10 µL of each standard and your unknown samples (in triplicate) into separate wells of a 96-well plate or into separate cuvettes.

  • Add 200 µL (for a 96-well plate) or 1 mL (for cuvettes) of Bradford reagent to each well/cuvette.

  • Mix well and incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

  • Determine the concentration of your unknown samples by interpolating their absorbance values on the standard curve.

Protocol 3: Standard MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Treat the cells with your desired concentrations of this compound and incubate for the desired period.

  • After incubation, remove the treatment medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or shaking.

  • Measure the absorbance at 570 nm.

Visualizations

Interference_Mechanism_BCA Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ (Colorless) Protein->Cu1 Reduces Cu2 Cu²⁺ (Blue) Complex BCA-Cu¹⁺ Complex (Purple) Cu1->Complex Chelates with BCA BCA Reagent BCA->Complex This compound This compound (Reducing Agent) iCu1 Cu¹⁺ (Colorless) This compound->iCu1 Directly Reduces iCu2 Cu²⁺ (Blue) iComplex BCA-Cu¹⁺ Complex (Purple) iCu1->iComplex Chelates with iBCA BCA Reagent iBCA->iComplex

Caption: Mechanism of this compound interference in the BCA assay.

Troubleshooting_Workflow Start Inaccurate Colorimetric Assay Results with This compound CheckAssay Is the assay redox-based (BCA, Lowry) or dye-binding (Bradford)? Start->CheckAssay Redox Redox-Based CheckAssay->Redox Redox DyeBinding Dye-Binding CheckAssay->DyeBinding Dye-Binding CheckMTT Is it an MTT-type viability assay? CheckAssay->CheckMTT Other Precipitate Perform Protein Precipitation (e.g., Acetone) Redox->Precipitate Blank Use this compound-containing Blank for Correction DyeBinding->Blank Reassay Re-run Assay on Precipitated Protein Precipitate->Reassay End Accurate Results Reassay->End Reassay2 Re-run Assay Blank->Reassay2 Reassay2->End MTT Yes CheckMTT->MTT Yes NoMTT No CheckMTT->NoMTT No CellFree Run Cell-Free Control with This compound and Subtract Background MTT->CellFree NoMTT->End Wash Wash Cells Before Adding Reagent CellFree->Wash Reassay3 Re-run Assay Wash->Reassay3 Reassay3->End

Caption: Troubleshooting workflow for this compound interference.

Experimental_Workflow_Protein_Quant Start Start: Protein Sample with this compound Precipitation Step 1: Protein Precipitation (Acetone) Start->Precipitation Separation Step 2: Centrifugation Precipitation->Separation Supernatant Supernatant (Contains this compound) - Discard - Separation->Supernatant Pellet Protein Pellet Separation->Pellet Resuspend Step 3: Resuspend Pellet in Assay-Compatible Buffer Pellet->Resuspend Assay Step 4: Perform Colorimetric Protein Assay (e.g., BCA) Resuspend->Assay End End: Accurate Protein Quantification Assay->End

Caption: Workflow for removing this compound before protein assay.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Carthamidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carthamidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a concern?

A1: this compound is a flavonoid found in the florets of safflower (Carthamus tinctorius L.).[1] Like many flavonoids, this compound exhibits promising biological activities in vitro. However, its therapeutic potential in vivo is often limited by poor oral bioavailability. The primary reasons for this are its low aqueous solubility and potentially extensive first-pass metabolism in the intestine and liver, which are common challenges for flavonoid aglycones.

Q2: What are the known physicochemical properties of this compound that affect its bioavailability?

A2: this compound's structure, with multiple hydroxyl groups, contributes to its low solubility in water.[2] This poor solubility is a significant barrier to its absorption in the gastrointestinal tract. While it shows better solubility in polar organic solvents like aqueous ethanol, its behavior in the aqueous environment of the gut limits its dissolution and subsequent absorption.[2]

Physicochemical Properties of this compound

PropertyValue/DescriptionImplication for Bioavailability
IUPAC Name (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one-
Molecular Formula C₁₅H₁₂O₆-
Monoisotopic Mass 288.063388 Da-
Water Solubility Limited (Calculated LogS: -3.479)[2]Poor dissolution in the gastrointestinal tract, leading to low absorption.
Solubility in Organic Solvents Moderate in 100% ethanol, good in methanol, and high in 60-70% aqueous ethanol.[2]Useful for initial formulation development, but does not overcome the challenge of aqueous insolubility in the gut.

Q3: What are the primary metabolic pathways that may limit this compound's systemic exposure?

A3: While specific metabolic pathways for this compound are not extensively detailed in the available literature, flavonoids, in general, undergo significant metabolism. Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation and sulfation) enzymatic reactions in the enterocytes and liver are common metabolic routes.[3] These processes convert the parent compound into more water-soluble metabolites that are more easily excreted, thereby reducing the systemic concentration of the active this compound.

Troubleshooting Guides

This section provides practical guidance for addressing specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Low and variable plasma concentrations of this compound after oral administration.

  • Potential Cause: Poor dissolution of the administered this compound powder in the gastrointestinal fluids.

  • Troubleshooting Steps:

    • Particle Size Reduction: Consider micronization or nanocrystallization of the this compound powder. Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

    • Formulation as a Solid Dispersion: Dispersing this compound in a water-soluble polymer can improve its wettability and dissolution.

    • Use of Solubilizing Excipients: Co-administration with non-toxic solubilizing agents or surfactants can improve the dissolution of this compound in the gut.

Issue 2: Rapid clearance and low systemic exposure despite detectable initial absorption.

  • Potential Cause: Extensive first-pass metabolism in the gut wall and liver.

  • Troubleshooting Steps:

    • Co-administration with Bioenhancers: Piperine (B192125), an alkaloid from black pepper, is a known inhibitor of metabolic enzymes and efflux transporters. Co-administering piperine with this compound may reduce its metabolism and increase its systemic exposure.

    • Nanoformulations for Bypassing First-Pass Metabolism: Certain nanoformulations, such as those that promote lymphatic uptake, can partially bypass the liver, thereby reducing first-pass metabolism.

Issue 3: Difficulty in developing a stable and effective oral formulation for in vivo studies.

  • Potential Cause: The inherent physicochemical properties of this compound make it challenging to formulate for oral delivery.

  • Troubleshooting Steps:

    • Explore Nanoencapsulation Techniques: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can lead to the formation of fine oil-in-water emulsions in the gut, which can enhance the solubility and absorption of lipophilic compounds.

Experimental Protocols & Quantitative Data (Case Study: Hydroxysafflor Yellow A)

Protocol 1: Preparation of a Self-Double-Emulsifying Drug Delivery System (SDEDDS) for HSYA
  • Objective: To enhance the oral absorption of a hydrophilic compound like HSYA.

  • Methodology:

    • A water-in-oil (W/O) emulsion is first prepared by dissolving HSYA in the aqueous phase and then emulsifying it in an oil phase containing a lipophilic surfactant.

    • This primary W/O emulsion is then mixed with a hydrophilic surfactant to form the SDEDDS pre-concentrate.

    • Upon dilution in an aqueous medium (simulating gastrointestinal fluid), the SDEDDS spontaneously forms a water-in-oil-in-water (W/O/W) double emulsion.[5]

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for HSYA
  • Objective: To improve the oral bioavailability of HSYA through nanoencapsulation.

  • Methodology:

    • HSYA is dissolved in the aqueous phase.

    • A lipid is melted to form the oil phase.

    • The aqueous HSYA solution is dispersed in the molten lipid under high-speed homogenization to form a primary W/O emulsion.

    • This emulsion is then dispersed in a larger volume of aqueous surfactant solution under homogenization to form a W/O/W double emulsion.

    • The resulting nanoemulsion is cooled to solidify the lipid, forming SLNs.

Quantitative Data: Pharmacokinetic Parameters of HSYA in Rats with Different Formulations

The following table summarizes the pharmacokinetic parameters of HSYA in rats after oral administration of different formulations, demonstrating the effectiveness of bioavailability enhancement strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
HSYA Solution100235.6 ± 45.80.5456.7 ± 89.3100[5]
HSYA-SDEDDS100589.4 ± 112.71.0992.4 ± 187.5217[5]
HSYA in Water----100[4]
HSYA in 90% GCH (NADES)----326.08[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurement; SDEDDS: Self-Double-Emulsifying Drug Delivery System; GCH: Glucose and Choline Chloride; NADES: Natural Deep Eutectic Solvent.

Visualizations

Signaling Pathway: General Mechanism of Flavonoid Metabolism

This diagram illustrates the general metabolic fate of flavonoids like this compound in the body, which contributes to their low bioavailability.

flavonoid_metabolism cluster_metabolism First-Pass Metabolism Oral Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral->GI_Tract Ingestion Enterocytes Intestinal Enterocytes GI_Tract->Enterocytes Absorption Liver Liver Enterocytes->Liver Portal Vein Systemic Systemic Circulation Liver->Systemic Distribution Excretion Excretion (Urine/Bile) Liver->Excretion Systemic->Excretion

General metabolic pathway of orally administered flavonoids.
Experimental Workflow: Enhancing Bioavailability of this compound

This workflow outlines the key steps in developing and evaluating a novel formulation to enhance the bioavailability of this compound.

bioavailability_workflow start Start: Low Bioavailability of this compound formulation Formulation Development (e.g., Nanoencapsulation, SEDDS) start->formulation physicochem Physicochemical Characterization (Particle Size, Encapsulation Efficiency) formulation->physicochem invitro In Vitro Studies (Dissolution, Permeability) physicochem->invitro invivo In Vivo Animal Studies (Pharmacokinetics) invitro->invivo analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) invivo->analysis end End: Enhanced Bioavailability Achieved analysis->end

Workflow for bioavailability enhancement studies.
Logical Relationship: Strategies to Overcome Bioavailability Barriers

This diagram illustrates the relationship between the bioavailability barriers for this compound and the strategies to overcome them.

bioavailability_strategies cluster_barriers Bioavailability Barriers for this compound cluster_strategies Enhancement Strategies solubility Low Aqueous Solubility metabolism First-Pass Metabolism nano Nanoformulations (SLNs, Liposomes, SEDDS) nano->solubility Improves Dissolution nano->metabolism Protects from Degradation chem_mod Physical/Chemical Modification (Micronization, Solid Dispersions) chem_mod->solubility Increases Dissolution Rate co_admin Co-administration (Bioenhancers) co_admin->metabolism Inhibits Enzymes

Strategies to overcome this compound's bioavailability barriers.

References

Troubleshooting guide for Carthamidin quantification errors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common errors encountered during the quantification of Carthamidin, a key yellow pigment from safflower (Carthamus tinctorius). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or inconsistent spectrophotometric readings.

  • Question: My absorbance readings for this compound are fluctuating and not reproducible. What could be the cause?

    Answer: Inconsistent spectrophotometric readings can stem from several factors related to sample preparation and stability. This compound is sensitive to pH, temperature, and light.[1][2]

    • pH Instability: this compound is most stable in acidic conditions (pH 3-5.5).[2] In neutral or alkaline conditions, its stability decreases, which can lead to degradation and lower absorbance readings.[1]

    • Temperature Degradation: While more stable than carthamin, this compound can still degrade at higher temperatures.[2] Ensure samples are processed and stored at consistent, cool temperatures.

    • Light Sensitivity: Exposure to UV light can cause degradation of this compound.[2] It is advisable to work with samples in low-light conditions and use amber vials for storage.

    • Solvent Mismatch: Ensure the solvent used for your standards is the same as the one for your sample extracts to avoid shifts in the maximum absorption wavelength.

Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Question: My this compound peak in the HPLC chromatogram is showing significant tailing. How can I resolve this?

    Answer: Peak tailing is a common issue when analyzing flavonoids like this compound and can compromise the accuracy of quantification.[3] The primary causes often involve interactions with the stationary phase or issues with the mobile phase.

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on C18 columns can interact with the polar hydroxyl groups of this compound, causing peak tailing.[3][4]

      • Solution: Use an end-capped HPLC column. Alternatively, adding a competitive base like triethylamine (B128534) to the mobile phase or lowering the mobile phase pH can minimize these interactions.[4]

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of this compound, resulting in peak broadening and tailing.[3]

      • Solution: Acidify the mobile phase with 0.1% formic acid or phosphoric acid to a pH between 2.0 and 4.0. This ensures that this compound is in a single, non-ionized state, leading to a sharper, more symmetrical peak.[3]

    • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[4]

      • Solution: Dilute your sample or reduce the injection volume.[4]

  • Question: What causes peak fronting in my chromatograms?

    Answer: Peak fronting is less common than tailing but can occur. It is often associated with column collapse, particularly at high pH, or sample solvent effects. Ensure your mobile phase pH is within the stable range for your column and that your sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.

Issue 3: Poor peak resolution and baseline noise in HPLC.

  • Question: My this compound peak is not well-separated from other components in the sample matrix. How can I improve the resolution?

    Answer: Poor resolution hinders accurate quantification.[4] Optimizing your chromatographic conditions is key to achieving baseline separation.

    • Mobile Phase Composition: The choice and ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the aqueous phase pH significantly impact selectivity.[4]

      • Solution: Experiment with different solvent gradients and pH values. Acetonitrile often provides better resolution for polar compounds compared to methanol.[4]

    • Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[4]

    • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation.

  • Question: My chromatogram has a noisy or drifting baseline, making it difficult to integrate small peaks. What should I do?

    Answer: A stable baseline is crucial for accurate quantification.

    • Air Bubbles: Air bubbles in the pump or detector can cause sharp spikes in the baseline.[4]

      • Solution: Degas your mobile phase solvents before use.

    • Contamination: Contaminants in the mobile phase, HPLC system, or from the sample can lead to a noisy or drifting baseline.

      • Solution: Use high-purity solvents and ensure your sample extracts are clean. Flush the system with a strong solvent if contamination is suspected.[4]

    • Inadequate Equilibration: Insufficient column equilibration with the initial mobile phase conditions can cause the baseline to drift.[4]

      • Solution: Ensure the column is thoroughly equilibrated before starting your analytical run.

Issue 4: Inaccurate quantification due to matrix effects in LC-MS.

  • Question: My quantification results for this compound in a complex matrix (e.g., plasma, tissue extract) are inconsistent when using LC-MS. Could this be a matrix effect?

    Answer: Yes, matrix effects are a significant challenge in LC-MS bioanalysis, leading to ion suppression or enhancement that can compromise quantitative accuracy.[5][6] Co-eluting endogenous components from the matrix can interfere with the ionization of this compound.[5]

    • How to Assess Matrix Effects:

      • Post-extraction Spiking: Compare the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. A ratio of these responses (matrix factor) significantly different from 1 indicates a matrix effect.[5]

    • Strategies to Mitigate Matrix Effects:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

      • Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the co-eluting matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

      • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is identical to the sample matrix to compensate for the effect.[7]

Quantitative Data Summary

For accurate quantification of this compound, refer to the following parameters.

ParameterRecommended Value/MethodRationale
Spectrophotometric λmax ~405 nmMaximum absorbance for yellow pigments from Carthamus tinctorius.[8]
HPLC Detection Wavelength ~280 nm (Band II) or ~360 nm (Band I)Flavonoids have two main absorption maxima. A Diode Array Detector (DAD) is ideal.[4]
Optimal pH for Stability 3.0 - 5.5This compound is more stable in acidic conditions.[2]
HPLC Mobile Phase pH 2.0 - 4.0 (with 0.1% Formic Acid)Ensures a single ionic state for better peak shape.[3]

Experimental Protocols

General Protocol for HPLC Quantification of this compound

This protocol provides a general workflow. It should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (Extraction):

    • Accurately weigh the powdered plant material (e.g., safflower florets).

    • Extract with a suitable solvent. Aqueous or methanolic extraction is common for this compound.[9][10] Maceration or sonication can be used to improve efficiency.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before HPLC injection.[11]

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (end-capped is recommended).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to elute this compound and other components, followed by a wash and re-equilibration step.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 25 - 35 °C.

    • Detector: DAD or PDA detector, monitoring at ~360 nm.

  • Quantification:

    • Prepare a stock solution of a certified this compound reference standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Systemic Issue: - Check for extra-column volume - Check for column void or leaks q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No q2 Is sample concentration high? analyte_issue->q2 overload Column Overload: - Dilute sample - Reduce injection volume q2->overload Yes ph_check Optimize Mobile Phase: - Adjust pH to 2.0-4.0 with 0.1% Formic Acid q2->ph_check No end Issue Resolved overload->end q3 Using an end-capped column? ph_check->q3 silanol Secondary Silanol Interactions: - Use end-capped column - Add competitive base (e.g., triethylamine) q3->silanol No q3->end Yes silanol->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound in RP-HPLC.

Decision Tree for Mitigating Matrix Effects in LC-MS

G Decision Tree for Mitigating Matrix Effects in LC-MS start Inconsistent Quantification in Matrix assess Assess Matrix Effect (Post-Extraction Spiking) start->assess q1 Matrix Effect Observed? assess->q1 no_effect No significant matrix effect. Investigate other error sources. q1->no_effect No mitigation Mitigation Strategy Selection q1->mitigation Yes cleanup Improve Sample Cleanup (e.g., use SPE) mitigation->cleanup chromatography Optimize Chromatography (Separate analyte from interferences) mitigation->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->is calibrators Use Matrix-Matched Calibrators mitigation->calibrators end Accurate Quantification cleanup->end chromatography->end is->end calibrators->end

Caption: A logical guide to identifying and resolving matrix effects in LC-MS analysis of this compound.

References

Technical Support Center: Optimizing Carthamidin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the use of Carthamidin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is concentration optimization crucial?

This compound is a water-soluble flavonoid, specifically a tetrahydroxyflavanone, extracted from the petals of safflower (Carthamus tinctorius)[1][2]. It is the primary yellow pigment in the plant and has demonstrated various biological activities, including anti-proliferative and antioxidant effects[3][4]. Optimizing its concentration is critical for cell-based assays to ensure that the observed effects are specific to the compound's mechanism of action and not a result of off-target effects or cytotoxicity. Proper concentration selection is key to obtaining reproducible and meaningful data.

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

For a new assay, it is advisable to perform a broad dose-response curve to identify the effective concentration window. A logarithmic or semi-logarithmic dilution series is a common starting point, for instance, ranging from 1 µg/mL to 200 µg/mL.[5][6] This wide range helps determine the potency (e.g., IC50) and the potential cytotoxic threshold for your specific cell line and experimental conditions.[7][8]

Q3: How should I dissolve and store this compound for cell-based assays?

Proper handling of this compound is vital for experimental consistency.

  • Dissolving: While this compound is known as the water-soluble pigment of safflower, its solubility can be limited[1][3]. For cell-based assays, it is standard practice to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7][9]

  • Working Dilutions: This stock is then serially diluted in the cell culture medium to the final desired concentrations.

  • Final Solvent Concentration: It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Storage: Aliquot the high-concentration stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.[10] Store aliquots at -20°C or -80°C, protected from light.

Q4: How does serum in the culture medium affect this compound's activity?

Serum contains proteins that can bind to small molecules like this compound. This binding can reduce the effective concentration of the compound that is available to interact with the cells.[7] If you observe lower-than-expected activity, consider either performing the assay in low-serum or serum-free media (if your cells can tolerate it for the duration of the experiment) or increasing the concentration of this compound to account for serum binding. Consistency in the serum percentage used across all experiments is essential for reproducibility.

Q5: What are the known effective concentrations (IC50 values) of this compound in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, incubation time, and the specific extract or compound purity. The table below summarizes reported IC50 values.

Cell LineCompound/Extract SourceIncubation TimeIC50 Value (µg/mL)Reference
MCF-7 (Breast)Pure this compound24 hours128.65[5][6]
MCF-7 (Breast)Aqueous Safflower Extract (Manjira)Not Specified34.17 - 34.87[11][12]
MCF-7 (Breast)Aqueous Safflower Extract (SSf-658)Not Specified36.96[11][12]
MCF-7 (Breast)Methanolic Safflower Extract (pbns-12)Not Specified47.40[11][12]
T47D (Breast)Ethanol Safflower ExtractNot Specified479[13]

Note: Values from extracts may contain other bioactive compounds and should be interpreted as the potency of the mixture, not solely of this compound.

Experimental Protocols

Protocol: Determining the IC50 of this compound via MTT Cell Viability Assay

This protocol describes a general method for determining the concentration of this compound that inhibits cell viability by 50% (IC50) using the MTT assay, a common colorimetric method.[12]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Culture cells until they are in the logarithmic growth phase.[14]

    • Trypsinize and count the cells. Ensure cell viability is high (>95%).[15]

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 1000x stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare 2x working concentrations. For example, create a dilution series to achieve final concentrations from 5 µg/mL to 150 µg/mL.[12]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression (e.g., a four-parameter logistic curve) to determine the IC50 value.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach prep_dilutions Prepare this compound Serial Dilutions incubate_attach->prep_dilutions treat_cells Treat Cells with This compound/Controls prep_dilutions->treat_cells incubate_treat Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treat add_mtt Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Plot Dose-Response Curve & Calculate IC50 read_abs->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Inappropriate Concentration Range. The concentrations used may be too low to elicit a response.

    • Solution: Perform a broader dose-response experiment with concentrations spanning several orders of magnitude (e.g., 0.1 µg/mL to 200 µg/mL).

  • Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or repeated freeze-thaw cycles.

    • Solution: Use a fresh aliquot of your this compound stock. Ensure it has been stored correctly at -20°C or -80°C and protected from light.

  • Possible Cause 3: Assay System Failure. The assay itself may not be working correctly.

    • Solution: Include a positive control compound known to produce an effect in your specific assay and cell line to validate the experimental setup.[7]

  • Possible Cause 4: Cell Line Insensitivity. The chosen cell line may not be sensitive to this compound's mechanism of action.

    • Solution: Review literature to see which cell lines have shown sensitivity. If possible, test a different, previously validated cell line.

Issue 2: I am observing a high level of cell death across all tested concentrations.

  • Possible Cause 1: Compound-Induced Cytotoxicity. this compound may be highly cytotoxic to your specific cell line at the concentrations tested.

    • Solution: Perform a cytotoxicity assay (like the one described above) to precisely determine the cytotoxic concentration range. For mechanistic studies, use concentrations below this toxic threshold.[7]

  • Possible Cause 2: Solvent Toxicity. The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is non-toxic for your cells, typically at or below 0.1%.[7] Dilute your stock solution further in the medium so that a smaller volume is needed. Always run a vehicle control with the highest DMSO concentration.

Issue 3: My results are inconsistent between experiments (e.g., fluctuating IC50 values).

  • Possible Cause 1: Compound Precipitation. this compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.

    • Solution: Visually inspect your prepared dilutions for any signs of precipitation before adding them to the cells. If solubility is an issue, consider using a formulation with enhanced solubility or adjusting the stock concentration.[9]

  • Possible Cause 2: Cell Health and Passage Number. Cells that are unhealthy, have been passaged too many times, or are overly confluent can respond differently to stimuli.[8][15]

    • Solution: Use cells from a consistent and low passage number. Always ensure cells are healthy and in the log growth phase when starting an experiment. Do not allow cultures to become over-confluent.[14][15]

  • Possible Cause 3: Inconsistent Seeding Density or Pipetting. Variations in the number of cells seeded per well or inaccuracies in pipetting reagents can lead to significant variability.[15][16]

    • Solution: Ensure thorough mixing of the cell suspension before plating to get a uniform cell density. Use calibrated pipettes and be consistent with your technique.[15]

G start Start: Inconsistent Results q1 Is compound fully dissolved in media? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is compound stock stable and fresh? a1_yes->q2 s1 Solution: Check for precipitation. Prepare fresh dilutions. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are cells healthy & at low passage number? a2_yes->q3 s2 Solution: Use a new aliquot. Avoid freeze-thaw cycles. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are assay parameters (seeding, timing) consistent? a3_yes->q4 s3 Solution: Use cells in log-phase. Maintain consistent passage. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Review protocol for other variables. a4_yes->end_node s4 Solution: Standardize cell density. Calibrate pipettes. a4_no->s4

Caption: Troubleshooting decision tree for inconsistent experimental results.

Mechanism of Action & Signaling Pathways

Understanding the molecular pathways affected by this compound can help in designing more targeted assays. Studies on safflower extracts suggest that their anti-cancer effects may be mediated through the induction of apoptosis. One proposed mechanism involves the regulation of the SIRT1/FoxO1 signaling pathway.[17] this compound may promote the deacetylation of FoxO1, leading to changes in the expression of apoptosis-related proteins like Bax and Bcl-2, ultimately influencing cell fate.[17]

G cluster_outcomes Cellular Outcomes This compound This compound sirt1 SIRT1 (Deacetylase) This compound->sirt1 Activates? foxo1_ac Acetylated FoxO1 (Inactive) sirt1->foxo1_ac Deacetylates foxo1_deac Deacetylated FoxO1 (Active) foxo1_ac->foxo1_deac apoptosis Apoptosis foxo1_ac->apoptosis survival Cell Survival Genes foxo1_deac->survival

Caption: Proposed signaling pathway involving this compound and FoxO1.

References

Technical Support Center: Strategies to Minimize Carthamidin Auto-oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of Carthamidin auto-oxidation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its auto-oxidation a concern?

A1: this compound is a yellow pigment found in the florets of safflower (Carthamus tinctorius L.). It is a water-soluble quinochalcone C-glycoside. Its auto-oxidation is a significant concern because it leads to the degradation of the molecule, resulting in a loss of its characteristic color and potential alteration of its biological activity. This degradation can impact experimental results, leading to inaccuracies in quantification and functional assays.

Q2: What are the primary factors that promote this compound auto-oxidation?

A2: The main factors that contribute to the auto-oxidation of this compound are:

  • pH: this compound is more stable in acidic conditions and less stable in neutral to alkaline conditions.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1]

  • Light: Exposure to light, particularly UV irradiation, can promote the degradation of this compound.[1]

  • Oxygen: The presence of oxygen is a key driver of auto-oxidation.

  • Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: What are the visible signs of this compound auto-oxidation?

A3: The most noticeable sign of this compound auto-oxidation is a change in the color of the solution. The vibrant yellow color will fade or change as the chromophore of the molecule is altered. During the natural maturation of the safflower flower, the yellow this compound is converted to the red pigment, carthamin, through an oxidation reaction.[2]

Q4: How can I monitor the degradation of this compound during my experiments?

A4: Degradation can be monitored using spectrophotometric and chromatographic methods. A UV-Vis spectrophotometer can be used to measure the change in absorbance at the maximum wavelength of this compound. High-Performance Liquid Chromatography (HPLC) is a more precise method to separate and quantify intact this compound from its degradation products.[3][4][5][6]

Troubleshooting Guide

Issue 1: Rapid loss of yellow color in this compound solution during extraction.
Potential Cause Troubleshooting Step Expected Outcome
High pH of extraction solvent Use a slightly acidic buffer (pH 3.0-5.0) for extraction.[1] Distilled water can also be used for initial extraction of the yellow pigment.[7]Slower degradation of this compound and better preservation of the yellow color.
Elevated temperature during extraction Perform the extraction at room temperature or on ice. Avoid heating the extraction mixture.Reduced thermal degradation of this compound.
Exposure to light Conduct the extraction in amber-colored glassware or wrap the container with aluminum foil to protect it from light.[1]Minimized photodegradation of the molecule.
Presence of oxidative enzymes Consider a blanching step for fresh plant material to deactivate enzymes before extraction.Reduced enzymatic oxidation of this compound.
Issue 2: this compound degrades in the aqueous buffer during an assay.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate buffer pH Adjust the buffer to an acidic pH (ideally below 5.0) where this compound is more stable.[1]Increased half-life of this compound in the assay medium.
Dissolved oxygen in the buffer Degas the buffer by sparging with an inert gas like nitrogen or argon before use.Reduced rate of oxygen-dependent auto-oxidation.
Presence of catalytic metal ions Add a chelating agent such as EDTA to the buffer to sequester metal ions.Inhibition of metal-catalyzed oxidation.
Extended incubation at room temperature Minimize the duration of the assay or perform incubations at a lower temperature if the protocol allows.Slower degradation kinetics.
Issue 3: Inconsistent results in quantitative analysis of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample preparation Prepare samples immediately before analysis. If storage is necessary, store at low temperatures (-20°C or below) in the dark and under an inert atmosphere.[8]Improved consistency and accuracy of quantitative measurements.
Co-elution with degradation products in HPLC Optimize the HPLC method to ensure good separation of the this compound peak from any degradation products. This may involve adjusting the mobile phase composition, gradient, or column type.[5][6]Accurate quantification of the intact this compound.
Use of inappropriate solvents Use high-purity, degassed solvents for sample dilution and mobile phases. Some studies have shown that natural deep eutectic solvents (NADES) can enhance the stability of safflower pigments compared to water or ethanol (B145695) solutions.[9][10]Reduced solvent-induced degradation and improved stability.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on the Stability of Safflower Yellow Pigments (including this compound)

pHTemperature (°C)Degradation KineticsActivation Energy (kcal/mol)Reference
3.070-90First-order-[1]
5.070-90First-order17.0 - 20.1[1]
Neutral & Alkaline70-90Not simple first-order-[1]

Note: this compound is reported to be more stable at acidic pH.[1]

Table 2: Antioxidant Activity of this compound Extracts

AssayActivity RangeStandardReference
Total Antioxidant Activity0.188 - 0.532 mg AAE/g dwAscorbic Acid[11]
Reducing Power0.649 - 0.965 mg AAE/g dwAscorbic Acid[11]
DPPH Radical Scavenging (IC50)~43 µg GAE/mL (for a specific extract)Ascorbic Acid[11]

AAE: Ascorbic Acid Equivalents; dw: dry weight; GAE: Gallic Acid Equivalents.

Experimental Protocols

Protocol 1: Extraction of this compound from Safflower Florets

This protocol is adapted from methods described for the extraction of safflower pigments.[7][12][13]

  • Sample Preparation: Use 1 gram of finely powdered dry safflower florets.

  • Extraction:

    • Suspend the powder in 20 mL of distilled water.

    • Stir the suspension for 30 minutes at room temperature, protected from light.

  • Centrifugation:

    • Centrifuge the mixture at 3500 rpm for 15 minutes.

  • Collection:

    • Carefully collect the supernatant containing the water-soluble this compound.

    • Store the extract at 4°C in the dark for short-term storage or at -20°C for longer-term storage.

Protocol 2: Assessing this compound Stability at Different pH Values

This protocol outlines a general procedure to evaluate the stability of a this compound solution.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound extract.

    • Dilute the stock solution in each of the prepared buffers to a final concentration suitable for spectrophotometric or HPLC analysis.

  • Incubation:

    • Transfer the solutions into amber vials to protect from light.

    • Incubate the vials at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Analyze the samples immediately by UV-Vis spectrophotometry (measuring absorbance at the λmax of this compound) or by a stability-indicating HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) at each pH.[3]

Visualizations

Experimental_Workflow_for_Carthamidin_Extraction start Start: Dry Safflower Florets powder Grind to Fine Powder start->powder extract Suspend in Distilled Water (20 mL per 1g) powder->extract stir Stir for 30 min (Room Temperature, Dark) extract->stir centrifuge Centrifuge at 3500 rpm (15 min) stir->centrifuge supernatant Collect Supernatant (Aqueous this compound Extract) centrifuge->supernatant storage Store at 4°C (short-term) or -20°C (long-term) supernatant->storage end End: Purified this compound Extract storage->end Logic_Diagram_for_Minimizing_Carthamidin_Auto_oxidation goal Goal: Minimize This compound Auto-oxidation sub_goal1 Control Environmental Factors goal->sub_goal1 sub_goal2 Chemical Stabilization goal->sub_goal2 sub_goal3 Proper Handling & Storage goal->sub_goal3 factor1 Low Temperature (e.g., on ice, 4°C) sub_goal1->factor1 factor2 Protection from Light (Amber vials, foil) sub_goal1->factor2 factor3 Inert Atmosphere (Nitrogen/Argon) sub_goal1->factor3 chem1 Acidic pH (pH 3-5) sub_goal2->chem1 chem2 Add Antioxidants (e.g., Ascorbic Acid, GSH) sub_goal2->chem2 chem3 Add Chelating Agents (e.g., EDTA) sub_goal2->chem3 handle1 Use Degassed Solvents sub_goal3->handle1 handle2 Minimize Headspace in Vials sub_goal3->handle2 handle3 Store Frozen (-20°C or -80°C) sub_goal3->handle3

References

Overcoming low signal-to-noise ratio in Carthamidin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal-to-noise ratios in Carthamidin detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound, a key water-soluble yellow pigment from safflower (Carthamus tinctorius L.), belongs to the quinochalcone C-glycoside class of flavonoids.[1] Detection can be challenging due to its susceptibility to degradation under certain conditions and the complexity of the matrices from which it is often extracted (e.g., plant tissues, biological fluids). These factors can lead to low signal intensity and high background noise.

Q2: What are the common analytical methods for this compound detection?

A2: The most common methods for the detection and quantification of this compound and other safflower pigments are High-Performance Liquid Chromatography with UV-Visible or Diode Array Detection (HPLC-UV/DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Spectrophotometric methods are also used for quantification, particularly for total yellow pigment content.[3]

Q3: My this compound signal is degrading over time. What are the stability issues I should be aware of?

A3: this compound (often referred to as safflower yellow) is sensitive to light, pH, and temperature. Understanding its stability is crucial for maintaining signal integrity. This compound is more stable than the red pigment, carthamin, at various temperatures and pH levels.[4] However, it is more susceptible to degradation under light exposure.[4][5] For optimal stability, it is recommended to protect samples from light and maintain an acidic pH.[4]

Q4: What is a typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for safflower yellow pigments?

A4: The LOD and LOQ can vary significantly depending on the specific compound, analytical instrument, and matrix. For Hydroxysafflor yellow A (HSYA), a major component of safflower yellow, a densitometric HPTLC method has reported an LOD of 59 ng and an LOQ of 169 ng.[5] While specific data for this compound is limited, the table below provides representative values for HSYA and typical ranges for flavonoids using other techniques.

Quantitative Data Summary

Table 1: Stability Comparison of Safflower Pigments

ConditionThis compound (Safflower Yellow) StabilityCarthamin (Red Pigment) StabilityReference(s)
Temperature More stableLess stable[4][5]
pH More stable, particularly in acidic conditionsLess stable, optimal at pH 3-5.5[4][5]
Light Less stable, degrades under UV and visible lightMore stable[5]

Table 2: Representative Performance Characteristics for Safflower Yellow Pigment Analysis

ParameterHPTLC (HSYA)HPLC-DAD (Typical Flavonoids)LC-MS/MS (Typical Flavonoids)Reference(s)
Limit of Detection (LOD) 59 ng0.03 mg/mL0.741 ng/mL[5][6][7]
Limit of Quantitation (LOQ) 169 ng0.1 mg/mL2.471 ng/mL[5][6][7]
Linearity (R²) > 0.999> 0.99> 0.999[5][7][8]
Recovery > 95%80-120%85-115%[5][8]

Note: Data for HPTLC is specific to Hydroxysafflor yellow A (HSYA). HPLC-DAD and LC-MS/MS values are representative for flavonoid compounds and may vary.

Troubleshooting Guides

Problem 1: Low Signal Intensity or No Detectable Peak for this compound

Possible CauseSuggested Solution(s)
Sample Degradation ∙ Protect samples from light at all stages of preparation and analysis.[5] ∙ Maintain an acidic pH for aqueous solutions.[4] ∙ Avoid high temperatures during extraction and storage.
Inefficient Extraction ∙ For this compound (water-soluble), use distilled water or aqueous methanol (B129727) for extraction.[3] ∙ Ensure the plant material is finely powdered to maximize surface area. ∙ Optimize extraction time and temperature; sonication can improve efficiency.
Sub-optimal HPLC-UV/DAD Parameters ∙ Ensure the detection wavelength is set to the absorption maximum for this compound (around 405 nm).[9] ∙ Check the lamp intensity of the UV detector. ∙ Optimize mobile phase composition to ensure good peak shape and retention.
Ion Suppression (LC-MS) ∙ This is a common matrix effect where co-eluting compounds interfere with the ionization of this compound. ∙ Improve sample cleanup using Solid-Phase Extraction (SPE). ∙ Modify the chromatographic method to separate this compound from interfering compounds.

Problem 2: High Baseline Noise in the Chromatogram

Possible CauseSuggested Solution(s)
Contaminated Mobile Phase ∙ Use high-purity HPLC or LC-MS grade solvents and additives. ∙ Filter and degas the mobile phase before use.
Detector Instability ∙ Allow the detector lamp to warm up and stabilize before analysis. ∙ Check for leaks in the flow cell.
Contaminated HPLC System ∙ Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. ∙ Use a guard column to protect the analytical column from strongly retained matrix components.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Possible CauseSuggested Solution(s)
Column Overload ∙ Dilute the sample or reduce the injection volume.
Secondary Interactions ∙ Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress silanol (B1196071) interactions on the column.
Column Degradation ∙ Replace the analytical column or guard column if it is old or has been exposed to harsh conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Safflower Florets

This protocol is adapted from methods described for the extraction of water-soluble safflower yellow pigments.[2][10]

  • Sample Preparation: Weigh 1 gram of finely powdered dry safflower florets.

  • Initial Extraction: Suspend the powder in 20 mL of distilled water in a conical flask.

  • Agitation: Stir the suspension at room temperature for 30 minutes.

  • Separation: Centrifuge the mixture at 3500 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant, which contains the water-soluble this compound.

  • Repeat Extraction: Repeat steps 2-5 on the pellet one or two more times to maximize yield and pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

  • Storage: Store the extract in a dark vial at 4°C and analyze as soon as possible.

Protocol 2: Assessment and Mitigation of Matrix Effects

Matrix effects, such as ion suppression or enhancement in LC-MS, are a major cause of low signal-to-noise and inaccurate quantification. This protocol describes the post-extraction spike method to assess matrix effects.

  • Prepare Analyte Standard: Prepare a standard solution of this compound (or a related safflower yellow standard like HSYA) in the initial mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (a sample that does not contain this compound) using the same extraction protocol as your study samples.

  • Post-Extraction Spike: Add a known amount of the this compound standard to the blank matrix extract to achieve the same final concentration as the analyte standard (e.g., 100 ng/mL).

  • Analysis: Analyze both the analyte standard (in mobile phase) and the post-extraction spike sample by LC-MS.

  • Calculate Matrix Effect (%ME): %ME = ( (Peak Area in Matrix Spike) / (Peak Area in Standard) - 1 ) * 100

    • A %ME value close to zero indicates minimal matrix effect.

    • A negative %ME indicates ion suppression.

    • A positive %ME indicates ion enhancement.

  • Mitigation Strategies (if %ME is significant, e.g., > ±20%):

    • Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds.

    • Dilute the Sample: Dilute the sample extract to reduce the concentration of matrix components.

    • Use Matrix-Matched Calibration: Prepare calibration standards in the blank matrix extract to compensate for the effect.

    • Use an Internal Standard: If available, use a stable isotope-labeled internal standard for the most reliable correction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_troubleshoot Signal Evaluation & Troubleshooting cluster_mitigation Mitigation Strategies s1 Safflower Florets (or other matrix) s2 Extraction (Protocol 1) s1->s2 s3 Filtration (0.45 µm) s2->s3 a1 HPLC-UV/DAD or LC-MS/MS Analysis s3->a1 a2 Data Acquisition a1->a2 t1 Assess S/N Ratio a2->t1 t2 S/N > 10? t1->t2 t3 Quantification t2->t3 Yes t4 Troubleshoot t2->t4 No m1 Optimize Sample Prep (e.g., SPE) t4->m1 m2 Optimize Method (Chromatography, MS) t4->m2 m3 Use Matrix-Matched Calibrants t4->m3 m1->a1 Re-analyze m2->a1 Re-analyze m3->a1 Re-analyze

Caption: Experimental workflow for this compound detection and troubleshooting.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress ox_stress Oxidative Stress (e.g., from ox-LDL) foxo1 FoxO1 ox_stress->foxo1 Activates (Acetylation) safflower Safflower Components (including this compound) sirt1 SIRT1 safflower->sirt1 Activates bcl2 Bcl-2 (Anti-apoptotic) safflower->bcl2 Increases Expression sirt1->foxo1 Deacetylates bax Bax (Pro-apoptotic) foxo1->bax Promotes Transcription apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Proposed signaling pathway for the anti-apoptotic effects of safflower.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Carthamidin from other structurally similar flavonoids found in sources like safflower (Carthamus tinctorius).

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound.

Issue 1: Poor Resolution or Co-elution of this compound with Other Flavonoids

  • Question: My High-Performance Liquid Chromatography (HPLC) analysis shows poor separation between this compound and other flavonoid peaks. What steps can I take to improve resolution?

    Answer: Poor resolution is a common challenge when separating structurally similar flavonoids.[1][2] Several factors can be adjusted to enhance separation:

    • Optimize Mobile Phase Composition: The choice of organic solvent and the use of acidic modifiers are critical.[1]

      • Solvent Choice: Acetonitrile (B52724) is often preferred over methanol (B129727) for better separation efficiency of flavonoids.[2]

      • Acidic Modifier: Adding a small percentage (e.g., 0.1%) of formic acid or acetic acid to the aqueous mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol (B1196071) groups on the stationary phase.[1]

      • Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased over time, is generally more effective for separating complex mixtures of flavonoids than an isocratic elution.[3]

    • Adjust Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1][4] However, be mindful of the thermal stability of your analytes.

    • Reduce Flow Rate: Lowering the flow rate allows for more interaction between the analytes and the stationary phase, which can improve the separation of closely eluting compounds.[2][3]

    • Column Selection: Ensure you are using a high-resolution column, such as one packed with smaller particles (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC). A C18 column is a good starting point for reversed-phase separation of flavonoids.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: The peaks in my chromatogram are showing significant tailing. What is the cause and how can I fix it?

    Answer: Peak tailing can compromise resolution and the accuracy of quantification.[1] Common causes and solutions include:

    • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the polar functional groups of flavonoids, causing tailing.

      • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1] Using an end-capped column can also minimize these interactions.

    • Column Contamination: Contaminants from previous injections can interact with your analytes.[1][2]

      • Solution: Flush the column with a strong solvent to remove any adsorbed compounds.[1][2]

    • Column Overload: Injecting too much sample can lead to peak distortion.[1]

      • Solution: Try reducing the injection volume or diluting your sample.[1]

  • Question: My this compound peak is fronting. What could be the issue?

    Answer: Peak fronting is less common than tailing but can occur under certain conditions:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the peak to front.[1][2]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1][2]

    • Column Overload: Severe mass overload can also lead to peak fronting.[2]

      • Solution: Decrease the injection volume or the concentration of your sample.[2]

Issue 3: Inconsistent Retention Times

  • Question: I am observing shifts in the retention times for my flavonoid standards and samples between runs. What could be the cause?

    Answer: Inconsistent retention times can make peak identification difficult and affect the reliability of your method.[3] Potential causes include:

    • Insufficient Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.[3]

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[2]

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[2]

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[2]

      • Solution: Perform regular pump maintenance and check for leaks to ensure a steady flow.[2]

    • Mobile Phase Degradation: The composition of the mobile phase can change over time due to evaporation of volatile components.

      • Solution: Prepare fresh mobile phase daily.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC separation method for this compound and related flavonoids?

    A1: A good starting point is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[1][3] Begin with a gradient that starts with a low percentage of Solvent B and gradually increases. A flow rate of 1.0 mL/min and a column temperature of 30-40°C are common starting parameters.[1][2]

  • Q2: How can I move from an analytical HPLC method to a preparative scale for isolating this compound?

    A2: Scaling up from an analytical to a preparative method involves more than just increasing the sample size. Key considerations include:

    • Column Choice: Use a preparative column with the same stationary phase chemistry as your analytical column to maintain selectivity.[6]

    • Loading Capacity: You will need to determine the maximum amount of sample that can be loaded onto the preparative column without significant loss of resolution. This often involves performing loading studies.

    • Flow Rate and Gradient Adjustment: The flow rate will need to be increased proportionally to the column diameter. The gradient profile may also need to be adjusted to maintain separation.

    • Sample Injection: For preparative HPLC, the sample is often dissolved in a solvent weaker than the mobile phase to avoid peak distortion.[6]

  • Q3: Can I use column chromatography for the initial purification of this compound from a crude extract?

    A3: Yes, column chromatography is a valuable technique for the initial fractionation of crude extracts to enrich for flavonoids before further purification by preparative HPLC. Common stationary phases for flavonoid separation include silica (B1680970) gel, Sephadex LH-20, and macroporous resins.[7]

  • Q4: My compound seems to be degrading on the silica gel column. What are my options?

    A4: If you suspect your compound is unstable on silica gel, you can try a few alternatives.[8] You could use a less acidic stationary phase like alumina (B75360) or a bonded-phase silica.[8] Another option is to use a different chromatographic technique altogether, such as counter-current chromatography, which avoids solid stationary phases.

Data Presentation

Table 1: Example HPLC Method Parameters for Flavonoid Separation

ParameterValueReference
Column C18, 4.6 x 250 mm, 5 µm[9]
Mobile Phase A Water with 0.2 mol/L NaClO4 and 0.2‰ HClO4[9]
Mobile Phase B Methanol[9]
Flow Rate 0.8 mL/min[9]
Detection Wavelength 375 nm[9]
Column Temperature Maintained at a constant temperature (e.g., 35°C)[10]

Note: This table provides an example of a published method for separating flavonoids from Carthamus tinctorius and can serve as a starting point for developing a method for this compound.

Table 2: Quantitative Data for a Validated HPLC Method for Flavonoid Isomers

ParameterOrientinIsoorientinVitexinIsovitexinRutinReference
Linearity (r²) 0.99990.99990.99990.99990.9999[4]
Range (µg/mL) 6.25-100.006.25-100.006.25-100.006.25-100.006.25-100.00[4]
LOD (µg/mL) 0.250.270.240.260.30[4]
LOQ (µg/mL) 0.760.820.730.790.91[4]
Recovery (%) 96.67-103.6096.67-103.6096.67-103.6096.67-103.6096.67-103.60[4]

Note: This data from a study on flavonoid isomers in buckwheat sprouts demonstrates the performance characteristics of a well-developed HPLC method.

Experimental Protocols

Protocol 1: General Method for Flavonoid Extraction from Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., safflower petals) and grind it into a fine powder.[3]

  • Extraction: Macerate a known weight of the powdered material (e.g., 1 g) with a suitable solvent (e.g., 20 mL of 80% methanol) in a flask.[3]

  • Enhancement: Use sonication or shaking for a specified time (e.g., 30-60 minutes) to improve extraction efficiency.[3]

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: General Analytical HPLC Method Development for Flavonoid Separation

  • Column: Select a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

    • Filter and degas all solvents before use.[4]

  • Gradient Elution: Start with a linear gradient, for example:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: Hold at 90% B

    • 40-45 min: 90-10% B

    • 45-50 min: Hold at 10% B for column re-equilibration.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, and 350 nm) to identify the optimal wavelength for detecting this compound and related flavonoids.

  • Injection: Inject a small volume (e.g., 10 µL) of the dissolved extract.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, and temperature to improve the resolution of the target peaks.

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Scale-up start Define Separation Goal (Isolate this compound) lit_review Literature Review (Similar Compounds) start->lit_review sample_prep Sample Preparation (Extraction & Filtration) lit_review->sample_prep col_select Column & Stationary Phase Selection (e.g., C18) sample_prep->col_select mob_phase_select Mobile Phase Screening (A/B) col_select->mob_phase_select gradient_opt Gradient Optimization mob_phase_select->gradient_opt other_params Optimize Other Parameters (Flow Rate, Temperature) gradient_opt->other_params validation Method Validation (Linearity, Precision, Accuracy) other_params->validation scale_up Scale-up to Preparative HPLC validation->scale_up purification Purification & Fraction Collection scale_up->purification end Isolated this compound purification->end

Caption: A workflow for developing a method for the separation of this compound.

HPLCTroubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome problem Poor Resolution or Co-elution check_system Check System Suitability & Column Health problem->check_system opt_mobile Optimize Mobile Phase (Solvent, pH, Gradient) check_system->opt_mobile opt_temp Adjust Column Temperature opt_mobile->opt_temp opt_flow Reduce Flow Rate opt_temp->opt_flow outcome Improved Separation opt_flow->outcome

Caption: A troubleshooting guide for poor resolution in HPLC analysis.

References

Technical Support Center: Ensuring Reproducibility in Carthamidin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of Carthamidin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a tetrahydroxyflavanone, a type of flavonoid naturally occurring in safflower (Carthamus tinctorius)[1][2]. It is a key precursor in the biosynthesis of other flavonoids and contributes to the pigmentation of the plant[2]. Traditionally, safflower extracts containing this compound have been used in medicine and as natural colorants[3][4]. Its potential biological activities, including antimicrobial and anti-proliferative effects, make it a compound of interest for further research[2].

Q2: We are observing significant batch-to-batch variation in our this compound's bioactivity. What could be the cause?

A2: Batch-to-batch variation in the bioactivity of natural products like this compound is a common challenge. The primary causes often include:

  • Purity and Integrity of the Compound: The purity of this compound can vary between suppliers or even batches from the same supplier. Impurities can have their own biological effects, leading to inconsistent results. It is crucial to verify the purity of each batch, for instance using HPLC analysis.

  • Solubility Issues: this compound, like many flavonoids, may have limited aqueous solubility. Inconsistent dissolution can lead to variations in the effective concentration in your assays.

  • Storage and Handling: Improper storage can lead to degradation of the compound. This compound should be stored according to the supplier's instructions, typically protected from light and moisture.

Q3: How can we ensure consistent results in our cell-based assays with this compound?

A3: Consistency in cell-based assays is paramount for reproducible data. Here are some key considerations:

  • Cell Line Authentication and Health: Ensure your cell lines are authenticated and free from mycoplasma contamination. Use cells within a consistent and low passage number range for your experiments.

  • Standardized Cell Seeding: Variations in cell density can significantly impact assay results. Implement a strict protocol for cell counting and seeding to ensure uniform cell numbers across all wells and experiments.

  • Assay Protocol Consistency: Adhere strictly to a standardized protocol for all steps of the assay, including incubation times, reagent concentrations, and washing procedures. Even minor deviations can introduce variability.

  • Use of Controls: Always include appropriate controls in your experiments. This includes vehicle controls (the solvent used to dissolve this compound, e.g., DMSO), positive controls (a compound with a known effect), and negative controls (untreated cells).

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)

Problem: You are observing significant variability in the IC50 values of this compound across different experiments.

Potential Cause Troubleshooting Step
Inaccurate Cell Seeding Implement a rigorous cell counting method (e.g., trypan blue exclusion) and ensure even cell distribution in the microplate.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Variable Incubation Times Strictly adhere to the predetermined incubation times for both drug treatment and assay reagent addition.
Incomplete Dissolution of Formazan (B1609692) Crystals Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.
Interference from Phenol (B47542) Red or Serum If your media contains phenol red or serum, these can interfere with absorbance readings. Use appropriate background controls containing media without cells[5][6].
Cell Line and Calculation Method Differences Be aware that IC50 values can vary between different cell lines and the method used for calculation. Consistency in these factors is key for reproducibility[7].
Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Appropriate cell culture medium and supplements

  • Adherent or suspension cells

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[8].

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Absorbance Reading: Mix thoroughly to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[8].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Guide 2: Non-reproducible Results in Western Blotting for Signaling Pathway Analysis

Problem: You are seeing inconsistent protein expression levels when analyzing signaling pathways affected by this compound.

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Optimize and standardize your lysis buffer and protein extraction protocol. Ensure consistent protein quantification for all samples[9][10].
Variable Gel Electrophoresis Use pre-cast gels for better consistency or take extra care when casting your own. Ensure equal loading amounts of protein in each lane[11].
Inefficient Protein Transfer Ensure proper sandwich assembly and remove any air bubbles between the gel and the membrane. Use a reversible total protein stain to confirm successful transfer[10].
Suboptimal Antibody Concentrations Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal without high background.
Inappropriate Blocking Test different blocking buffers (e.g., BSA, non-fat milk) as some may interfere with the detection of certain proteins, especially phosphoproteins[11].
Lack of Proper Normalization Normalize your protein of interest to a stable housekeeping protein (e.g., GAPDH, β-actin) or use total protein normalization to account for loading variations.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate a general workflow for troubleshooting and a hypothetical signaling pathway that could be investigated.

G cluster_0 Troubleshooting Workflow for Inconsistent Bioactivity A Inconsistent Results Observed B Verify this compound Purity and Stability A->B C Standardize Cell Culture Conditions A->C D Optimize Assay Protocol A->D E Review Data Analysis A->E F Reproducible Results Achieved B->F C->F D->F E->F G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits NFkB NF-κB ROS->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Carthamidin and Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the antioxidant properties of two flavonoids, Carthamidin and Naringenin, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their respective antioxidant capacities, supported by experimental data, to inform future research and therapeutic applications.

Introduction

This compound, a flavonoid found in safflower (Carthamus tinctorius), and Naringenin, abundant in citrus fruits, are both recognized for their potential health benefits, largely attributed to their antioxidant activities. This guide offers a side-by-side comparison of their efficacy in combating oxidative stress, detailing the underlying mechanisms and providing quantitative data from various antioxidant assays.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and Naringenin have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration required to scavenge 50% of free radicals), are summarized below. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 ValueReference
This compound DPPH~42.94 µg/mL (extract)[1]
Naringenin DPPH264.44 µM
ABTS282 µg/mL[2]
Hydroxyl Radical251.1 µM
Superoxide Radical360.03 µM
Hydrogen Peroxide358.5 µM

Note: The available data for this compound is from an extract of safflower florets, which may not represent the activity of the pure compound. One study reported that a mixture of this compound and isothis compound exhibited a 12.5-fold higher DPPH scavenging activity than Naringenin, suggesting this compound's potent antioxidant potential.[3]

Mechanisms of Antioxidant Action

Both this compound and Naringenin exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways.

Naringenin has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, Naringenin enhances the endogenous antioxidant defense system.[5] Furthermore, Naringenin can modulate the NF-κB signaling pathway, which is involved in inflammatory responses often linked to oxidative stress.[6]

This compound , as a component of safflower extract, is also implicated in the modulation of the Nrf2 signaling pathway. Studies on safflower extracts have demonstrated the upregulation of Nrf2 and its downstream target, HO-1, leading to cellular protection against oxidative stress.[7][8] This suggests that this compound likely contributes to the antioxidant effects of safflower through the activation of this critical cytoprotective pathway.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antioxidant signaling pathways for Naringenin and the inferred pathway for this compound based on evidence from safflower extracts.

Naringenin_Antioxidant_Pathway cluster_nrf2 Nrf2 Activation cluster_nfkb NF-κB Inhibition Naringenin Naringenin ROS Reactive Oxygen Species (ROS) Naringenin->ROS scavenges Nrf2 Nrf2 Naringenin->Nrf2 promotes dissociation NFkB NF-κB Naringenin->NFkB inhibits ROS->Nrf2 inhibits Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection leads to Inflammation Inflammation NFkB->Inflammation promotes

Caption: Naringenin's antioxidant and anti-inflammatory signaling pathways.

Carthamidin_Antioxidant_Pathway cluster_nrf2 Inferred Nrf2 Activation This compound This compound (in Safflower Extract) ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges Nrf2 Nrf2 This compound->Nrf2 promotes dissociation ROS->Nrf2 inhibits Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Inferred antioxidant signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow Diagram:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound solutions A->C B Prepare serial dilutions of This compound and Naringenin B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage inhibition and determine IC50 value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.[9]

  • Sample Preparation: Stock solutions of this compound and Naringenin are prepared in a suitable solvent (e.g., methanol or DMSO). Serial dilutions are then made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[9]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Workflow Diagram:

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix diluted ABTS•+ solution with test compound solutions B->D C Prepare serial dilutions of This compound and Naringenin C->D E Incubate for a specific time (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate percentage inhibition and determine IC50 value F->G

Caption: Experimental workflow for the ABTS radical scavenging assay.

Protocol:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Stock solutions of this compound and Naringenin are prepared and serially diluted.

  • Reaction Mixture: A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a defined time, typically around 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined from a dose-response curve.

Conclusion

Both this compound and Naringenin demonstrate significant antioxidant properties. Naringenin's antioxidant activity is well-documented with a considerable amount of quantitative data and a clear understanding of its mechanistic action through the Nrf2 and NF-κB pathways. While direct quantitative data for pure this compound is less available, evidence from safflower extracts strongly suggests its potent antioxidant capacity, likely operating through a similar Nrf2-mediated mechanism. Further research is warranted to establish a more direct comparison of the antioxidant efficacy of pure this compound and to fully elucidate its molecular targets. This guide provides a foundational comparison to aid researchers in the selection and investigation of these promising natural compounds for therapeutic development.

References

Carthamidin vs. Other Safflower Flavonoids: A Comparative Study on Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of carthamidin against other prominent flavonoids found in safflower (Carthamus tinctorius L.), including hydroxysafflor yellow A (HSYA), kaempferol, quercetin, and rutin (B1680289). The comparison focuses on their antioxidant and anti-inflammatory properties, supported by available experimental data. Detailed methodologies for key in vitro assays are provided to facilitate reproducibility and further investigation.

Introduction to Safflower Flavonoids

Safflower is a rich source of various flavonoids, which are major contributors to its medicinal properties, including the promotion of blood circulation, and anti-inflammatory and antioxidant effects. This compound, a tetrahydroxyflavanone, is a key yellow pigment in safflower. Other significant flavonoids include HSYA, a water-soluble quinochalcone C-glycoside, and the flavonols kaempferol, quercetin, and rutin. This guide aims to delineate the comparative bioactivities of these compounds to aid in research and drug development efforts.

Comparative Analysis of Bioactivity

The therapeutic potential of safflower flavonoids is largely attributed to their antioxidant and anti-inflammatory capacities. This section presents a quantitative comparison of these activities.

Antioxidant Activity

The antioxidant potential of these flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this assessment, with the results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

FlavonoidDPPH Radical Scavenging Activity (IC50)Source
This compound 35.03 - 160.604 µg/mL (across different safflower varieties)
Hydroxysafflor Yellow A (HSYA) Lower than Safflor Yellow A (qualitative comparison)
Kaempferol --
Quercetin --
Rutin --
Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

FlavonoidAnti-inflammatory Activity (IC50 for NO Inhibition)Key Mechanisms of ActionSource
This compound Data not available-
Hydroxysafflor Yellow A (HSYA) Dose-dependent reduction in NO productionInhibition of NF-κB and JAK2/STAT3 signaling pathways.
Kaempferol Dose-dependent reduction in NO and pro-inflammatory cytokines (TNF-α, IL-6)Inhibition of MAPK/NF-κB signaling pathway.
Quercetin Significant inhibition of NO production (e.g., at 1.0 nM in nasal epithelial cells)Inhibition of iNOS expression, NF-κB, and STAT6 activation.
Rutin Dose-dependent reduction in NO and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Inhibition of NF-κB and MAPK signaling pathways.

Note: IC50 values for anti-inflammatory activities are highly dependent on the experimental model and conditions. The data presented provides a general comparison of the inhibitory potential of these flavonoids.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of safflower flavonoids by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Test compounds (this compound, HSYA, etc.) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to

Validating the Anti-inflammatory Effects of Carthamidin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. Carthamidin, a flavonoid derived from the safflower plant (Carthamus tinctorius), has emerged as a compound of interest. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and its related compounds, benchmarked against established anti-inflammatory agents in various animal models. The data presented herein is collated from preclinical studies to offer an objective overview of its therapeutic potential.

While direct studies on "this compound" are limited, a significant body of research focuses on Hydroxysafflor yellow A (HSYA), the most abundant and bioactive flavonoid in Carthamus tinctorius.[1] This guide will primarily focus on HSYA as a representative compound to delineate the anti-inflammatory profile of flavonoids from this plant.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of HSYA has been evaluated in several animal models, demonstrating significant reductions in key inflammatory markers. These effects are often compared to those of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac.

Compound/DrugAnimal ModelDosingKey FindingsReference
Hydroxysafflor yellow A (HSYA) Strike-induced acute soft tissue injury in rats16, 32, 64 mg/kg (intraperitoneal)Attenuated pathologic changes and significantly inhibited the increase in TNF-α, IL-1β, and IL-6 mRNA levels in muscle tissue.[2][2]
Hydroxysafflor yellow A (HSYA) High-fat diet-induced nonalcoholic fatty liver disease (NAFLD) in miceIntragastric administrationAlleviated liver inflammation and decreased hepatic mRNA and protein expression of NLRP3, Caspase-1, and IL-1β.[1][1]
Hydroxysafflor yellow A (HSYA) Chronic unpredicted mild stress (CUMS)-induced depression in rats-Reversed the CUMS-induced production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the brain.[3][3]
Indomethacin Carrageenan-induced paw edema in rats0.66-2 mg/kgInhibited carrageenan-induced paw edema.[4][4]
Diclofenac Carrageenan-induced paw edema in mice-Used as a standard drug for comparison, showing significant inhibitory activity in carrageenan-induced paw inflammation.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of HSYA's anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and highly reproducible model for assessing acute inflammation.[6][7]

  • Animals: Male Wistar rats or mice are typically used.

  • Procedure:

    • Animals are fasted overnight with ad libitum access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.[7]

    • The test compound (e.g., HSYA), a reference drug (e.g., indomethacin), or a vehicle is administered, usually orally or intraperitoneally.[7]

    • After a predetermined time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw to induce inflammation.[7]

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[7]

Strike-Induced Acute Soft Tissue Injury in Rats

This model simulates the pathology of clinical acute soft tissue injuries.[2]

  • Animals: Male Sprague-Dawley rats are used.

  • Procedure:

    • Rats are anesthetized.

    • A strike hammer is used to induce a soft tissue injury in the leg muscles.[2]

    • HSYA is administered intraperitoneally at various doses (16, 32, or 64 mg/kg) immediately after the injury.[2]

    • After 24 hours, blood and muscle tissue samples are collected.[2]

  • Analysis:

    • Plasma levels of IL-6, IL-1β, and TNF-α are measured by ELISA.[2]

    • Muscle tissue is analyzed for histopathological changes and the expression of inflammatory markers via immunohistochemistry and RT-PCR.[2]

Visualizing the Mechanism of Action

To understand how this compound and related compounds exert their anti-inflammatory effects, it is essential to visualize the molecular pathways involved. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by these compounds.

G cluster_0 Animal Model Preparation cluster_1 Experimental Groups cluster_2 Inflammation Induction & Treatment cluster_3 Data Collection & Analysis A Select Animal Model (e.g., Wistar Rats) B Acclimatization Period A->B C Control Group (Vehicle) B->C D Test Group (this compound/HSYA) B->D E Reference Group (e.g., Indomethacin) B->E F Administer Compound/ Vehicle C->F D->F E->F G Induce Inflammation (e.g., Carrageenan Injection) F->G H Measure Paw Edema at Timed Intervals G->H I Collect Tissue/Blood Samples G->I K Statistical Analysis (% Inhibition) H->K J Analyze Inflammatory Mediators (Cytokines, etc.) I->J J->K

Caption: Experimental workflow for in vivo anti-inflammatory validation.

The anti-inflammatory effects of HSYA are largely attributed to its ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways.

LPS Inflammatory Stimulus (e.g., LPS, Tissue Injury) TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines Induces Transcription HSYA This compound / HSYA HSYA->MAPK Inhibits HSYA->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by HSYA.

HSYA has been shown to inhibit the phosphorylation of p38 MAPK and the activation of NF-κB.[2] By blocking the degradation of IκBα, HSYA prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3][8]

Conclusion

The available evidence from animal models strongly suggests that flavonoids from Carthamus tinctorius, particularly Hydroxysafflor yellow A, possess significant anti-inflammatory properties. These effects are comparable to, and in some aspects, may offer advantages over, conventional NSAIDs. The mechanism of action appears to be rooted in the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in human inflammatory diseases. This guide provides a foundational comparison to aid researchers in the continued exploration and development of this compound-related compounds as novel anti-inflammatory agents.

References

A Comparative Analysis of Carthamidin and Isocarthamidin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carthamidin and Isothis compound, two structurally isomeric flavanones predominantly found in the florets of Safflower (Carthamus tinctorius), have garnered significant interest within the scientific community for their potential therapeutic applications.[1] This guide provides a comprehensive comparative analysis of their bioactivities, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their ongoing and future investigations.

I. Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Isothis compound. It is important to note that while data for this compound is more readily available, there is a comparative lack of specific bioactivity data for isolated Isothis compound, representing a significant area for future research.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueSource
This compoundDPPH Radical ScavengingData not available for isolated compound[2]
Isothis compoundDPPH Radical ScavengingData not available for isolated compound
This compound-containing extractDPPH Radical ScavengingVariable depending on extraction[2]

Note: While specific IC50 values for the pure compounds in a comparative DPPH assay were not identified in the literature, studies on safflower extracts containing this compound demonstrate significant antioxidant activity.[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayResultsSource
This compoundCarrageenan-induced paw edemaData not available for isolated compound
Isothis compoundCarrageenan-induced paw edemaData not available for isolated compound
Carthamus tinctorius extractCarrageenan-induced paw edemaDemonstrated significant inhibition of edema[3]

Note: Studies on extracts of Carthamus tinctorius, which contains both this compound and Isothis compound, have shown anti-inflammatory effects in animal models.[3] However, the specific contribution of each isomer to this activity has not been elucidated.

Table 3: Comparative Anticancer Activity against MCF-7 Breast Cancer Cells

CompoundAssayIC50 Value (µg/mL)Source
This compoundMTT Assay128.65[4][5]
Isothis compoundMTT AssayData not available

Note: this compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells with an IC50 value of 128.65 µg/mL.[4][5] Comparable data for Isothis compound is currently unavailable.

II. Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of test samples: Dissolve this compound and Isothis compound in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid is typically used as a positive control.

  • Reaction: In a 96-well microplate, add 100 µL of the test sample or standard to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the test sample at each concentration. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[2]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[3]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Groups: Divide the animals into control, standard (e.g., indomethacin-treated), and test groups (treated with this compound or Isothis compound at various doses).

  • Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Isothis compound (e.g., 10, 25, 50, 100, 200 µg/mL) for 24, 48, or 72 hours. A control group should be treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

III. Signaling Pathways and Molecular Mechanisms

Flavonoids, including this compound and Isothis compound, are known to exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-studied pathways in this context.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects. While specific studies on Isothis compound are lacking, it is plausible that it shares a similar mechanism of action with other flavonoids.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates Carthamidin_Isothis compound This compound / Isothis compound Carthamidin_Isothis compound->IKK_Complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and Isothis compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is often associated with cancer. Several flavonoids have been reported to modulate MAPK signaling, leading to the inhibition of cancer cell growth. The potential for this compound and Isothis compound to interact with this pathway warrants further investigation.

MAPK_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates & Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates Carthamidin_Isothis compound This compound / Isothis compound Carthamidin_Isothis compound->Raf Inhibits? Carthamidin_Isothis compound->MEK Inhibits? Carthamidin_Isothis compound->ERK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound and Isothis compound.

IV. Conclusion and Future Directions

The available evidence suggests that both this compound and Isothis compound are promising bioactive compounds. This compound has demonstrated notable anticancer activity against MCF-7 breast cancer cells. However, a significant knowledge gap exists regarding the specific bioactivities of Isothis compound. Direct comparative studies under standardized experimental conditions are crucial to fully elucidate the structure-activity relationship and therapeutic potential of these two isomers.

Future research should focus on:

  • Conducting direct comparative studies of this compound and Isothis compound for their antioxidant, anti-inflammatory, and anticancer activities using standardized assays.

  • Determining the IC50 values of Isothis compound against various cancer cell lines, including MCF-7.

  • Investigating the specific molecular mechanisms of action of both compounds, with a particular focus on their effects on the NF-κB and MAPK signaling pathways.

  • Evaluating the in vivo efficacy and safety of purified this compound and Isothis compound in animal models of inflammation and cancer.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing natural compounds.

References

Carthamidin vs. Ascorbic Acid: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of Carthamidin, a flavonoid pigment from safflower, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This analysis is based on available experimental data from in vitro antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the IC50 values of pure this compound are limited in the available literature. However, studies on safflower extracts, where this compound is a principal component, provide valuable insights by quantifying their antioxidant potential in terms of Ascorbic Acid Equivalents (AAE). The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay, with a lower IC50 indicating higher antioxidant activity.

Antioxidant AssayThis compound (Aqueous Safflower Extract)Ascorbic Acid (Reference Standard)
DPPH Radical Scavenging Activity Expressed as mg AAE/g dw; one study found a range of 0.649±0.190 to 0.965±0.006 mg AAE/g dw in different safflower varieties.[1]IC50: 176.66 ± 2.08 µg/mL.[2]
Ferric Reducing Antioxidant Power (FRAP) Reported in the range of 0.649±0.190 to 0.965±0.006 mg AAE/g dw for this compound-containing extracts.[1]Used as a standard for comparison.
Total Antioxidant Capacity Measured in this compound extracts to be in the range of 0.188±0.011 to 0.532±0.01 mg AAE/g dw.[1]Used as a standard for comparison.

Note: The data for this compound is derived from aqueous extracts of safflower florets and is expressed as milligrams of Ascorbic Acid Equivalents per gram of dry weight (mg AAE/g dw). This indicates the amount of ascorbic acid that would be required to produce the same antioxidant effect as one gram of the dry weight of the extract. While this provides a valuable comparison, it is an indirect measure of the pure compound's activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is deep violet in color, is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A 0.004% (w/v) solution of DPPH is prepared in 95% methanol.[1]

  • Reaction Mixture: Various concentrations of the test compound (this compound or ascorbic acid) are mixed with a fixed volume of the DPPH solution (e.g., 900 μL).[1]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[1]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.004% DPPH in 95% Methanol Mix Mix Test Compound with DPPH Solution DPPH->Mix Sample Prepare various concentrations of Test Compound Sample->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration to get IC50 Calculate->Plot

DPPH Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically ascorbic acid, and is expressed as AAE.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Test Sample with FRAP Reagent Reagent->Mix Sample Prepare Test Sample Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Compare Compare with Ascorbic Acid Standard Curve Measure->Compare

FRAP Assay Workflow

Signaling Pathways in Antioxidant Mechanisms

Ascorbic Acid

Ascorbic acid is a potent water-soluble antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can donate electrons to neutralize free radicals, becoming the ascorbyl radical, which is relatively stable and less reactive. Beyond direct scavenging, ascorbic acid also contributes to the regeneration of other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms. Its antioxidant action also involves the modulation of various signaling pathways. For instance, it can inhibit the ROS-mediated activation of NF-κB, a key transcription factor involved in inflammatory responses.

Ascorbic_Acid_Pathway ROS Reactive Oxygen Species (ROS) NFkB_inactive IκB-NF-κB ROS->NFkB_inactive activates IKK AscorbicAcid Ascorbic Acid AscorbicAcid->ROS scavenges AscorbylRadical Ascorbyl Radical (less reactive) AscorbicAcid->AscorbylRadical donates electron AscorbicAcid->NFkB_inactive inhibits IKK activation NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation Inflammation Inflammatory Gene Expression NFkB_active->Inflammation translocates to nucleus and induces transcription

Ascorbic Acid Antioxidant Pathway
This compound

The antioxidant mechanism of this compound, as a component of safflower, is believed to involve both direct radical scavenging and the modulation of cellular antioxidant defense systems. Polysaccharides and flavonoids from safflower have been shown to exert their antioxidant effects by targeting signaling pathways such as NF-κB and the Nrf2/Keap1-ARE pathway. The activation of Nrf2 leads to the upregulation of various antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to counteract oxidative stress.

Carthamidin_Pathway This compound This compound (from Safflower) ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes Nrf2 release ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription

This compound Antioxidant Pathway

References

A Comparative Guide to Carthamidin Quantification: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical methods for the quantification of Carthamidin, a yellow pigment derived from safflower with various potential applications: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. This document outlines the experimental protocols, presents a comparative summary of their performance, and illustrates the analytical workflow.

At a Glance: Method Comparison

The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity and selectivity versus the need for a rapid and high-throughput screening method. Below is a summary of the key performance characteristics of HPLC and UV-Vis Spectrophotometry for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on polarity, followed by UV detectionMeasurement of light absorbance at a specific wavelength
Linearity Range 60 - 420 ng/mLNot explicitly stated in reviewed literature
Limit of Detection (LOD) 45 ng/mLNot explicitly stated in reviewed literature
Limit of Quantification (LOQ) 60 ng/mLNot explicitly stated in reviewed literature
Selectivity High (separates this compound from other components)Lower (potential for interference from other absorbing compounds)
Throughput Lower (longer analysis time per sample)Higher (rapid measurements)
Cost & Complexity Higher (requires specialized equipment and solvents)Lower (simpler instrumentation and reagents)

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectrophotometric quantification of this compound are provided below. These protocols are based on established methods in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method offers high precision and accuracy for the quantification of this compound.

1. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol).

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 405 nm, though some methods for related compounds use 520 nm).

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UV-Visible Spectrophotometric Method

This method is simpler and faster, suitable for rapid screening and quantification where high selectivity is not the primary concern.

1. Sample Preparation:

  • Extract this compound from the sample using an aqueous solution. One described method involves suspending the sample powder in distilled water, followed by the addition of a sodium carbonate solution.[1]

  • Stir the mixture for a defined period (e.g., 30 minutes) to ensure complete extraction.[1]

  • Centrifuge the mixture to pellet solid particles.[1]

  • Collect the supernatant for analysis.

2. Spectrophotometric Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the sample extract.

  • Set the wavelength to the maximum absorbance of this compound, which is approximately 450 nm.[1]

  • Use the extraction solvent as a blank to zero the spectrophotometer.

3. Quantification:

  • Prepare a standard curve using known concentrations of a this compound standard.

  • Measure the absorbance of each standard solution at 450 nm.[1]

  • Plot the absorbance values against the corresponding concentrations to create a calibration curve.

  • The concentration of this compound in the sample can then be calculated from its absorbance value using the calibration curve.

Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for a cross-validation study comparing different analytical methods for this compound quantification.

This compound Quantification Method Cross-Validation Workflow for Cross-Validation of this compound Quantification Methods cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Start Start with Safflower Sample Extraction Extraction of this compound Start->Extraction Filtration Filtration & Clarification Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Spectrophotometry UV-Vis Spectrophotometry Filtration->Spectrophotometry Data_HPLC HPLC Data Acquisition (Peak Area, Retention Time) HPLC->Data_HPLC Data_Spectro Spectrophotometry Data (Absorbance) Spectrophotometry->Data_Spectro Quant_HPLC Quantification (HPLC) Data_HPLC->Quant_HPLC Quant_Spectro Quantification (Spectro) Data_Spectro->Quant_Spectro Comparison Comparative Analysis (Linearity, LOD, LOQ, Accuracy, Precision) Quant_HPLC->Comparison Quant_Spectro->Comparison Conclusion Conclusion & Method Selection Comparison->Conclusion

Caption: Workflow for comparing HPLC and Spectrophotometry for this compound quantification.

References

Comparative study of Carthamidin's anticancer effects on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Carthamidin, a flavonoid derived from the safflower plant (Carthamus tinctorius), has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties. This guide provides a comparative overview of this compound's effects on various cancer cell lines, supported by available experimental data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into this compound's therapeutic potential.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and safflower extracts containing this compound have been evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the available IC50 values. It is important to note that direct comparison between purified this compound and safflower extracts should be approached with caution due to the varying concentrations of this compound and the presence of other potentially active compounds in the extracts.

Cell LineCancer TypeCompoundIC50 ValueTreatment Duration
MCF-7 Breast CancerPurified this compound128.65 µg/mL24 hours[1][2]
A549 Lung CancerSafflower Extract56.85 ± 0.16 µg/mL24 hours
SW620 Colon CancerDichloromethane extract of C. tinctorius0.15 mg/mLNot Specified

Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest

Studies on the breast cancer cell line MCF-7 have provided insights into the molecular mechanisms underlying this compound's anticancer activity. Treatment with this compound has been shown to induce programmed cell death (apoptosis) and cause a halt in the cell division cycle.

A study on MCF-7 cells demonstrated that this compound treatment led to cell cycle arrest in the G0/G1 phase, with 82.9% of the cells accumulating in this phase[1][2]. This inhibition of progression to the synthesis (S) phase effectively halts cell proliferation. Furthermore, the study confirmed the induction of apoptosis through laser confocal microscopy using Acridine Orange/Ethidium Bromide (AO/EB) staining, which revealed characteristic morphological changes associated with apoptotic cells[1][2].

Signaling Pathways Implicated in this compound's Action

Molecular docking studies have suggested that this compound's effects on breast cancer cells may be mediated through its interaction with key signaling proteins. The research indicates a significant binding affinity of this compound with Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53[1][2]. The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in many cancers. The p53 protein plays a crucial role in preventing cancer formation, thus its activation by this compound could be a key mechanism of its anticancer effect.

Carthamidin_Signaling_Pathway This compound This compound Notch_Receptors Notch Receptors (NOTCH 1-4) This compound->Notch_Receptors Binds to p53 p53 This compound->p53 Binds to Proliferation Cancer Cell Proliferation Notch_Receptors->Proliferation Inhibits Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Figure 1: Proposed signaling pathway of this compound in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the analysis of this compound's effects on MCF-7 cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound and incubated for 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: MCF-7 cells are treated with this compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method is used to visualize the morphological changes of apoptotic cells.

  • Cell Treatment: MCF-7 cells are treated with this compound.

  • Staining: A mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) is added to the cell suspension.

  • Visualization: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-red nuclei with chromatin condensation or fragmentation, and necrotic cells have uniformly orange-red nuclei.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Add_this compound Add this compound (Varying Concentrations) Incubation_24h->Add_this compound Incubation_Treatment Incubate for Specified Duration Add_this compound->Incubation_Treatment MTT_Assay MTT Assay (Cell Viability) Incubation_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Incubation_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation_Treatment->Western_Blot IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Cell_Cycle_Distribution Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Distribution Apoptosis_Quantification Quantify Apoptosis Flow_Cytometry->Apoptosis_Quantification Protein_Level_Changes Analyze Protein Level Changes Western_Blot->Protein_Level_Changes

References

Validating the In Vitro Mechanism of Action of Carthamidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro mechanisms of action attributed to Carthamidin, a natural flavonoid found in safflower. It offers a comparative analysis with other well-known flavonoids, Quercetin and Luteolin, and details the experimental protocols required to validate these mechanisms.

Unveiling the Molecular Actions of this compound

Recent in vitro studies have begun to elucidate the multifaceted mechanisms by which this compound exerts its biological effects, moving beyond its established antioxidant properties. Key validated actions include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest in cancer cell lines. Furthermore, in silico and in vitro evidence points towards its interaction with critical signaling pathways, including Notch and p53.

A notable study on human breast cancer (MCF-7) cells demonstrated that this compound significantly inhibits cell proliferation[1][2]. This anti-proliferative effect is linked to the induction of apoptosis and an increase in intracellular ROS levels. The study also revealed that this compound can cause cell cycle arrest at the G0/G1 phase, with a significant portion of cells accumulating in this phase after treatment[1][2]. Molecular docking studies further suggest a strong binding affinity of this compound with Notch receptors (NOTCH 1–4) and the tumor suppressor protein p53, indicating a potential role in modulating these critical cancer-related pathways[1][2].

Comparative Analysis: this compound vs. Quercetin and Luteolin

To provide a clearer perspective on this compound's efficacy, this section compares its known in vitro activities with those of two widely studied flavonoids, Quercetin and Luteolin. While direct head-to-head comparative studies are limited, this analysis is based on available data for each compound on key signaling pathways.

Antioxidant and Anti-inflammatory Activity
CompoundAntioxidant Activity (DPPH, FRAP assays)Anti-inflammatory Activity (Inhibition of pro-inflammatory mediators)
This compound Documented antioxidant and radical scavenging abilities[3].Implied, given its flavonoid structure and antioxidant capacity.
Quercetin Potent antioxidant activity, demonstrated to inhibit NF-κB and JAK/STAT signaling[4][5][6].Strong anti-inflammatory effects by inhibiting TNF-α induced NF-κB and AP-1 signaling[7].
Luteolin Exhibits significant antioxidant properties, modulates Nrf2/MAPK mediated signaling[8].Potent anti-inflammatory effects by inhibiting MAPK and NLRP3 inflammasome signaling pathways[9].
Anticancer Mechanisms: Signaling Pathway Modulation
Signaling PathwayThis compoundQuercetinLuteolin
NF-κB Signaling Not explicitly detailed in available research.Inhibits TNF-α induced NF-κB activation[7].Shows inhibitory effects on the NF-κB pathway[10].
MAPK Signaling Not explicitly detailed in available research.Modulates MAPK pathways.Inhibits MAPK signaling to reduce inflammation[9][11][12].
Notch Signaling High binding affinity suggested by molecular docking[1][2].Modulates Notch signaling in various cancers[13][14][15][16].Suppresses Notch signaling in breast and gastric cancer models[13][14].
p53 Activation High binding affinity suggested by molecular docking[1][2].Can modulate p53-mediated pathways[17][18][19].Can influence p53-related signaling[20].
Apoptosis Induction Induces apoptosis in MCF-7 cells[1][2].A well-known inducer of apoptosis in various cancer cell lines[21].Induces apoptosis in cancer cells[22].
Cell Cycle Arrest Induces G0/G1 arrest in MCF-7 cells[1][2].Can induce cell cycle arrest at G0/G1 or G2/M phases[23][24][25][26].Can induce cell cycle arrest.

Experimental Protocols for Mechanism Validation

This section provides detailed methodologies for key in vitro experiments to validate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (and comparative compounds) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Intracellular ROS Measurement
  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and turns to highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) upon oxidation by ROS.

  • Protocol:

    • Seed cells in a 96-well black plate and treat with this compound for the desired time.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

    • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB pathway)
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein levels to a loading control like β-actin or GAPDH.

Luciferase Reporter Assay for Signaling Pathway Activity (e.g., MAPK/ERK pathway)
  • Principle: This assay uses a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., Serum Response Element for MAPK/ERK pathway) to quantify the activity of a signaling pathway.

  • Protocol:

    • Co-transfect cells with a SRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, treat the cells with this compound and/or a pathway activator (e.g., PMA).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Visualizing the Mechanisms

Signaling Pathways

Carthamidin_Signaling_Pathways cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces Notch Notch Receptors (Notch 1-4) This compound->Notch interacts with p53 p53 Activation This compound->p53 activates Apoptosis ↑ Apoptosis ROS->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Notch->CellCycleArrest p53->Apoptosis p53->CellCycleArrest

Caption: Proposed signaling pathways of this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line (e.g., MCF-7) treatment Treat with this compound (and controls) start->treatment viability Cell Viability (MTT Assay) treatment->viability ros ROS Production (DCFH-DA Assay) treatment->ros cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle western Protein Expression (Western Blot) treatment->western luciferase Pathway Activity (Luciferase Assay) treatment->luciferase analysis Quantitative Analysis & Mechanism Validation viability->analysis ros->analysis cellcycle->analysis western->analysis luciferase->analysis

Caption: Workflow for validating this compound's mechanism of action.

References

Carthamidin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of carthamidin, a natural flavonoid found in safflower (Carthamus tinctorius), with established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). This comparison is based on available experimental data to help guide further research and drug development efforts.

Executive Summary

This compound, a constituent of Carthamus tinctorius, has demonstrated potential anti-inflammatory effects. However, direct quantitative comparisons with well-established drugs like indomethacin and dexamethasone are limited in publicly available research. This guide synthesizes the available data on the mechanisms and efficacy of these compounds, highlighting the need for further head-to-head studies to fully elucidate this compound's therapeutic potential.

Data Presentation: Comparative Efficacy

Table 1: In Vitro Inhibition of Key Inflammatory Mediators

CompoundTargetAssay SystemIC50 ValueCitation
Indomethacin COX-1Purified ovine COX-10.11 µM
COX-2Purified human recombinant COX-20.78 µM
Dexamethasone Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesPartial inhibition[1]
IL-6 SecretionTNF-α-induced human airway smooth muscle cellsInhibition of mRNA stability[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β)High glucose-stimulated human retinal pericytes2 nM - 1 µM[3]
Carthamus tinctorius Extract Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophages~80% inhibition at 160 µg/mL
Carthamus caeruleus Extract Albumin DenaturationHeat-induced61.5% inhibition at 500 µg/mL (compared to 82% for aspirin)[4]

Note: The data for Carthamus extracts represents the activity of a mixture of compounds and not solely this compound. Further studies are required to determine the specific IC50 values for purified this compound.

Mechanism of Action: A Comparative Overview

Established anti-inflammatory drugs operate through well-defined pathways. Indomethacin primarily inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[5] Dexamethasone, a potent corticosteroid, exerts its effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the upregulation of anti-inflammatory proteins.[2][6]

The anti-inflammatory mechanism of this compound is not as extensively characterized but is believed to involve the modulation of key inflammatory signaling pathways. Extracts from Carthamus tinctorius have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[7][8] This is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and the suppression of the NF-κB signaling pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for these anti-inflammatory agents.

anti_inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 MyD88 MyD88 TLR4->MyD88 Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates (inactivates) NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates PLA2 PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/2 COX-1/2 COX-1/2 Inflammation Inflammation Prostaglandins->Inflammation GR Glucocorticoid Receptor (GR) GR->NF-κB_nuc inhibits (transrepression) Gene Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF-κB_nuc->Gene Expression activates Gene Expression->Inflammation This compound This compound This compound->IKK inhibits Indomethacin Indomethacin Indomethacin->COX-1/2 inhibits Dexamethasone Dexamethasone Dexamethasone->GR activates in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pre-treat Pre-treat with this compound or standard drug Seed->Pre-treat Induce Induce inflammation with LPS Pre-treat->Induce Incubate Incubate for 24h Induce->Incubate Collect Collect supernatant Incubate->Collect Griess Griess Assay for Nitrite Collect->Griess Measure Measure Absorbance (540nm) Griess->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimatize Acclimatize rodents Group Group animals Acclimatize->Group Administer Administer this compound or standard drug Group->Administer Induce Inject Carrageenan into paw Administer->Induce Measure Measure paw volume over time Induce->Measure Calculate Calculate % Inhibition of edema Measure->Calculate

References

Reproducibility of Carthamidin's biological effects across different studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carthamidin, a flavonoid predominantly found in the florets of safflower (Carthamus tinctorius), has garnered significant interest for its diverse biological activities. This guide provides a comparative overview of the reported biological effects of this compound across various studies, with a focus on the reproducibility of its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. By presenting available quantitative data, detailed experimental protocols, and associated signaling pathways, this document aims to offer a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Anticancer Effects

The anticancer activity of this compound, particularly against breast cancer cell lines, has been a primary focus of research. The reproducibility of its cytotoxic effects is crucial for its potential development as a therapeutic agent.

Quantitative Data: In Vitro Cytotoxicity
Cell LineAssayIC50 ValueExposure TimeStudy (Reference)
MCF-7 (Human Breast Adenocarcinoma)MTT Assay128.65 µg/mL24 hoursPalani et al.

Note: The consistency of the IC50 value across different studies is a key indicator of reproducibility. Currently, detailed quantitative data from multiple studies on the same cell line under identical conditions is limited, highlighting an area for future research.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are believed to be mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Workflow for Investigating Anticancer Signaling Pathways:

G Experimental Workflow: Anticancer Signaling Pathway Analysis A MCF-7 Cell Culture B Treatment with this compound A->B C Western Blot Analysis B->C D Gene Expression Analysis (qRT-PCR) B->D E Protein Expression of Notch Receptors C->E F Protein Expression of p53 C->F G Gene Expression of Notch Pathway Targets D->G H Gene Expression of p53 Target Genes D->H I Assessment of Pathway Modulation E->I F->I G->I H->I

Caption: Workflow for analyzing this compound's effect on anticancer signaling pathways.

Involvement of Notch and p53 Signaling Pathways:

G This compound's Putative Anticancer Signaling Pathways cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound Notch Notch Signaling This compound->Notch Inhibition p53 p53 Signaling This compound->p53 Activation Apoptosis Apoptosis Notch->Apoptosis Leads to p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: this compound may induce apoptosis by inhibiting Notch and activating p53 signaling.

Antioxidant Effects

This compound's flavonoid structure contributes to its antioxidant properties, which are often evaluated by its ability to scavenge free radicals.

Quantitative Data: Antioxidant Capacity
AssayResult RangeUnitStudy (Reference)
Total Antioxidant Activity0.188 - 0.532mg AAE/g dwSultana & Anwar

Note: The variability in the reported antioxidant activity may be attributed to differences in the extraction methods and the specific safflower varieties used in the studies. Further studies using purified this compound are needed to establish a more consistent range of activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Ascorbic acid (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, although quantitative data from studies using the isolated compound are limited. Much of the current understanding is derived from studies on safflower extracts.

Quantitative Data: In Vivo Anti-inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Dosing: Administer this compound, vehicle, or the positive control to different groups of animals (e.g., orally or intraperitoneally).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of compounds from safflower are thought to involve the modulation of pro-inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways:

G Putative Anti-inflammatory Signaling Pathways for Safflower Flavonoids cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 This compound (and other flavonoids) cluster_3 Inflammatory Response Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition

Caption: Safflower flavonoids may exert anti-inflammatory effects by inhibiting MAPK and NF-κB pathways.

Antimicrobial Effects

Studies have investigated the antimicrobial properties of safflower extracts, with some indicating activity against both Gram-positive and Gram-negative bacteria. However, data specifically for isolated this compound is scarce.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
MicroorganismExtract TypeMIC Value (mg/mL)Study (Reference)
Staphylococcus aureusMethanolic Safflower Extract6.25Moneim et al.
Escherichia coliMethanolic Safflower Extract12.5Moneim et al.

Note: These MIC values are for safflower extracts and not purified this compound. The actual MIC of this compound may differ. This highlights a significant gap in the literature that needs to be addressed to ascertain the specific antimicrobial potential of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator (37°C)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The available evidence suggests that this compound possesses a range of promising biological activities, including anticancer, antioxidant, anti-inflammatory, and potentially antimicrobial effects. While the anticancer effects against MCF-7 cells show a specific IC50 value, and antioxidant capacity has been quantified, there is a notable lack of reproducible, quantitative data for its anti-inflammatory and antimicrobial properties as an isolated compound.

To establish the reproducibility and therapeutic potential of this compound, future research should focus on:

  • Standardized Assays: Conducting studies using standardized protocols and purified this compound to generate comparable quantitative data across different laboratories.

  • Broad-Spectrum Activity: Evaluating the anticancer activity of this compound against a wider range of cancer cell lines and its antimicrobial efficacy against a broader panel of pathogenic microorganisms.

  • In Vivo Studies: Performing more in vivo studies to validate the anti-inflammatory and other biological effects observed in vitro and to determine effective dosages and potential toxicity.

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.

By addressing these research gaps, a clearer and more reproducible profile of this compound's biological effects can be established, paving the way for its potential development as a novel therapeutic agent.

References

A Head-to-Head Comparison of Carthamidin and Luteolin's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural antioxidant compounds, the flavonoids Carthamidin and Luteolin (B72000) have garnered significant attention for their potential therapeutic applications. This guide provides an objective, data-driven comparison of their antioxidant capacities, supported by experimental evidence and detailed methodologies to aid in research and development.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and Luteolin has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a basis for a comparative assessment. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Source
This compoundData not available in a comparable format-
Luteolin28.33[1]
Luteolin-phospholipid complex28.33[1]
Safflower Honey Extract (ECH)68.23 ± 0.40[2]

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Source
This compoundData not available in a comparable format-
Safflower Honey Extract (ECH)81.88 ± 0.54[2]

IC50: The concentration of the antioxidant required to scavenge 50% of the ABTS radicals.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/µmol or other units)Source
This compoundData not available in a comparable format-
LuteolinCompetitive values against quercetin (B1663063) and kaempferol[3]
Hydroxy Safflor Yellow A (HSYA)Higher than SYA[4]
Safflor Yellow A (SYA)Lower than HSYA[4]

TE: Trolox Equivalents. The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Table 4: Total Antioxidant Activity and Reducing Power of this compound

AssayValue (mg AAE/g dw)Source
Total Antioxidant Activity0.188 ± 0.011 - 0.532 ± 0.01[5]
Reducing Power0.649 ± 0.190 - 0.965 ± 0.006[5]

AAE: Ascorbic Acid Equivalents; dw: dry weight.

Mechanisms of Antioxidant Action

Luteolin:

Luteolin exerts its antioxidant effects through multiple mechanisms. It is a potent scavenger of reactive oxygen species (ROS) and can chelate metal ions, preventing the formation of hydroxyl radicals.[6][7] Furthermore, luteolin is known to modulate key signaling pathways involved in cellular antioxidant defense. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Luteolin upregulates the expression of Nrf2, which in turn increases the transcription of several antioxidant and detoxifying enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[6][8] This enhancement of the endogenous antioxidant system contributes significantly to its protective effects against oxidative stress-mediated cell injury.[8]

This compound:

The precise signaling pathways modulated by this compound for its antioxidant effects are less extensively characterized compared to luteolin. However, studies on safflower extracts, which contain this compound, suggest that its antioxidant activity is also linked to the activation of the Nrf2/HO-1 signaling pathway.[2] Safflower flavonoids have been shown to increase the expression of antioxidant enzymes like SOD and GSH-Px and inhibit the production of ROS.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Luteolin_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Luteolin Luteolin Luteolin->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Luteolin's activation of the Nrf2 signaling pathway.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix Sample and DPPH solution DPPH_sol->Mix Sample_sol Prepare Test Sample Solution (this compound/Luteolin) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 min at 37°C) Mix->Incubate Measure_Abs Measure Absorbance (e.g., at 517 nm) Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 value Measure_Abs->Calculate_IC50

Caption: General workflow for the DPPH radical scavenging assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10]

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.[11] The absorbance of this solution is adjusted to a specific value at its maximum wavelength (around 517 nm).[12]

  • Sample Preparation: The test compounds (this compound or Luteolin) are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: A small volume of the sample solution is added to the DPPH solution in a 96-well plate or cuvette.[11]

  • Incubation: The reaction mixture is incubated in the dark at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[11]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13][14]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to obtain a specific absorbance at 734 nm.

  • Sample Preparation: Serial dilutions of the test compounds are prepared.

  • Reaction: A small aliquot of the sample is added to the diluted ABTS•+ solution.[13]

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 5-30 minutes) at a controlled temperature.[14]

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]

Protocol:

  • Reagent Preparation: Solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[11][15]

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction Setup: In a 96-well microplate, the sample, the fluorescent probe, and the buffer are mixed and incubated at 37°C.[11][15]

  • Initiation of Reaction: The AAPH solution is added to initiate the radical generation and the oxidative reaction.[11][15]

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).[11]

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from that of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox Equivalents (TE).[16]

Conclusion

References

A Comparative Guide to the Purity of Commercial Carthamidin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to achieving accurate and reproducible experimental results. This guide provides a comparative analysis of commercially available Carthamidin standards, offering a summary of reported purity levels and detailed experimental protocols for independent verification.

This compound, a flavonoid found in the safflower plant (Carthamus tinctorius), is a subject of interest for its potential therapeutic properties. As with any scientific investigation, the reliability of findings is directly linked to the quality of the starting materials. This guide aims to assist researchers in selecting a this compound standard that meets the rigorous demands of their work.

Comparison of Commercial this compound Standards

Publicly available data on the purity of this compound standards from various commercial suppliers is often limited to general statements on product pages. However, a detailed examination of product specifications and available certificates of analysis allows for a comparative overview. The following table summarizes the stated purity of this compound from a selection of suppliers. It is important to note that purity values can vary between batches, and it is always recommended to consult the certificate of analysis for the specific lot being purchased.

SupplierStated PurityAnalytical Method
ChemNorm95-98%[1]HPLC[1]
Santa Cruz Biotechnology97%Gas Chromatography (GC)
Other Suppliers (e.g., Sigma-Aldrich, Cayman Chemical) Purity information for this compound is not readily available on their public websites. Researchers are advised to contact these suppliers directly for lot-specific certificates of analysis.

Experimental Protocols for Purity Validation

To ensure the quality and integrity of a this compound standard, independent verification of its purity is a critical step. The following are detailed protocols for the three most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic mobile phase of methanol (B129727) and water is commonly used. A ratio of 45:55 (v/v) has been reported to be effective.

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.

  • Detection: The UV detector should be set to a wavelength of 288 nm, which is an absorption maximum for this compound.

  • Sample Preparation: Prepare a stock solution of the this compound standard in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: Inject 10-20 µL of the sample.

  • Analysis: The purity of the standard is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and purity of a compound. ¹H NMR is particularly useful for quantitative analysis (qNMR).

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound.

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals is required for quantitative analysis. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are common choices.

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and the internal standard and dissolve them in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Analysis: The purity of the this compound is calculated by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound. It is often coupled with a chromatographic separation method like HPLC (LC-MS).

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.

  • HPLC Conditions: The HPLC conditions can be similar to those described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI can be operated in either positive or negative ion mode. For this compound, negative ion mode is often preferred, detecting the [M-H]⁻ ion.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (288.25 g/mol ).

    • Fragmentation (MS/MS): To confirm the identity of the compound, tandem mass spectrometry (MS/MS) can be performed to generate a characteristic fragmentation pattern.

  • Analysis: The presence of a single major peak corresponding to the molecular ion of this compound in the mass spectrum is indicative of high purity. The relative abundance of any other ions can be used to estimate the level of impurities.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the validation of a this compound standard.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Final Validation Standard This compound Standard Dissolution Dissolve in Appropriate Solvent Standard->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS Chromatogram Chromatographic Purity (%) HPLC->Chromatogram Spectrum Structural Confirmation & qNMR Purity NMR->Spectrum MassSpec Molecular Weight Verification MS->MassSpec Purity_Report Purity Validation Report Chromatogram->Purity_Report Spectrum->Purity_Report MassSpec->Purity_Report

References

Comparative Transcriptomics of Cells Treated with Carthamidin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Carthamidin, a flavonoid primarily extracted from safflower (Carthamus tinctorius), is gaining attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities in cancer cells.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a novel therapeutic agent. Comparative transcriptomics, a powerful tool for analyzing gene expression on a genome-wide scale, offers deep insights into how this compound modulates cellular pathways.

While direct comparative transcriptomic studies on cells treated with isolated this compound are not yet widely available in published literature, this guide synthesizes data from studies on safflower extracts and related flavonoids to provide a hypothetical yet mechanistically plausible comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound.

Hypothetical Gene Expression Profile: this compound vs. Control

Based on the known anti-inflammatory and antioxidant activities of safflower extracts, treatment of a relevant cell line (e.g., lipopolysaccharide-stimulated macrophages) with this compound is predicted to elicit a distinct transcriptomic signature. The following table summarizes a hypothetical set of differentially expressed genes (DEGs) when comparing this compound-treated cells to a vehicle-treated control.

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment

Gene SymbolGene NamePredicted RegulationPutative Function/Pathway
Inflammatory Response Genes (NF-κB Pathway)
IL6Interleukin 6DownPro-inflammatory cytokine
TNFTumor necrosis factorDownPro-inflammatory cytokine
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2DownInflammation, pain
NFKBIANFKB inhibitor alphaUpInhibits NF-κB activation
Antioxidant Response Genes
HMOX1Heme Oxygenase 1UpAntioxidant, cytoprotective
NQO1NAD(P)H Quinone Dehydrogenase 1UpDetoxification, antioxidant
TXNRD1Thioredoxin Reductase 1UpRedox regulation
Apoptosis-Related Genes (in cancer cell lines)
BAXBCL2 Associated X, Apoptosis RegulatorUpPro-apoptotic
CASP3Caspase 3UpExecutioner caspase in apoptosis
BCL2B-Cell CLL/Lymphoma 2DownAnti-apoptotic

This table represents a predictive summary based on published effects of safflower extracts and related flavonoids. Actual results would require experimental validation.

Key Signaling Pathways Modulated by this compound

The predicted changes in gene expression are rooted in this compound's likely interaction with key cellular signaling pathways.

  • NF-κB Signaling Pathway : Safflower extracts have been shown to inhibit the NF-κB signaling pathway.[3][4][5][6][7] This pathway is a central regulator of inflammation. By preventing the degradation of IκBα, this compound likely blocks the nuclear translocation of the p65 subunit of NF-κB, leading to the downregulation of pro-inflammatory genes like IL6, TNF, and PTGS2.

  • Antioxidant Response Pathway : The upregulation of genes like HMOX1 and NQO1 suggests that this compound may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[7] This aligns with the observed antioxidant properties of the compound.[1]

  • Apoptosis Pathway : In the context of cancer cells, this compound has been noted to induce apoptosis.[2] This is likely achieved by modulating the balance of pro-apoptotic (BAX) and anti-apoptotic (BCL2) proteins, leading to the activation of the caspase cascade (CASP3), a hallmark of programmed cell death.

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF, IL-6, COX-2) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To validate the hypothetical data presented, a comparative transcriptomic study using RNA sequencing (RNA-seq) would be employed.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment Groups:

    • Control (Vehicle: 0.1% DMSO)

    • LPS (1 µg/mL)

    • This compound (e.g., 20 µM) + LPS (1 µg/mL)

    • Alternative Flavonoid (e.g., Quercetin, 20 µM) + LPS (1 µg/mL)

  • Procedure: Cells are seeded and allowed to adhere for 24 hours. They are then pre-treated with this compound, Quercetin, or vehicle for 2 hours, followed by stimulation with LPS for 6 hours. Each condition is performed in triplicate.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8.0).

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented and used for first and second-strand cDNA synthesis.

  • cDNA fragments undergo end-repair, A-tailing, and adapter ligation.

  • The resulting libraries are amplified by PCR and purified.

  • Library quality is assessed, and libraries are quantified before being pooled for sequencing on an Illumina NovaSeq platform (e.g., 150 bp paired-end reads).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC, and adapters are trimmed using Trimmomatic.

  • Alignment: Trimmed reads are aligned to the murine reference genome (e.g., GRCm39) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified as read counts per gene using tools like featureCounts.

  • Differential Expression Analysis: The DESeq2 package in R is used to identify differentially expressed genes between treatment groups, typically using a significance threshold of adjusted p-value < 0.05 and |log2(FoldChange)| > 1.

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify over-represented biological pathways.

G A Cell Culture & Treatment (Control vs. This compound) B Total RNA Extraction A->B C RNA Quality Control (NanoDrop, Bioanalyzer) B->C D mRNA Library Preparation C->D E High-Throughput Sequencing (e.g., Illumina) D->E F Raw Data Quality Control (FastQC, Trimming) E->F Generates Raw Reads G Alignment to Reference Genome F->G H Gene Expression Quantification G->H I Differential Expression Analysis H->I J Pathway & Functional Analysis (GO, KEGG) I->J Provides DEG List

Caption: Standard workflow for a comparative transcriptomics (RNA-seq) experiment.

Conclusion

While this guide presents a predictive framework, it underscores the significant potential of this compound as a modulator of key cellular pathways related to inflammation, oxidative stress, and apoptosis. The provided experimental design offers a robust methodology for researchers to empirically determine the transcriptomic signature of this compound-treated cells. Such studies will be invaluable for elucidating its precise mechanism of action and accelerating its journey from a natural compound to a potential therapeutic agent.

References

Assessing the Synergistic Effects of Carthamus tinctorius Compounds with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional cancer therapies is a burgeoning field of research. This guide provides a comparative analysis of the synergistic effects observed when extracts from Carthamus tinctorius (safflower), a plant rich in bioactive compounds including Carthamidin, are combined with standard chemotherapeutic agents. While direct evidence for the synergistic action of isolated this compound is limited in the current scientific literature, studies on safflower extracts offer valuable insights into the potential of its constituents to augment cancer treatment.

This guide summarizes the available experimental data on the synergistic combinations of Carthamus tinctorius extracts with cisplatin (B142131) and tamoxifen, and a related compound, hydroxyl safflower yellow B (HSYB), with doxorubicin (B1662922). The objective is to present a clear, data-driven comparison to inform further research and drug development.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a combination therapy is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the cytotoxic effects of individual compounds and the qualitative and quantitative assessments of their combinations.

Table 1: Cytotoxicity of Individual Compounds (IC50 Values)

Compound/ExtractCell LineIC50 ValueDuration of TreatmentReference
Ethanolic Extract of Carthamus tinctoriusMCF-7 (Breast Cancer)98.33 µg/ml24 hours[1]
TamoxifenMCF-7 (Breast Cancer)4.31 µg/ml24 hours[1]
Hydroxyl Safflower Yellow B (HSYB)MCF-7 (Breast Cancer)Not explicitly stated24 hours[2][3][4][5]
DoxorubicinMCF-7 (Breast Cancer)Not explicitly stated24 hours[2][3][4][5]
Carthamus tinctorius Seed ExtractRKO (Colorectal Carcinoma)Not specified48 hours[6]
CisplatinRKO (Colorectal Carcinoma)Not specified48 hours[6]

Table 2: Synergistic Effects of Combination Treatments

CombinationCell LineObserved EffectQuantitative Synergy DataProposed MechanismReference
Carthamus tinctorius Ethanolic Extract + TamoxifenMCF-7 (Breast Cancer)Synergistic ToxicityCI values < 1Increased Bax/Bcl-2 ratio, inducing apoptosis[1][7]
Hydroxyl Safflower Yellow B (HSYB) + DoxorubicinMCF-7 (Breast Cancer)Significant decrease in cell proliferationNot specifiedIncreased apoptosis via cleavage of caspase-9 and -3, and increased Bax/Bcl-2 ratio[2][3][4][5]
Carthamus tinctorius Seed Extract + CisplatinRKO (Colorectal Carcinoma)Greater cell death compared to individual treatmentsNot specifiedIncreased expression of caspase-3[6]

Experimental Protocols

A general workflow for assessing the synergistic effects of combination therapies is outlined below. The specific concentrations and incubation times should be optimized for each cell line and compound combination.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to determine cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the individual compounds (Carthamus tinctorius extract, HSYB, tamoxifen, doxorubicin, or cisplatin) and their combinations for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves.

Evaluation of Synergy (Combination Index)

The Chou-Talalay method is commonly used to quantify the interaction between two drugs.

  • Dose-Response Curves: Generate dose-response curves for each drug individually and for their combination at a constant ratio.

  • Calculation of Combination Index (CI): The CI is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates a synergistic effect.

Apoptosis Analysis (Annexin V/PI Staining and Western Blot)
  • Annexin V/PI Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: This technique is used to measure the protein levels of key apoptosis regulators, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.

Visualizing the Mechanisms and Workflows

Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Experiments cluster_1 Data Analysis cluster_2 Conclusion A Cell Seeding (e.g., MCF-7, RKO) B Treatment with: - Individual Compounds - Combination A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assays (Annexin V/PI, Western Blot) B->D E Calculate IC50 Values C->E F Determine Combination Index (CI) C->F G Analyze Apoptotic Markers (Bax/Bcl-2 ratio) D->G H Synergistic, Additive, or Antagonistic Effect F->H

Caption: A generalized workflow for determining the synergistic effects of drug combinations in cancer cell lines.

Proposed Signaling Pathway for Synergy

The synergistic effects of Carthamus tinctorius extracts with chemotherapeutic agents appear to converge on the intrinsic apoptosis pathway. The combination treatments lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

G cluster_0 Combination Treatment CT_Extract Carthamus tinctorius Extract Bcl2 Bcl-2 (Anti-apoptotic) CT_Extract->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CT_Extract->Bax Activates Chemo Chemotherapeutic Agent (Cisplatin, Doxorubicin, Tamoxifen) Chemo->Bcl2 Inhibits Chemo->Bax Activates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed synergistic mechanism involving the modulation of the Bax/Bcl-2 apoptotic pathway.

Signaling Pathways of Individual Chemotherapeutic Agents

To provide context, the established signaling pathways for the chemotherapeutic agents discussed are illustrated below. The synergistic effect with Carthamus tinctorius compounds likely enhances these pro-apoptotic signals.

Cisplatin Signaling Pathway

G Cisplatin Cisplatin DNA_Damage DNA Adducts & DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_up Bax Upregulation p53->Bax_up Apoptosis Apoptosis Bax_up->Apoptosis

Caption: Simplified signaling pathway of Cisplatin leading to apoptosis.[8][9][10]

Doxorubicin Signaling Pathway

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Apoptosis Apoptosis DNA_Intercalation->Apoptosis Mito_Damage Mitochondrial Damage ROS->Mito_Damage Mito_Damage->Apoptosis

Caption: Key mechanisms of Doxorubicin-induced apoptosis.[11][12][13][][15]

Tamoxifen Signaling Pathway

G Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds & Blocks Gene_Transcription Altered Gene Transcription ER->Gene_Transcription Inhibits Estrogen-mediated Growth_Arrest Cell Growth Arrest (G0/G1 phase) Gene_Transcription->Growth_Arrest Apoptosis Apoptosis Growth_Arrest->Apoptosis

Caption: Simplified mechanism of Tamoxifen action in ER-positive breast cancer cells.[16][17][18][19][20]

The available evidence strongly suggests that extracts from Carthamus tinctorius and its constituent compounds, such as hydroxyl safflower yellow B, can act synergistically with conventional chemotherapeutic agents like cisplatin, doxorubicin, and tamoxifen. The primary mechanism of this synergy appears to be the enhancement of apoptosis through the modulation of the Bax/Bcl-2 pathway.

However, a significant knowledge gap remains regarding the specific contribution of this compound to these observed synergistic effects. Future research should focus on isolating this compound and evaluating its synergistic potential in combination with various chemotherapeutic drugs. Such studies should include comprehensive quantitative analyses, such as the determination of Combination Index values across a range of concentrations and cell lines, and detailed elucidation of the molecular signaling pathways involved. This will be crucial for the potential development of this compound as a co-therapeutic agent in cancer treatment.

References

Safety Operating Guide

Navigating the Disposal of Carthamidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: Before proceeding, it is imperative to distinguish between Carthamidin , a natural yellow pigment from safflower (Carthamus tinctorius), and the similarly named but highly toxic substance Cantharidin . Misidentification can lead to severe health risks and improper disposal. This guide provides procedures for this compound and highlights the distinct, hazardous nature of Cantharidin.

Immediate Safety and Identification

This compound, a flavonoid, is generally considered non-hazardous and is used as a food additive and coloring agent.[1] It is a reddish-brown powder soluble in water.[1] In contrast, Cantharidin is a toxic substance that is fatal if swallowed and causes skin and eye irritation.[2][3][4] Due to the critical safety implications, always verify the chemical identity and consult the Safety Data Sheet (SDS) if available.

For quick reference, the table below summarizes the key differences between this compound and Cantharidin.

FeatureThis compoundCantharidin
Source Safflower (Carthamus tinctorius)Blister Beetles
Primary Use Natural pigment, food additiveResearch chemical, formerly in medicine
Appearance Reddish-brown powderCrystalline solid
Water Solubility SolubleSparingly soluble
Key Hazards Generally considered non-hazardousFatal if swallowed , skin/eye irritant
Disposal Route Non-hazardous waste stream (with local approval)Hazardous waste stream (professional disposal required)

Disposal Procedures for this compound (Non-Hazardous)

As this compound is not classified as a hazardous substance, its disposal is straightforward but should be handled with standard laboratory diligence.

For Small Quantities (e.g., residual amounts from experiments):
  • Dilution: Dilute the aqueous solution of this compound with at least 10 parts water.

  • pH Neutralization: Check the pH of the diluted solution. Adjust to a neutral pH range (typically 6-8) if necessary.

  • Drain Disposal: With a steady flow of cold water, pour the neutralized, dilute solution down the drain. Continue to run water for a few minutes to ensure the solution is fully flushed from the plumbing system.

  • Container Rinsing: Rinse the empty container with water three times. The rinsate can also be disposed of down the drain.

For Large Quantities or Unused Product:
  • Consult Local Regulations: Before disposing of significant quantities, always consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations. Some municipalities may have specific limits on the disposal of dyes and pigments.

  • Solid Waste: If in solid form, this compound can typically be disposed of in the regular laboratory solid waste stream, provided it is not contaminated with other hazardous chemicals.

  • Labeling: Ensure the container is clearly labeled as "Non-hazardous waste: this compound" before placing it in the designated waste collection area.

WARNING: Disposal Procedures for Cantharidin (Hazardous)

Cantharidin must be treated as acute hazardous waste . Improper disposal can have severe environmental and health consequences.

  • Do NOT Dispose Down the Drain: Under no circumstances should Cantharidin or its containers be disposed of via the sewer system.

  • Segregate for Hazardous Waste: All Cantharidin waste, including contaminated personal protective equipment (PPE), empty containers, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: The disposal of Cantharidin must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.

  • Decontamination: Any non-disposable labware that has come into contact with Cantharidin must be decontaminated according to established laboratory protocols for acutely toxic substances before re-use.

Experimental Workflow for Chemical Disposal Decision

The following diagram outlines the critical decision-making process for the proper disposal of laboratory chemicals, emphasizing the importance of correct identification.

G Chemical Disposal Workflow cluster_0 Initial Assessment cluster_1 Hazard Evaluation cluster_2 Disposal Path start Start: Chemical for Disposal identify Identify the Chemical (Check Label, CAS Number) start->identify sds Consult Safety Data Sheet (SDS) identify->sds is_hazardous Is it classified as hazardous? sds->is_hazardous is_this compound Is it this compound? is_cantharidin Is it Cantharidin? is_this compound->is_cantharidin No non_hazardous Non-Hazardous Disposal (Dilute, Neutralize, Drain or Solid Waste) is_this compound->non_hazardous Yes hazardous Hazardous Waste Disposal (Segregate, Label, Professional Disposal) is_cantharidin->hazardous Yes consult_ehs Consult EHS for Unknowns is_cantharidin->consult_ehs No is_hazardous->is_this compound No is_hazardous->hazardous Yes

Caption: A workflow for determining the correct chemical disposal path.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.